Silibinin
Description
This compound is the major active constituent of silymarin, a standardized extract of the milk thistle seeds, containing a mixture of flavonolignans consisting of this compound, isothis compound, silicristin, silidianin and others. This compound is presented as a mixture of two diastereomers, silybin A and silybin B, which are found in an approximately equimolar ratio. Both in vitro and animal research suggest that this compound has hepatoprotective (antihepatotoxic) properties that protect liver cells against toxins. This compound has also demonstrated in vitro anti-cancer effects against human prostate adenocarcinoma cells, estrogen-dependent and -independent human breast carcinoma cells, human ectocervical carcinoma cells, human colon cancer cells, and both small and nonsmall human lung carcinoma cells.
This compound is a natural product found in Silybum marianum, Asteraceae, and other organisms with data available.
The major active component of silymarin flavonoids extracted from seeds of the MILK THISTLE, Silybum marianum; it is used in the treatment of HEPATITIS; LIVER CIRRHOSIS; and CHEMICAL AND DRUG INDUCED LIVER INJURY, and has antineoplastic activity; silybins A and B are diastereomers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFKMXJBCUCAI-HKTJVKLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026018 | |
| Record name | Silybin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6 | |
| Record name | Silybin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22888-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silibinin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silibinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silybin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silibinin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silymarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silybin (mixture of Silybin A and Silybin B) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 802918-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILIBININ A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Silibinin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Silibinin, the primary active constituent of silymarin extracted from the milk thistle (Silybum marianum), is a flavonolignan with well-documented hepatoprotective effects. Its therapeutic potential extends to a range of pathologies, underpinned by its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth examination of the molecular mechanisms driving these properties. This compound exerts its antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of endogenous antioxidant enzymes. Its anti-inflammatory actions are primarily mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to reduced production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This document consolidates quantitative data, details key experimental protocols, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for researchers in the field.
Antioxidant Properties of this compound
This compound's antioxidant capacity is multifaceted, involving both direct chemical interactions with free radicals and indirect effects through the modulation of cellular antioxidant defense systems.
Direct Radical Scavenging Activity
This compound is an effective scavenger of various reactive oxygen species.[1][2] It can rapidly react with and neutralize highly reactive hydroxyl radicals (HO•) at a near diffusion-controlled rate (K = (1.0-1.2) x 10¹⁰ M⁻¹s⁻¹) and is a potent scavenger of hypochlorous acid (HOCl).[3] While it is not a strong scavenger of superoxide anions (O₂⁻) or hydrogen peroxide (H₂O₂), its ability to inhibit lipid peroxidation protects cellular membranes from oxidative damage.[1][3] This direct antioxidant action is a key component of its cytoprotective effects.
Activation of the Nrf2-ARE Signaling Pathway
A primary mechanism of this compound's indirect antioxidant effect is the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is proposed to disrupt the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, enhancing the transcription of numerous Phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). This action boosts the cell's intrinsic capacity to neutralize oxidative stress.
Quantitative Data: Antioxidant Activity
| Assay Type | This compound/Silymarin Component | EC₅₀ / Activity | Model System | Reference |
| DPPH Radical Scavenging | Taxifolin (Silymarin Component) | 32 µM | Chemical Assay | |
| DPPH Radical Scavenging | Silybin A | 115 µM | Chemical Assay | |
| DPPH Radical Scavenging | Silybin B | 125 µM | Chemical Assay | |
| Lipid Peroxidation Inhibition | Silymarin | 82.7% inhibition at 30 µg/mL | Linoleic Acid Emulsion | |
| Hydroxyl Radical (HO•) Scavenging | This compound Dihemisuccinate | K = (1.0-1.2) x 10¹⁰ M⁻¹s⁻¹ | Free Solution | |
| Oxygen Radical Antioxidant Capacity (ORAC) | Taxifolin (Silymarin Component) | 2.43 Trolox Equivalents | Chemical Assay |
Experimental Protocols: Antioxidant Capacity Assays
1.4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare a series of dilutions of this compound and a positive control (e.g., Trolox, Ascorbic Acid) in the same solvent.
-
Reaction Mixture : In a 96-well microplate, add a small volume of the this compound dilution or standard (e.g., 50 µL) to the DPPH working solution (e.g., 150 µL). A blank well should contain only the solvent and DPPH solution.
-
Incubation : Incubate the plate in the dark at room temperature for approximately 30 minutes.
-
Measurement : Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader. The reduction in absorbance (decolorization from purple to yellow) is proportional to the radical scavenging activity.
-
Calculation : Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.
1.4.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).
-
Reagent Preparation : Generate the ABTS•⁺ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution : Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or PBS) to achieve an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Mixture : Add a small volume of the this compound sample or standard to the ABTS•⁺ working solution.
-
Incubation : Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of scavenging activity similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Properties of this compound
This compound exerts potent anti-inflammatory effects by intervening in key signaling cascades that regulate the expression of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate into the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8), adhesion molecules, and enzymes like COX-2 and iNOS.
This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα. By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound effectively blocks NF-κB's nuclear translocation and its transcriptional activity, thereby suppressing the inflammatory response.
Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinases (MAPKs), including p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinase (JNK), are crucial signaling molecules that regulate cellular responses to external stimuli, including inflammation. Inflammatory triggers like LPS can activate these pathways, leading to the phosphorylation of transcription factors (e.g., AP-1) that, often in concert with NF-κB, drive the expression of inflammatory genes.
This compound has been demonstrated to inhibit the phosphorylation of key MAPK members, particularly p38 and ERK1/2, in various cell types. By blocking the activation of these kinases, this compound disrupts the downstream signaling events that contribute to the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators
As a downstream consequence of its effects on NF-κB and MAPK signaling, this compound effectively reduces the expression and/or production of key pro-inflammatory mediators. This includes:
-
Cytokines : Significant reduction in TNF-α, IL-1β, IL-6, and IL-8 levels in various models of inflammation.
-
Enzymes : Downregulation of COX-2 and iNOS expression, which are responsible for producing prostaglandins and nitric oxide, respectively, two potent inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity
| Target/Assay | Effect of this compound | Concentration | Model System | Reference |
| TNF-α Production | Inhibition | 10 µM & 50 µM | LPS-stimulated equine PBMCs | |
| IL-1β Production | Inhibition | 10 µM & 50 µM | LPS-stimulated equine PBMCs | |
| IL-6 Production | Inhibition | 10 µM & 50 µM | LPS-stimulated equine PBMCs | |
| IL-8 Production | Inhibition | 10 µM & 50 µM | LPS-stimulated equine PBMCs | |
| IL-6 Levels | Significant decrease | 40 µM | LPS-stimulated human PDLs | |
| TNF-α Levels | Significant decrease | 40 µM | LPS-stimulated human PDLs | |
| iNOS Expression | Inhibition | 1, 10, 50 µM | IL-1β-stimulated human OA chondrocytes | |
| COX-2 Expression | Inhibition | 10, 50 µM | IL-1β-stimulated human OA chondrocytes | |
| p-p38 Expression | 7.8% reduction | - | LPS-stimulated RAW264.7 cells |
Experimental Protocols: Anti-inflammatory Assays
2.5.1 In Vitro LPS-Induced Inflammation Model This protocol outlines a general workflow for studying the anti-inflammatory effects of this compound in macrophage-like cells (e.g., RAW264.7) or peripheral blood mononuclear cells (PBMCs).
2.5.2 Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement ELISA is a standard method for quantifying cytokine levels (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Plate Coating : Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α monoclonal antibody) diluted in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5). Incubate overnight at 4°C.
-
Washing & Blocking : Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation : After another wash step, add standards (known concentrations of the cytokine) and experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody : Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate : Wash the plate and add an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes in the dark.
-
Substrate Addition : Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.
-
Reaction Stop & Measurement : Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Measure the optical density at 450 nm using a microplate reader.
-
Quantification : Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of the cytokine in the experimental samples.
2.5.3 Western Blot for Signaling Protein Analysis Western blotting is used to detect the expression and phosphorylation status of key signaling proteins (e.g., p-IκBα, p-p38, iNOS, COX-2).
-
Cell Lysis : After treatment, wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-p38) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection : After a final wash, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
Conclusion
This compound demonstrates robust antioxidant and anti-inflammatory properties through a multi-pronged molecular mechanism. It directly neutralizes harmful reactive oxygen species and enhances the body's own antioxidant defenses by activating the Nrf2 signaling pathway. Concurrently, it potently suppresses inflammatory responses by inhibiting the canonical NF-κB and MAPK signaling cascades, thereby reducing the expression of a wide array of pro-inflammatory mediators. The data and protocols summarized in this guide underscore this compound's potential as a multi-target therapeutic agent for diseases with an underlying oxidative stress and inflammatory etiology. This comprehensive overview serves as a foundational resource for further research and development of this compound-based therapeutics.
References
- 1. Free radical scavenging activity of this compound in nitrite-induced hemoglobin oxidation and membrane fragility models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Scavenging of reactive oxygen species by this compound dihemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Silibinin's Impact on Apoptosis and Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silibinin, a flavonoid derived from milk thistle, has garnered significant attention for its potential as an anti-cancer agent. Its multifaceted mechanism of action involves the induction of apoptosis and the dysregulation of the cell cycle in various cancer cell types. This technical guide provides an in-depth analysis of the molecular pathways affected by this compound, presents quantitative data on its effects, and offers detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Introduction
This compound's anti-neoplastic properties are attributed to its ability to modulate a variety of signaling pathways that are often dysregulated in cancer. By inducing programmed cell death (apoptosis) and causing cell cycle arrest, this compound effectively inhibits tumor growth and proliferation. This guide will explore the intricate molecular mechanisms underlying these effects.
This compound's Effects on Apoptosis
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. This compound has been shown to modulate the expression of the Bcl-2 family of proteins, which are key regulators of this pathway. Specifically, it downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[2][3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
Extrinsic Apoptotic Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. This compound can enhance the expression of death receptors like DR4 and DR5 on the cell surface. This increased expression sensitizes cancer cells to apoptosis-inducing ligands such as TRAIL. The binding of these ligands to their receptors leads to the recruitment of adaptor proteins and the activation of initiator caspase-8 and caspase-10. These caspases can then directly activate effector caspases or cleave Bid to truncated Bid (tBid), which links the extrinsic and intrinsic pathways.
Signaling Pathway Visualization
Quantitative Data on Apoptosis
| Cell Line | Concentration (µM) | Duration (h) | Parameter | Result | Reference |
| AsPC-1 | 100 | 24 | Apoptotic Cells (%) | 13.24 | |
| AsPC-1 | 100 | 48 | Apoptotic Cells (%) | 25.02 | |
| BxPC-3 | 100 | 48 | Apoptotic Cells (%) | 18.14 | |
| Panc-1 | 100 | 48 | Apoptotic Cells (%) | 15.09 | |
| TCC-SUP | 200 | 72 | Apoptotic Cells (%) | ~18 | |
| HT-29 | 100 µg/ml | 48 | Apoptotic Cells (%) | up to 15 | |
| MDA-MB-231 | 30 (in combination) | 48 | Bax (fold change) | 2.96 | |
| MDA-MB-231 | 30 (in combination) | 48 | Bcl-2 (fold change) | -2.0 | |
| MDA-MB-231 | 30 (in combination) | 48 | Caspase-3 (fold change) | 3.46 | |
| Hep-55.1C | 150 µg/ml | 72 | Caspase-3 Activity (fold increase) | ~3.5 | |
| Hep-55.1C | 150 µg/ml | 72 | Caspase-8 Activity (fold increase) | ~2.5 |
This compound's Effects on Cell Cycle Regulation
This compound is known to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, by modulating the expression and activity of key cell cycle regulatory proteins.
G0/G1 Phase Arrest
This compound induces G0/G1 arrest by upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21/Cip1 and p27/Kip1. These CDKIs bind to and inhibit the activity of cyclin-CDK complexes, specifically CDK2, CDK4, and CDK6, which are essential for the G1 to S phase transition. Furthermore, this compound has been observed to decrease the protein levels of G1 cyclins, including cyclin D1 and cyclin E. The inhibition of CDK activity leads to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the release of the E2F transcription factor and thereby halting cell cycle progression.
G2/M Phase Arrest
In some cell lines, this compound can also induce a G2/M phase arrest. This is often associated with the downregulation of key G2/M transition proteins such as Cdc25C, Cdc2/p34, and cyclin B1.
Signaling Pathway Visualization
References
- 1. This compound Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silymarin induces apoptosis primarily through a p53-dependent pathway involving Bcl-2/Bax, cytochrome c release, and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Silibinin's Molecular Targets in Liver Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, a flavonoid derived from the milk thistle plant (Silybum marianum), has a long history of use in traditional medicine for liver ailments. In recent years, extensive research has elucidated its molecular mechanisms of action, revealing a multi-targeted approach to mitigating liver pathology. This technical guide provides a comprehensive overview of the molecular targets of this compound in various liver diseases, including hepatocellular carcinoma (HCC), liver fibrosis, and non-alcoholic fatty liver disease (NAFLD). The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of liver disease and the therapeutic potential of natural compounds.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various molecular targets in liver disease, compiled from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Human Liver Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Effect | Reference |
| HepG2 | 58.46 | IC50 (Hypoxia) | [1] |
| 12.5 - 200 | Dose-dependent inhibition of cell viability | [2] | |
| 50, 75 | Increased percentage of apoptotic cells | [2] | |
| Hep3B | 75.13 | IC50 (Hypoxia) | [1] |
| HuH7 | IC25, IC50 | Reduced cell growth | [3] |
| PLC/PRF/5 | IC25, IC50 (of HuH7) | Reduced cell growth | |
| DU145 (Prostate Cancer, for comparison) | 1.37 ± 0.140 (Compound 15 derivative) | IC50 | |
| LIXC-002 (Liver Cancer) | 7.19 ± 0.940 (Compound 15 derivative) | IC50 |
Table 2: In Vivo Efficacy and Dosing of this compound in Animal Models of Liver Disease
| Animal Model | Liver Disease | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Nude Mice with HuH7 Xenografts | Hepatocellular Carcinoma | 80 mg/kg/day, 160 mg/kg/day | - | Dose-dependent reduction in tumor volume (48% and 85% respectively) | |
| Orthotopic Hepatocarcinoma Model (Mice) | Hepatocellular Carcinoma | 700 mg/kg/day (oral) | 4 weeks | Significant reduction of tumor growth | |
| High-Fat Diet-Induced NAFLD (Mice) | Non-alcoholic Fatty Liver Disease | 50 or 100 mg/kg/day (gavage) | 4 weeks | Improved hepatic lipid accumulation | |
| Methionine-Choline Deficient (MCD) Diet (Mice) | Non-alcoholic Steatohepatitis (NASH) | 10 and 20 mg/kg BW (gavage) | 6 weeks | Prevented the decrease of hepatic index | |
| MCD Diet-Induced NASH (Mice) | Non-alcoholic Steatohepatitis (NASH) | 20 mg/kg/day (gavage) | 8 weeks | Decreased levels of serum ALT, liver TG and MDA |
Table 3: Modulation of Key Signaling Molecules by this compound
| Signaling Pathway | Target Molecule | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |
| NF-κB | Nuclear NF-κB p50 and p65 | db/db mice with MCD diet | - | Decreased binding activity | |
| TGF-β/Smad | COL1A1 and COL3A1 mRNA | TGF-β1-treated human dermal fibroblasts | 100 µM, 200 µM | Dose-dependent reduction | |
| STAT3 | Phospho-STAT3 (Tyr705 and Ser727) | DU145 cells | 50 - 200 µM | Concentration-dependent reduction | |
| PI3K/Akt | p-Akt | HuH7 cells | IC50 | Decreased expression | |
| IRS-1/PI3K/Akt | High-fat diet-fed rats | - | Restoration of the pathway | ||
| Apoptosis | Caspase-3 and -8 | Hep-55.1C cells | - | Activation | |
| Cleaved Caspase-3 and PARP | DU145 cells | - | Increased levels | ||
| Angiogenesis/Metastasis | MMP-2 | HuH7 cells | IC50 | Decreased expression | |
| MMP-7 and MMP-9 | Orthotopic hepatocarcinoma model (mice) | 700 mg/kg/day | Down-regulation |
Key Signaling Pathways Targeted by this compound
This compound exerts its hepatoprotective effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in liver disease.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, a key driver of liver damage in conditions like NAFLD and alcoholic liver disease. This compound has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway plays a central role in liver fibrosis by promoting the activation of hepatic stellate cells (HSCs) and the excessive deposition of extracellular matrix (ECM) proteins, such as collagen. This compound has been demonstrated to interfere with this pathway, thereby exerting its anti-fibrotic effects.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. This compound has been identified as a direct inhibitor of STAT3, targeting its phosphorylation and nuclear translocation.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on liver cells and in animal models of liver disease.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of liver cancer cell lines.
Materials:
-
Human liver cancer cell lines (e.g., HepG2, Hep3B)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Phosphorylated Proteins (e.g., p-STAT3)
This protocol allows for the detection and quantification of changes in protein phosphorylation in response to this compound treatment.
Materials:
-
Liver cells or liver tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells or animal models with this compound as required.
-
Lyse cells or homogenize tissue in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the changes in the expression of target genes (e.g., collagen, MMPs) in response to this compound.
Materials:
-
Liver cells or tissue samples
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Treat cells or animal models with this compound.
-
Isolate total RNA from the samples using an RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green or TaqMan master mix, gene-specific primers, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a reference gene (e.g., GAPDH).
In Vivo Orthotopic Hepatocellular Carcinoma Model
This protocol describes the establishment of an orthotopic HCC model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human HCC cell line (e.g., HuH7)
-
Matrigel
-
Surgical instruments
-
Anesthesia
-
This compound formulation for in vivo administration
Procedure:
-
Culture the HCC cells and harvest them in the exponential growth phase.
-
Resuspend the cells in a mixture of serum-free medium and Matrigel.
-
Anesthetize the mice and make a small incision to expose the liver.
-
Inject the cell suspension (e.g., 1 x 10⁶ cells in 50 µL) into the liver lobe.
-
Suture the incision and allow the mice to recover.
-
Once tumors are established (monitor via imaging or palpation), begin treatment with this compound (e.g., 80-160 mg/kg/day by oral gavage) or vehicle control.
-
Monitor tumor growth over time using calipers or an imaging system.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting, qPCR).
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on liver fibrosis.
Conclusion
This compound is a promising natural compound with a well-documented portfolio of molecular targets in the context of liver disease. Its ability to modulate key signaling pathways involved in inflammation, fibrosis, and cancer cell proliferation and survival underscores its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of quantitative data and detailed experimental protocols to facilitate further investigation into the multifaceted mechanisms of this compound and its development as a potential therapeutic agent for a range of liver pathologies. Further research is warranted to fully elucidate its complex mechanisms of action and to optimize its clinical application.
References
Investigating the Pleiotropic Anticancer Effects of Silibinin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silibinin, a flavonoid derived from the milk thistle plant (Silybum marianum), has garnered significant attention in oncology research due to its multifaceted anticancer properties. Exhibiting a favorable safety profile, this compound exerts pleiotropic effects against various malignancies by modulating a complex network of cellular signaling pathways. This technical guide provides a comprehensive overview of the anticancer mechanisms of this compound, focusing on its ability to induce apoptosis, promote cell cycle arrest, and inhibit angiogenesis. Detailed experimental protocols for investigating these effects are provided, along with quantitative data from preclinical studies and visualizations of key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural compounds have emerged as a promising avenue for cancer therapy, often exhibiting multi-targeted effects with lower toxicity compared to conventional chemotherapy. This compound, the primary active constituent of silymarin, has been extensively studied for its potent anticancer activities across a broad spectrum of cancers, including prostate, breast, lung, colorectal, and pancreatic cancer.[1][2] Its anticancer efficacy stems from its ability to interfere with multiple signaling cascades that are crucial for tumor initiation, progression, and metastasis.[1] This guide delves into the core mechanisms of this compound's anticancer action, providing practical information for researchers in the field.
Quantitative Data on this compound's Anticancer Efficacy
The cytotoxic and cytostatic effects of this compound have been quantified in numerous studies. The following tables summarize key findings, including IC50 values, induction of apoptosis, and effects on cell cycle distribution in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | MDA-MB-231 | 100 | 24, 48, 72 | [2] |
| Breast Cancer | MCF-7 | 100 | 24, 48, 72 | [2] |
| Breast Cancer | MDA-MB-468 (mammospheres) | 50 | 72 | |
| Breast Cancer | MCF-7 (mammospheres) | 150 | 72 | |
| Breast Cancer | MDA-MB-231 (mammospheres) | 100 | 72 | |
| Prostate Cancer | LNCaP | 0.35 - 4.66 | Not Specified | |
| Prostate Cancer | DU145 | 5.29 - 30.33 | Not Specified | |
| Prostate Cancer | PC-3 | 5.29 - 30.33 | Not Specified | |
| General | Various Cell Lines | 200 - 570 | Not Specified |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Time (h) | Apoptotic Cells (%) | Reference |
| AsPC-1 (Pancreatic) | 100 | 24 | 13.24 | |
| AsPC-1 (Pancreatic) | 100 | 48 | 25.02 | |
| AsPC-1 (Pancreatic) | 100 | 72 | 29.03 | |
| BxPC-3 (Pancreatic) | 100 | 24 | 7.02 | |
| BxPC-3 (Pancreatic) | 100 | 48 | 18.14 | |
| BxPC-3 (Pancreatic) | 100 | 72 | 23.03 | |
| Panc-1 (Pancreatic) | 100 | 24 | 6.03 | |
| Panc-1 (Pancreatic) | 100 | 48 | 15.09 | |
| Panc-1 (Pancreatic) | 100 | 72 | 20.34 | |
| LoVo (Colorectal) | 100 | 24 | 19 | |
| LoVo (Colorectal) | 200 | 24 | 22 | |
| LoVo (Colorectal) | 100 | 48 | 20 | |
| LoVo (Colorectal) | 200 | 48 | 38 | |
| TCC-SUP (Bladder) | 200 | 24 | 8 | |
| TCC-SUP (Bladder) | 200 | 48 | 18 | |
| TCC-SUP (Bladder) | 200 | 72 | 18 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Time (h) | % Cells in G1 Phase | Reference |
| TCC-SUP (Bladder) | 50 | 24 | 55 | |
| TCC-SUP (Bladder) | 100 | 24 | 68 | |
| TCC-SUP (Bladder) | 200 | 24 | 51 |
Table 4: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Tumor Xenograft | This compound | 51-58% reduction in tumor volume | |
| Tumor Xenograft | This compound | 44-49% reduction in tumor weight | |
| LoVo Xenograft | 100-200 mg/kg/day this compound (oral) | Significant inhibition of tumor growth | |
| Lewis Lung Carcinoma | This compound | Significant decrease in tumor mass and volume |
Core Anticancer Mechanisms of this compound
This compound's anticancer activity is not attributed to a single mechanism but rather to its ability to modulate multiple, often interconnected, cellular processes.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, culminating in apoptosis.
-
Extrinsic Pathway: this compound can upregulate the expression of death receptors such as DR4 and DR5 on the cancer cell surface. The binding of their cognate ligands (e.g., TRAIL) triggers the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, often resulting from dysregulation of the cell cycle. This compound can induce cell cycle arrest at various checkpoints, primarily at the G0/G1 and G2/M phases, thereby inhibiting cancer cell proliferation.
-
G0/G1 Arrest: this compound can upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21/Cip1 and p27/Kip1. These proteins bind to and inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D1/CDK4, Cyclin E/CDK2), which are essential for the G1 to S phase transition. This leads to the accumulation of cells in the G0/G1 phase.
-
G2/M Arrest: In some cancer cell types, this compound has been observed to induce a G2/M phase arrest. This is often associated with the downregulation of proteins required for mitotic entry, such as Cyclin B1 and CDK1 (Cdc2).
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties by targeting key molecules involved in this process. It can inhibit the expression of vascular endothelial growth factor (VEGF), a major driver of angiogenesis. Furthermore, this compound can downregulate the expression of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that upregulates the expression of pro-angiogenic genes in response to hypoxic conditions within the tumor microenvironment.
Key Signaling Pathways Modulated by this compound
This compound's pleiotropic effects are a result of its ability to modulate several key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K. This leads to the downregulation of downstream targets like mTOR, resulting in decreased protein synthesis and cell growth.
-
NF-κB Signaling: The transcription factor NF-κB plays a critical role in inflammation, cell survival, and proliferation. This compound can inhibit the activation of NF-κB, thereby suppressing the expression of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. This compound's effect on this pathway can be cell-type specific, but it has been shown to inhibit ERK activation in some cancers, leading to reduced proliferation. Conversely, it can activate JNK, which can contribute to apoptosis.
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell survival and proliferation. This compound can inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, p21, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and control cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Study
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
This compound formulation for administration (e.g., oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the mice according to the planned schedule and dosage.
-
Measure the tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound is a promising natural compound with well-documented pleiotropic anticancer effects. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis through the modulation of multiple key signaling pathways highlights its potential as a standalone or adjuvant therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Future research should focus on optimizing its bioavailability and conducting well-designed clinical trials to translate the promising preclinical findings into tangible clinical benefits for cancer patients.
References
Silibinin's Role in Modulating Oncogenic Pathways: A Technical Guide on PI3K/Akt and NF-κB Inhibition
Executive Summary: Silibinin, a natural flavonolignan derived from milk thistle (Silybum marianum), has garnered significant attention for its pleiotropic anti-cancer properties. This technical guide provides an in-depth examination of this compound's mechanisms of action, specifically focusing on its modulation of two critical oncogenic signaling pathways: Phosphatidylinositol 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB). By inhibiting these pathways, this compound effectively counteracts key hallmarks of cancer, including uncontrolled proliferation, survival, inflammation, invasion, and angiogenesis. This document summarizes the quantitative effects of this compound, details key experimental protocols for its study, and provides visual representations of its molecular interactions, serving as a comprehensive resource for researchers and drug development professionals in oncology.
Introduction
This compound: A Bioactive Flavonolignan
This compound is the primary active constituent of silymarin, an extract from milk thistle seeds.[1] It has been extensively studied for its hepatoprotective, antioxidant, and anti-inflammatory properties.[2][3] In the context of oncology, this compound has demonstrated significant anti-cancer and chemopreventive efficacy in a wide range of preclinical cancer models, including prostate, bladder, lung, colon, and breast cancers.[3][4] Its therapeutic potential lies in its ability to target multiple dysregulated signaling cascades that drive tumor growth and progression.
The PI3K/Akt Pathway in Oncogenesis
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. This pathway is frequently hyperactivated in human cancers due to mutations in key components or upstream signals. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream substrates, promoting cell cycle progression and inhibiting apoptosis. Consequently, the PI3K/Akt pathway is a prime target for cancer therapy.
The NF-κB Pathway: A Key Regulator of Inflammation and Cancer
The NF-κB pathway is a critical mediator of the inflammatory response and also plays a pivotal role in cancer development and progression. Constitutive activation of NF-κB is common in many cancers, where it promotes the transcription of genes involved in cell survival, proliferation, angiogenesis, and metastasis, while also orchestrating a pro-tumorigenic inflammatory microenvironment. The canonical pathway involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκBα), targeting it for degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate gene transcription.
This compound's Modulation of the PI3K/Akt Signaling Pathway
Mechanism of Inhibition
This compound exerts its anti-cancer effects in part by directly intervening in the PI3K/Akt cascade. Multiple studies have shown that this compound treatment leads to a dose-dependent inhibition of Akt phosphorylation at key residues such as Ser473, without necessarily affecting total Akt protein levels. This inhibition of Akt activation effectively shuts down downstream signaling. For instance, in bladder cancer cells, this compound was found to down-regulate the entire PI3K/Akt signaling pathway. The suppression of Akt phosphorylation has been observed across various cancer types, including lung and colorectal cancer, highlighting a conserved mechanism of action.
Downstream Effects
By inhibiting Akt activation, this compound triggers several anti-tumorigenic outcomes. These include:
-
Inhibition of Proliferation and Cell Cycle Arrest: Reduced Akt signaling leads to decreased proliferation and cell cycle arrest, as seen in human colorectal carcinoma and bladder cancer cells.
-
Induction of Apoptosis: this compound promotes apoptotic cell death by suppressing the pro-survival signals typically mediated by an active Akt pathway.
-
Reduced Invasion and Metastasis: The migratory and invasive potential of cancer cells is often dependent on PI3K/Akt signaling. This compound has been shown to inhibit the invasion of lung and rhabdoid tumor cells by inactivating this pathway.
Quantitative Data on PI3K/Akt Pathway Modulation
The following table summarizes key quantitative findings on this compound's efficacy in models where PI3K/Akt signaling is implicated.
| Cancer Type | Cell Line | This compound Concentration | Effect | Outcome | Citation |
| Bladder Cancer | T24 & UM-UC-3 | 10 µM | Down-regulation of PI3K/Akt pathway | 69% inhibition of proliferation at 48h; induced apoptosis. | |
| Gastric Cancer | HGC-27 | IC50: 24.96 µM | Attenuation of PI3K/Akt pathway | Induced cytotoxicity and apoptosis. | |
| Lung Cancer | A549 | Dose-dependent | Inhibition of Akt phosphorylation | Reduced cell invasion. | |
| Rhabdoid Tumor | G401 | 20 µM | Inactivation of PI3K/Akt pathway | Inhibition of cell migration and invasion. | |
| Adenoid Cystic Carcinoma | ACC2 | IC50: 59.54 µg/mL | Implicated in PI3K/Akt pathway inhibition | Inhibition of cell viability and proliferation. |
This compound's Modulation of the NF-κB Signaling Pathway
Mechanism of Inhibition
This compound is a potent inhibitor of the NF-κB pathway, acting at multiple levels. A primary mechanism is the prevention of IκBα degradation. This compound achieves this by directly inhibiting the kinase activity of IKKα, an essential upstream kinase in the canonical NF-κB pathway. This leads to the stabilization of IκBα, which remains bound to the p65/p50 NF-κB complex in the cytoplasm, thereby preventing its nuclear translocation and transcriptional activity. Consequently, this compound treatment reduces the nuclear levels of the active p65 and p50 subunits.
Downstream Effects
The inhibition of NF-κB activation by this compound has profound biological consequences:
-
Reduced Inflammation: this compound significantly suppresses the production and expression of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.
-
Sensitization to Apoptosis: Constitutive NF-κB activity confers resistance to apoptosis in many cancer cells. By inhibiting this pathway, this compound can sensitize cancer cells to apoptosis induced by other agents, such as TNF-α.
-
Decreased Expression of iNOS: this compound has been shown to completely inhibit cytokine-induced expression of inducible nitric oxide synthase (iNOS), an NF-κB target gene that promotes inflammation and angiogenesis.
Quantitative Data on NF-κB Pathway Modulation
The following table summarizes key quantitative data regarding this compound's effects on the NF-κB pathway.
| Cell Type | Stimulus | This compound Concentration | Effect | Outcome | Citation |
| Macrophages | Lipopolysaccharide (LPS) | Not specified | Down-regulated NF-κB (p65) activation by 44.8% | Synergistic anti-inflammatory effects. | |
| Human Mast Cells | PMA + A23187 | Not specified | Inhibition of p-IκBα; suppression of NF-κB activity | Reduced production of TNF-α, IL-6, and IL-8. | |
| Prostate Carcinoma | Constitutive & TNF-α | Dose-dependent | Decreased IKKα kinase activity; increased IκBα levels | Inhibition of NF-κB activation; sensitization to TNF-α apoptosis. | |
| Monocytes (Preeclampsia) | Endogenous | 5 µM & 50 µM | Downmodulation of NF-κB activation | Reduced TNF-α and IL-1β production. |
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the points of intervention by this compound in the PI3K/Akt and NF-κB signaling pathways.
References
Basic chemical properties and solubility of Silibinin in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, a key bioactive constituent of silymarin extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant scientific interest for its therapeutic potential. It is a flavonolignan, existing as a mixture of two diastereomers, silybin A and silybin B.[1] This technical guide provides an in-depth overview of the fundamental chemical properties and solubility characteristics of this compound, crucial for its application in research and drug development.
Core Chemical Properties
This compound is a polyphenolic molecule with a complex structure that dictates its chemical behavior and biological activity. A summary of its core chemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₂O₁₀ | [1][2][3][4] |
| Molecular Weight | 482.44 g/mol | |
| CAS Number | 22888-70-6 | |
| Appearance | White-like or pale yellow crystalline powder | |
| Melting Point | 158-167 °C (range observed across sources) | |
| pKa | 5-OH: 6.637-OH: 7.7 - 7.9520-OH: 11.0 | |
| logP (Octanol-Water) | 1.41 |
Solubility Profile
The solubility of this compound is a critical factor influencing its bioavailability and formulation development. It is characterized by its poor aqueous solubility and preference for polar aprotic solvents.
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble (~50 µg/mL) | |
| Ethanol | Poorly soluble (~0.1 mg/mL) | |
| Methanol | Poorly soluble | |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL, up to 96-260 mg/mL | |
| Acetone | Soluble (≥20 mg/mL) | |
| Dimethylformamide (DMF) | Soluble (≥20 mg/mL) | |
| Chloroform | Insoluble/Slightly soluble | |
| Petroleum Ether | Insoluble | |
| Oils (e.g., Castor, Sunflower) | Soluble (e.g., ~0.67 mg/g in castor oil) | |
| Aqueous Buffers (Basic pH) | Increased solubility with increasing pH |
Experimental Protocols
Accurate determination of the chemical and physical properties of this compound is essential for quality control and formulation studies. Below are detailed methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used method for the separation and quantification of this compound.
Objective: To determine the concentration of this compound in a solution.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 288 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution (from the solubility experiment or other source) into the HPLC system.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and use the calibration curve to calculate the concentration.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating a variety of cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action in different therapeutic areas, such as cancer and inflammation.
Caption: this compound's multifaceted anti-cancer activity.
Caption: this compound's anti-inflammatory mechanism.
Caption: Workflow for solubility determination.
References
- 1. Anti-metastatic Efficacy of this compound: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Evaluation of the In Vitro Roles and Mechanisms of this compound in Reducing Pyrazinamide- and Isoniazid-Induced Hepatocellular Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Bioavailability and Metabolism of Silibinin
For Researchers, Scientists, and Drug Development Professionals
Silibinin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), has garnered significant scientific interest for its potential therapeutic applications, including hepatoprotective, anti-inflammatory, and anticancer properties.[1][2] However, its clinical utility is substantially hampered by poor oral bioavailability, stemming from low aqueous solubility and extensive first-pass metabolism.[3] This guide provides a comprehensive technical overview of the bioavailability and metabolism of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development.
Bioavailability and Pharmacokinetics of this compound
The oral bioavailability of this compound is notably low. In its pure form, the absolute oral bioavailability in rats is reported to be as low as 0.95%. This is primarily attributed to its poor water solubility (<50 μg/mL), which limits its dissolution in the gastrointestinal tract, and extensive phase II metabolism in the intestine and liver.
Pharmacokinetic studies in humans have demonstrated rapid absorption and elimination of this compound. Following oral administration, peak plasma concentrations are typically reached within 2-4 hours. However, the plasma concentrations achieved are often low. For instance, after a 240 mg dose of pure this compound, maximum serum concentrations ranged from 0.18 to 0.62 µg/mL. The elimination half-life is approximately 6-8 hours.
To enhance bioavailability, various formulations have been developed. These include complexes with phosphatidylcholine (phytosomes), self-emulsifying drug delivery systems (SMEDDS), nanocrystals, and solid dispersions. These advanced formulations have shown significant improvements in absorption and plasma concentrations.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Dose)
| Formulation | Dose (as this compound) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Silymarin (Legalon®) | 120 mg | 1,100 - 1,300 | 1 - 2 | 5,590 | |
| Silymarin Tablet | 120 mg | 1,130 | 2.10 | 4,240 | |
| Silymarin SMEDDS | Not Specified | 812.43 | 0.80 | 676.98 (AUC0-inf) | |
| Silymarin (improved formulation) | 120 mg | 6,040 | 0.875 | 13,900 | |
| Silybin-Phosphatidylcholine Complex | 280 mg | 4,240 ± 2,300 | 1.4 | 5,950 ± 1,900 | |
| Milk Thistle Extract (175 mg) | ~87.5 mg | 134.7 ± 72.0 (Silybin A) | 2 | Not specified | |
| Milk Thistle Extract (350 mg) | ~175 mg | Not specified | Not specified | Not specified | |
| Milk Thistle Extract (525 mg) | ~262.5 mg | Not specified | Not specified | Not specified |
Note: Direct comparison between studies should be made with caution due to differences in analytical methods, subject populations, and specific formulations.
Animal studies, primarily in rats, have been crucial for elucidating the pharmacokinetics of this compound and for the preclinical evaluation of novel formulations.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Silymarin (Plain) | 140 | 0.8 ± 0.09 | 4.0 ± 0.0 | 3.5 ± 0.2 | |
| Silybin-Phosphatidylcholine Complex | 200 | 8.17 (unconjugated) | Not specified | 9.78 (unconjugated) | |
| Silybin-Phosphatidylcholine Complex | 200 | 74.23 (total) | Not specified | 232.15 (total) | |
| Milk Thistle Nanocrystals | Not specified | Enhanced by 2.61-fold vs. raw material | Not specified | Enhanced by 2.61-fold vs. raw material |
Metabolism of this compound
Upon absorption, this compound undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation in the liver and intestinal cells. This rapid biotransformation is a major contributor to its low oral bioavailability. The primary metabolites identified in human plasma are this compound monoglucuronide, this compound diglucuronide, this compound monosulfate, and this compound glucuronide sulfate.
A significant portion of this compound and its metabolites are excreted into the bile, with concentrations in the bile being up to 100 times higher than in serum. These biliary metabolites can then be reabsorbed from the intestine, a process known as enterohepatic circulation. This process can prolong the presence of this compound in the body. It is estimated that about 80% of absorbed this compound is excreted via the bile as glucuronide and sulfate conjugates.
This compound has been shown to interact with various drug-metabolizing enzymes and transporters, which can lead to drug-drug interactions. It exhibits inhibitory effects on certain cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C9, and UDP-glucuronosyltransferases (UGTs) in vitro. This compound is also an inhibitor of P-glycoprotein (P-gp) and other efflux transporters like MRP2 and BCRP, which can affect the absorption and disposition of other drugs. However, the clinical significance of these interactions is still under investigation, with some studies suggesting limited effects in vivo.
Caption: Metabolic pathway and enterohepatic circulation of this compound.
Experimental Protocols
A variety of in vitro and in vivo models are employed to study the bioavailability and metabolism of this compound.
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell filter supports and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Integrity Measurement: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: A solution of this compound (or its formulation) is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points. The concentration of this compound in the collected samples is quantified by HPLC or LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated to classify the compound's absorption potential. Compounds with a Papp < 1 x 10⁻⁶ cm/s are considered poorly absorbed, while those with a Papp > 10 x 10⁻⁶ cm/s are considered well-absorbed.
Caption: Workflow for Caco-2 intestinal permeability assay.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dosing: Animals are fasted overnight before oral administration of this compound or its formulation via gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein or jugular vein cannula.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated HPLC or HPLC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated using non-compartmental analysis software.
High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS/MS) detection is the standard for quantifying this compound in biological matrices.
-
Sample Preparation: This typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. Liquid-liquid extraction is another common method. For total this compound (free + conjugated), samples are often treated with β-glucuronidase to hydrolyze the conjugates.
-
Chromatography: A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of an acidic aqueous solution (e.g., phosphate buffer or water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection is typically set at around 288 nm. MS/MS detection provides higher sensitivity and selectivity, which is crucial for low-concentration samples.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating a multitude of cellular signaling pathways involved in inflammation, cell proliferation, apoptosis, and angiogenesis. Its ability to interact with these pathways underscores its therapeutic potential.
-
Anti-inflammatory Effects: this compound can inhibit the NF-κB pathway, a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and interleukins.
-
Anticancer Effects: In cancer models, this compound has been shown to:
-
Induce apoptosis (programmed cell death) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Inhibit cell proliferation by arresting the cell cycle, often through the downregulation of cyclins and cyclin-dependent kinases (CDKs).
-
Suppress invasion and metastasis by inhibiting signaling pathways such as PI3K-Akt and MAPK/ERK.
-
Inhibit angiogenesis by targeting receptors like VEGFR.
-
Caption: Key signaling pathways modulated by this compound.
Conclusion
The therapeutic potential of this compound is well-documented, but its poor bioavailability remains a critical challenge for clinical translation. A thorough understanding of its pharmacokinetic and metabolic profile is essential for the rational design of novel delivery systems and for predicting potential drug interactions. The data and protocols summarized in this guide offer a foundational resource for researchers and drug development professionals working to overcome the biopharmaceutical hurdles of this compound and unlock its full clinical potential. Future research should continue to focus on optimizing formulation strategies and conducting well-designed clinical trials to validate the efficacy of bioavailable this compound preparations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of this compound for Treatment of Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulatory effects of this compound in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Silibinin's Impact on Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. Silibinin, a natural flavonolignan derived from milk thistle, has emerged as a promising agent that can modulate this complex process. This technical guide provides an in-depth analysis of this compound's impact on EMT, focusing on its molecular mechanisms, effects on key signaling pathways, and quantitative experimental evidence. Detailed experimental protocols and visual representations of signaling cascades and workflows are included to support researchers in this field.
Introduction: The Role of this compound in Counteracting EMT
Epithelial-mesenchymal transition is a multi-step biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal, migratory, and invasive phenotype. This transition is orchestrated by a complex network of signaling pathways and transcription factors. This compound has demonstrated significant potential in inhibiting and even reversing EMT in various cancer models.[1] Its pleiotropic anti-cancer effects are, in part, attributed to its ability to interfere with key signaling cascades that drive EMT, thereby suppressing tumor cell migration, invasion, and metastasis.[2]
Molecular Mechanisms of this compound in EMT Inhibition
This compound exerts its inhibitory effects on EMT through the modulation of a wide array of molecular targets. It influences the expression of key proteins that define the epithelial and mesenchymal states and targets the master transcription factors that regulate the EMT program.
Regulation of EMT Marker Proteins
This compound has been shown to restore the epithelial phenotype by upregulating the expression of epithelial markers and downregulating mesenchymal markers.
-
E-cadherin: A cornerstone of epithelial cell-cell adhesion, the loss of which is a hallmark of EMT. This compound treatment has been observed to increase the expression of E-cadherin at both the mRNA and protein levels in various cancer cell lines.[3]
-
N-cadherin and Vimentin: These are classic mesenchymal markers associated with increased cell motility and invasion. This compound treatment leads to a significant dose-dependent decrease in the expression of both N-cadherin and Vimentin.
Targeting EMT-Inducing Transcription Factors
This compound also targets the core transcription factors that orchestrate the EMT process.
-
Snail, Slug, and ZEB1: These transcription factors are potent repressors of E-cadherin and activators of the mesenchymal gene expression program. This compound has been shown to downregulate the expression of Snail, Slug, and ZEB1, thereby relieving the transcriptional repression of epithelial genes.
Key Signaling Pathways Modulated by this compound
This compound's anti-EMT effects are mediated through its interaction with several critical signaling pathways.
TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major inducer of EMT. This compound has been shown to inhibit TGF-β-induced EMT by interfering with this pathway. It can deactivate the phosphorylation of SMAD2/3, key downstream effectors of the TGF-β pathway, and suppress the transcriptional activation of SMAD-responsive genes.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is another crucial regulator of EMT. This compound can inhibit this pathway by preventing the nuclear translocation of β-catenin and subsequently downregulating its target genes that promote a mesenchymal phenotype.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is also implicated in promoting EMT. This compound can inhibit the activation of NF-κB, leading to the suppression of its downstream targets that are involved in cell migration and invasion.
Quantitative Data on this compound's Anti-EMT Effects
The following tables summarize the quantitative data from various studies, illustrating the potent anti-EMT effects of this compound across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment | Reference |
| TFK-1 | Cholangiocarcinoma | 200 | 48 hours | |
| CT26 | Colorectal Cancer | ~50 | 24 hours | |
| H2228 | NSCLC | >100 | Not Specified | |
| H3122 | NSCLC | >100 | Not Specified |
Table 2: Effect of this compound on the Expression of EMT Markers and Transcription Factors
| Cell Line | Treatment | Target | Change in Expression | Method | Reference |
| MKN-45 | 200 µM this compound, 48h | E-cadherin mRNA | Increased | Real-time PCR | |
| TFK-1 | 200 µM this compound, 48h | E-cadherin protein | Decreased | ELISA | |
| TFK-1 | 200 µM this compound, 48h | N-cadherin protein | Decreased | ELISA | |
| TFK-1 | 200 µM this compound, 48h | Vimentin protein | Decreased | ELISA | |
| ARCaP(M) | 50-200 µM this compound | Vimentin protein | Dose-dependent decrease | Western Blot | |
| ARCaP(M) | 50-200 µM this compound | ZEB1 & Slug | Downregulated | Not Specified | |
| HCT-116 | Not Specified | N-cadherin & Vimentin | Decreased | Western Blot, RT-qPCR | |
| HCT-116 | Not Specified | E-cadherin | Increased | Western Blot, RT-qPCR | |
| YD10B & Ca9-22 | 50-200 µM this compound, 48h | N-cadherin & Vimentin | Downregulated | Western Blot | |
| YD10B & Ca9-22 | 50-200 µM this compound, 48h | E-cadherin | Upregulated | Western Blot |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on EMT.
Western Blot Analysis of EMT Markers
Objective: To determine the protein expression levels of epithelial and mesenchymal markers.
Protocol:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, ZEB1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically ranging from 1:500 to 1:2000).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using software like ImageJ.
Real-Time Quantitative PCR (RT-qPCR) for EMT-related Genes
Objective: To quantify the mRNA expression levels of genes involved in EMT.
Protocol:
-
RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., CDH1, CDH2, VIM, SNAI1, SLUG, ZEB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Primer sequences should be designed or obtained from published literature and validated for specificity.
-
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
Transwell Migration and Invasion Assay
Objective: To assess the effect of this compound on cancer cell migration and invasion.
Protocol:
-
Cell Preparation: Culture cells to sub-confluency and serum-starve them for 12-24 hours before the assay.
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is required.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts (e.g., 1 x 105 cells per well).
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for measurable migration/invasion without cell proliferation (e.g., 12-48 hours, depending on the cell line).
-
Cell Removal and Fixation: After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface with methanol or paraformaldehyde.
-
Staining and Quantification: Stain the cells with a solution like crystal violet or DAPI. Count the number of stained cells in several random fields under a microscope.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Signaling Pathway Diagrams
Caption: this compound inhibits EMT by targeting TGF-β, Wnt, and NF-κB signaling pathways.
Experimental Workflow Diagram
Caption: A typical experimental workflow to study the effects of this compound on EMT.
Conclusion
This compound represents a compelling natural compound with significant potential to counteract the epithelial-mesenchymal transition in cancer. Its ability to modulate multiple key signaling pathways and regulate the expression of critical EMT markers underscores its promise as an anti-metastatic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in oncology.
References
- 1. This compound reverses epithelial-to-mesenchymal transition in metastatic prostate cancer cells by targeting transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Prevents TGFβ-Induced EMT of RPE in Proliferative Vitreoretinopathy by Inhibiting Stat3 and Smad3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Overcomes EMT-Driven Lung Cancer Resistance to New-Generation ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Silibinin in Inducing Reactive Oxygen Species (ROS) Generation in Oral Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silibinin, a natural flavonoid derived from milk thistle, has emerged as a promising agent in oncology, demonstrating significant anti-cancer properties across various malignancies, including oral cancer. A pivotal aspect of its mechanism of action is the induction of reactive oxygen species (ROS), which triggers cellular stress and culminates in apoptotic cell death. This technical guide provides an in-depth exploration of the molecular pathways and experimental evidence underpinning this compound-induced ROS generation in oral cancer cells. It offers a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades to support further research and drug development endeavors in this field.
Introduction
Oral cancer remains a significant global health challenge with high rates of morbidity and mortality.[1] The development of novel therapeutic strategies that can selectively target cancer cells while minimizing toxicity to normal tissues is a critical area of research. This compound, the primary active constituent of silymarin, has garnered considerable attention for its pleiotropic anti-cancer effects, including the inhibition of proliferation and invasion, and the induction of cell cycle arrest and apoptosis in oral cancer cells.[1][2]
A key mechanism underlying these effects is the generation of intracellular ROS.[1] While high levels of ROS can be detrimental to all cells, cancer cells often exhibit a higher basal level of oxidative stress, making them more vulnerable to further ROS insults. This compound leverages this vulnerability by elevating ROS levels beyond a critical threshold, thereby initiating a cascade of events leading to programmed cell death.[1] This guide delves into the specifics of this process, focusing on the JNK/c-Jun and mitochondrial signaling pathways.
Core Mechanism: this compound-Induced ROS Generation
This compound treatment of oral cancer cells leads to a dose-dependent increase in intracellular ROS levels. This elevation of ROS is a central event that orchestrates the subsequent anti-cancer effects. The accumulation of ROS creates a state of oxidative stress that cancer cells cannot overcome, leading to damage to cellular components and the activation of stress-response pathways that ultimately trigger apoptosis.
Signaling Pathways Activated by this compound-Induced ROS
The elevated intracellular ROS levels induced by this compound activate specific signaling pathways that converge to execute apoptotic cell death. The two primary pathways implicated in oral cancer are the JNK/c-Jun signaling pathway and the mitochondrial (intrinsic) pathway of apoptosis.
The JNK/c-Jun Signaling Pathway
Reactive oxygen species are known to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cell death and survival. In the context of this compound-treated oral cancer cells, ROS accumulation leads to the phosphorylation and activation of JNK. Activated JNK, in turn, phosphorylates its downstream target, the transcription factor c-Jun. This activation of the JNK/c-Jun axis is a crucial step in mediating the apoptotic effects of this compound. Furthermore, this compound has been observed to downregulate superoxide dismutases (SOD1 and SOD2), enzymes responsible for scavenging ROS, which likely contributes to the sustained activation of the JNK pathway.
References
Silibinin's Impact on Wnt/β-catenin Signaling: A Technical Guide for Researchers
An In-depth Analysis of the Molecular Mechanisms, Experimental Protocols, and Therapeutic Potential
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and migration. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Silibinin, a natural flavonolignan derived from milk thistle, has emerged as a promising anti-cancer agent with demonstrated efficacy in various cancer models.[1][2] This technical guide provides a comprehensive overview of this compound's inhibitory effects on the Wnt/β-catenin signaling pathway, offering researchers, scientists, and drug development professionals a detailed resource on its mechanism of action, relevant quantitative data, and explicit experimental protocols.
Core Mechanism of Action: this compound's Multi-Faceted Inhibition of Wnt/β-catenin Signaling
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through a multi-pronged approach, primarily by targeting key components of the signaling cascade. The primary mechanism involves the suppression of the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6).[1][2]
In the canonical Wnt pathway, the binding of Wnt ligands to the Frizzled (Fzd) receptor and LRP6 co-receptor initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.[3]
This compound disrupts this process at a critical early step by transcriptionally downregulating LRP6. Studies have shown that this compound treatment leads to a significant reduction in both LRP6 mRNA and protein levels, as well as a decrease in its phosphorylation, which is essential for its activity. This suppression of LRP6 effectively blunts the cell's ability to respond to Wnt signals, thereby preventing the subsequent accumulation of β-catenin.
Furthermore, some studies suggest that this compound can also promote the degradation of β-catenin. In the absence of Wnt signaling, a "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Evidence suggests that this compound may enhance the activity of this complex, leading to decreased levels of both cytoplasmic and nuclear β-catenin. By reducing the available pool of nuclear β-catenin, this compound effectively curtails the transcription of pro-proliferative Wnt target genes.
dot
Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The inhibitory effects of this compound on cancer cell proliferation and Wnt/β-catenin signaling have been quantified across various studies. The following tables summarize key data points for easy comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| PC-3 | Prostate Cancer | 50 | |
| DU145 | Prostate Cancer | 94 | |
| MDA-MB-231 | Breast Cancer | 34-100 | |
| T-47D | Breast Cancer | 122 | |
| MCF-7 | Breast Cancer | 150 | |
| MDA-MB-468 | Breast Cancer | 50 | |
| SW480 | Colorectal Cancer | Not specified, but effective | |
| HCT116 | Colorectal Cancer | Not specified, but effective | |
| A549 | Lung Cancer | Not specified, but effective |
Table 2: Quantitative Effects of this compound on Wnt/β-catenin Pathway Components
| Parameter | Cell Line(s) | Treatment | Observed Effect | Citation(s) |
| LRP6 Protein Levels | PC-3, DU145, MDA-MB-231, T-47D | This compound | Dose-dependent decrease | |
| LRP6 Phosphorylation | PC-3, DU145, MDA-MB-231, T-47D | This compound | Dose-dependent decrease | |
| LRP6 mRNA Levels | PC-3, T-47D | This compound | Dose-dependent decrease | |
| LRP6 Promoter Activity | PC-3, T-47D | This compound | Dose-dependent inhibition | |
| Cytoplasmic β-catenin | SW480 | This compound | Decrease | |
| Nuclear β-catenin | SW480 | This compound | Decrease | |
| TCF/LEF Reporter Activity | SW480 | This compound | Significant decrease | |
| c-Myc Protein Levels | SW480 | This compound | Decrease | |
| Cyclin D1 Protein Levels | SW480 | This compound | Decrease |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the Wnt/β-catenin signaling pathway.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., PC-3, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
dot
Caption: Workflow for a cell viability (MTT) assay.
Western Blot Analysis
This technique is used to detect changes in the protein levels of key Wnt/β-catenin pathway components.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LRP6, anti-phospho-LRP6, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure changes in the mRNA expression of Wnt target genes.
-
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., LRP6, c-Myc, Cyclin D1, Axin2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
-
Procedure:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, cDNA, and specific primers.
-
Perform the reaction in a qRT-PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Table 3: Example Primer Sequences for Human Wnt Target Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Citation(s) |
| c-Myc | GCTGCTTAGACGCTGGATTT | GTTGCTGGTGGTATGCCTGA | |
| Cyclin D1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA | |
| Axin2 | TTATGCTTTGCACTACGTCCCTCCA | CGCAACATGGTCAACCCTCAGAC | |
| LRP6 | AGTACGCCAGTTCCAGCTAC | GGTCTGTACCAGCTTGAGGA | |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors.
-
Materials:
-
HEK293T or other suitable cells
-
TOPFlash and FOPFlash luciferase reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash has mutated sites and serves as a negative control)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with a Wnt ligand (e.g., Wnt3a-conditioned medium) in the presence or absence of various concentrations of this compound.
-
After another 24 hours, lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in TCF/LEF reporter activity in response to this compound treatment.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if this compound affects the binding of β-catenin and TCF4 to the promoter regions of Wnt target genes.
-
Materials:
-
Treated and untreated cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion reagents to shear chromatin
-
Antibodies for immunoprecipitation (e.g., anti-β-catenin, anti-TCF4, and a non-specific IgG as a control)
-
Protein A/G magnetic beads or agarose
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qRT-PCR reagents and primers flanking the TCF/LEF binding sites in the promoters of target genes (e.g., c-Myc promoter).
-
-
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with an antibody specific to the protein of interest (β-catenin or TCF4) or a control IgG overnight.
-
Capture the antibody-protein-DNA complexes using Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of specific DNA sequences in the immunoprecipitated samples by qRT-PCR using primers for the promoter regions of Wnt target genes. Results are typically expressed as a percentage of the input chromatin.
-
dot
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for cancers characterized by aberrant Wnt/β-catenin signaling. Its ability to downregulate the key co-receptor LRP6 and potentially enhance β-catenin degradation provides a robust mechanism for inhibiting this oncogenic pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the anti-cancer properties of this compound.
Future research should focus on elucidating the precise molecular interactions of this compound with components of the β-catenin destruction complex. Furthermore, in vivo studies are crucial to validate the efficacy of this compound in clinically relevant cancer models and to explore its potential in combination with other targeted therapies. The development of more bioavailable formulations of this compound will also be critical for its successful translation into clinical practice. This comprehensive technical guide serves as a valuable resource to accelerate research and development efforts in this promising area of cancer therapeutics.
References
- 1. This compound Inhibits Wnt/β-catenin Signaling by Suppressing Wnt Co-receptor LRP6 Expression in Human Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Wnt/β-catenin signaling by suppressing Wnt co-receptor LRP6 expression in human prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of this compound-Mediated Cancer Chemoprevention with Major Emphasis on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Silibinin Dosage for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of silibinin dosage and its effects on various cancer cell lines in vitro. The included protocols and pathway diagrams are intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of this compound.
Introduction
This compound, a flavonoid derived from the milk thistle plant (Silybum marianum), has garnered significant attention for its pleiotropic anti-cancer effects. In vitro studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and arrest the cell cycle in a wide range of cancer cell lines. The effective dosage of this compound can vary considerably depending on the cancer cell type and the specific biological endpoint being investigated. These notes summarize key findings on this compound dosage and provide standardized protocols for common in vitro assays.
Data Presentation: Effective this compound Dosages in Various Cancer Cell Lines
The following table summarizes the effective concentrations and IC50 values of this compound in different cancer cell lines as reported in various studies. This information serves as a valuable starting point for determining the appropriate dosage range for your specific experimental setup.
| Cancer Type | Cell Line | Effect | Dosage Range (µM) | IC50 (µM) | Treatment Duration | Citation |
| Breast Cancer | MDA-MB-231 | Inhibition of proliferation, migration, and invasion | - | 100 | 24, 48, 72 h | [1] |
| MCF-7 | Inhibition of proliferation | - | 100 | 24, 48, 72 h | [1] | |
| MDA-MB-468 | Reduced viability of mammospheres | - | 50 | 72 h | [2][3] | |
| T47D | Growth inhibition | 10-150 | 67.7 (24h), 35.4 (48h) | 24, 48 h | [4] | |
| Oral Cancer | YD10B | Inhibition of proliferation and colony formation, induction of apoptosis and G0/G1 arrest | 50, 100, 200 | - | 24, 48 h | |
| Ca9-22 | Inhibition of proliferation and colony formation, induction of apoptosis and G0/G1 arrest | 50, 100, 200 | - | 24, 48 h | ||
| Pancreatic Cancer | S2-013 | Inhibition of cell growth, induction of apoptosis | 10-250 | - | 48, 72 h | |
| T3M4 | Inhibition of cell growth, induction of apoptosis | 10-250 | - | 48, 72 h | ||
| AsPC-1 | Inhibition of proliferation, induction of apoptosis | 12.5-800 | - | 24, 48, 72 h | ||
| Panc-1 | Inhibition of proliferation, induction of apoptosis | 12.5-800 | - | 24, 48, 72 h | ||
| BxPC-3 | Inhibition of proliferation, induction of apoptosis | 12.5-800 | - | 24, 48, 72 h | ||
| Lung Cancer (NSCLC) | H1299 | G1 cell cycle arrest | 10-75 | - | 24, 48, 72 h | |
| H460 | G1 cell cycle arrest | 10-75 | - | 24, 48, 72 h | ||
| H322 | G1 cell cycle arrest | 10-75 | - | 24, 48, 72 h | ||
| Hepatocellular Carcinoma | HepG2 | Cytotoxicity | 12.5-200 µg/mL | - | 24, 48, 72 h | |
| Thyroid Carcinoma | 8305c | Cytotoxicity | 25, 50, 75, 100 | - | 24, 48 h |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on commonly cited procedures and can be adapted to specific laboratory conditions and cell lines.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO).
-
Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the chosen duration. Include both negative (vehicle-treated) and positive controls.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal with apoptosis inducers).
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, Bax, Bcl-2, p-JNK, JNK, p-c-Jun, c-Jun)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
For loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-tumor effects in a breast cancer stem cell model by targeting stemness and induction of differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 4. Synergistic Anticancer Effects of this compound and Chrysin in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Silibinin Treatment in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silibinin, a flavonoid derived from the milk thistle plant (Silybum marianum), has garnered significant attention in cancer research due to its pleiotropic anti-cancer effects.[1] It has been shown to inhibit proliferation, induce apoptosis, and suppress angiogenesis and metastasis in a wide variety of cancer cell lines.[1][2] These application notes provide a comprehensive protocol for the treatment of cells in culture with this compound, including reagent preparation, treatment procedures, and methods for assessing cellular responses.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across a range of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| MDA-MB-231 | Breast Cancer | 100 | 24, 48, 72[3] |
| MCF-7 | Breast Cancer | 100[3], 150 | 24, 48, 72 |
| MDA-MB-468 | Breast Cancer | 50 | 72 |
| HepG2 | Liver Cancer | Varies (dose-dependent) | 24, 48, 72 |
| Hep3B | Liver Cancer | Varies (dose-dependent) | 24, 48, 72 |
| LNCaP | Prostate Cancer | 0.35 - 4.66 | Not Specified |
| DU145 | Prostate Cancer | 5.29 - 30.33 | Not Specified |
| PC-3 | Prostate Cancer | 5.29 - 30.33 | Not Specified |
| H1299 | Non-small Cell Lung Cancer | ~50-75 | 48, 72 |
| H460 | Non-small Cell Lung Cancer | ~50-75 | 48, 72 |
| H322 | Non-small Cell Lung Cancer | ~50-75 | 48, 72 |
| H69 | Small-cell Lung Carcinoma | 60 | Not Specified |
| VPA17 (drug-resistant) | Small-cell Lung Carcinoma | 60 | Not Specified |
| AsPC-1 | Pancreatic Cancer | ~100 | 48 |
| Panc-1 | Pancreatic Cancer | >200 | 48 |
| BxPC-3 | Pancreatic Cancer | >200 | 48 |
| CT26 | Colorectal Cancer | ~50 | 24 |
| 8305c | Thyroid Cancer | Varies (25-100) | 24, 48 |
| RT4 | Bladder Cancer | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and the assay used. It is recommended to determine the IC50 for each cell line and experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). Selleck Chemicals suggests a solubility of up to 96 mg/mL (198.98 mM) in fresh DMSO.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Cell Seeding and Treatment
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI 1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell culture plates (e.g., 96-well, 24-well, 6-well)
-
This compound stock solution (from Protocol 1)
Procedure:
-
Culture the cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into the appropriate cell culture plates at a predetermined density. The optimal seeding density will vary depending on the cell line and the duration of the experiment. A common starting point is 5,000 cells/cm².
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
After 24 hours, remove the old medium and replace it with fresh medium containing the desired concentrations of this compound. Prepare a range of concentrations to determine the dose-dependent effects.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability and Proliferation Assays
a) MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Following this compound treatment, add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b) WST-1 Assay
The WST-1 assay is another colorimetric assay for quantifying cell proliferation and viability.
Procedure:
-
After the treatment period, add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
Calculate cell proliferation as a percentage of the control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Procedure:
-
Harvest the cells after this compound treatment.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at 4°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Visualizations
Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and metastasis.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the effects of this compound in a cell culture model.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Anti-metastatic Efficacy of this compound: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of this compound-Mediated Cancer Chemoprevention with Major Emphasis on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Silibinin in Plasma by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of silibinin in plasma. This compound, the primary active constituent of silymarin, is a flavonolignan with significant hepatoprotective properties.[1][2] Accurate quantification in plasma is crucial for pharmacokinetic and bioavailability studies. The described method utilizes a simple protein precipitation technique for sample preparation and reversed-phase HPLC with UV detection for analysis.[1][3] This method has been validated according to FDA guidelines for selectivity, linearity, precision, accuracy, and stability, demonstrating its suitability for preclinical and clinical research.[1]
Introduction
This compound is the major bioactive component of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum). It is widely recognized for its antioxidant, anti-inflammatory, and hepatoprotective effects. However, this compound exhibits poor oral bioavailability. Consequently, sensitive and reliable analytical methods are essential for its determination in biological matrices to support pharmacokinetic studies and the development of novel formulations. Several bioanalytical methods have been reported for the quantification of this compound in plasma, including HPLC with UV or mass spectrometry detection. This note presents a straightforward and efficient HPLC-UV method that is cost-effective and readily implementable in most analytical laboratories.
The method involves a simple protein deproteinization of plasma samples with acetonitrile, followed by chromatographic separation on a C18 column. This approach offers a balance of simplicity, speed, and sensitivity for the routine analysis of this compound in plasma samples.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): Naringenin or Diclofenac
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., monosodium phosphate)
-
Ortho-phosphoric acid or acetic acid for pH adjustment
-
Control plasma (e.g., rat or human)
Instrumentation
-
HPLC system equipped with a UV detector, binary pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound in plasma.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate buffer (10 mM, pH 5.0) or Water with 0.1% Acetic AcidB: Acetonitrile |
| Gradient Elution | Ramped from 71:29 (A:B) to 59:41 over 10 minutes, then back to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 288 nm or 220 nm |
| Injection Volume | 20 µL |
| Internal Standard | Diclofenac or Naringenin |
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a methanol-water (1:1, v/v) mixture to create working solutions at various concentrations.
-
Calibration Standards: Spike control plasma with the this compound working solutions to achieve final concentrations ranging from 50 to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low (LQC, 150 ng/mL), medium (MQC, 600 ng/mL), and high (HQC, 3000 ng/mL).
Sample Preparation (Protein Precipitation)
This protocol outlines a simple and efficient protein precipitation method for extracting this compound from plasma samples.
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 15,000 x g for 5 minutes.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Alternatively, a liquid-liquid extraction can be performed using methyl tert-butyl ether (MTBE) for a cleaner extract, especially when coupled with mass spectrometry.
Method Validation
The analytical method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:
-
Selectivity: The absence of interfering peaks from endogenous plasma components at the retention times of this compound and the IS was confirmed by analyzing blank plasma samples.
-
Linearity: The linearity of the method was evaluated by constructing calibration curves over the concentration range of 50–5000 ng/mL. The correlation coefficient (r²) should be greater than 0.99.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy were determined by analyzing five replicates of QC samples at three concentration levels (LQC, MQC, and HQC) on the same day and on three different days. The precision (%CV) should not exceed 15%, and the accuracy (%RE) should be within ±15%.
-
Recovery: The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.
-
Stability: The stability of this compound in plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.
Data Presentation
Table 1: Linearity of this compound in Plasma
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 50 - 5000 | > 0.999 |
| 0.5 - 100 | Not specified, but linearity indicated |
Table 2: Precision and Accuracy of the HPLC Method for this compound
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 50 | ≤ 8.8 | 96.6 to 111.2 | ≤ 8.8 | 96.6 to 111.2 |
| LQC | 150 | ≤ 8.8 | 96.6 to 111.2 | ≤ 8.8 | 96.6 to 111.2 |
| MQC | 600 | ≤ 8.8 | 96.6 to 111.2 | ≤ 8.8 | 96.6 to 111.2 |
| HQC | 3000 | ≤ 8.8 | 96.6 to 111.2 | ≤ 8.8 | 96.6 to 111.2 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 150 | 92.3 - 100.1 | 91.4 - 98.8 |
| MQC | 600 | 92.3 - 100.1 | 91.4 - 98.8 |
| HQC | 3000 | 92.3 - 100.1 | 91.4 - 98.8 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of method validation parameters.
References
- 1. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Silibinin Nanoparticles for Enhanced Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), is a potent antioxidant with demonstrated hepatoprotective, anti-inflammatory, and anti-cancer properties. However, its clinical application is significantly hampered by its poor aqueous solubility and low oral bioavailability, which is estimated to be between 20% and 50%.[1] To overcome these limitations, formulating this compound into nanoparticles has emerged as a promising strategy. The reduction of particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced solubility, dissolution rate, and consequently, improved bioavailability.[1]
This document provides detailed application notes and protocols for the preparation of this compound nanoparticles using various techniques, including antisolvent precipitation, evaporative precipitation, and wet milling. It also presents a summary of key quantitative data from studies investigating these methods and visual representations of experimental workflows and relevant biological signaling pathways.
Data Presentation: A Comparative Overview of this compound Nanoparticle Formulations
The following tables summarize the key physicochemical characteristics and bioavailability parameters of this compound nanoparticles prepared by different methods.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Preparation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Antisolvent Precipitation with Syringe Pump (APSP) | 104.52 ± 3.2 | 0.3 ± 0.02 | Not Reported | Not Reported | [1][2] |
| Evaporative Precipitation of Nanosuspension (EPN) | 60.33 ± 2.5 | 0.2 ± 0.01 | Not Reported | Not Reported | [1] |
| Modified Wet-Milling (HM40) | Not explicitly stated for primary particles, but resulting formulation demonstrated nano-sized characteristics upon dispersion | Not Reported | Not Reported | Not Reported | |
| Solid Lipid Nanoparticles (SLNs) | 178.9 ± 5.5 | 0.168 ± 0.05 | Up to 7.55 | 98.94 ± 0.05 |
Table 2: In Vitro and In Vivo Performance of this compound Nanoparticles
| Preparation Method | In Vitro Dissolution Enhancement | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability Enhancement | Animal Model | Reference |
| Antisolvent Precipitation with Syringe Pump (APSP) | >70% release in 30 min | 23.76 ± 0.07 (NPs) vs. 3.45 ± 0.07 (unprocessed) | 15.56-fold higher than unprocessed | 15.6-fold | Rabbits | |
| Evaporative Precipitation of Nanosuspension (EPN) | Higher dissolution rate than APSP method | Not Reported | Not Reported | Not Reported | - | |
| Modified Wet-Milling (HM40) | Significantly increased release compared to raw material | 4.72-fold higher than raw material | 2.61-fold higher than raw material | 2.61-fold | Rats | |
| Modified Wet-Milling (HM40) | - | - | 1.51-fold higher than reference capsule | 1.51-fold | Humans |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound nanoparticles.
Antisolvent Precipitation with a Syringe Pump (APSP)
This method involves the rapid precipitation of a drug from a solvent in which it is soluble into an antisolvent in which it is poorly soluble.
Materials:
-
This compound powder
-
Ethanol (analytical grade)
-
Deionized water
-
Syringe pump
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Prepare a saturated solution of this compound in ethanol.
-
Fill a syringe with the this compound-ethanol solution.
-
Place a defined volume of deionized water (antisolvent) in a beaker on a magnetic stirrer and set the stirring speed to 3,000 rpm.
-
Using a syringe pump, inject the this compound solution into the deionized water at a fixed flow rate of 2 mL/min. The recommended solvent to antisolvent ratios are 1:10, 1:15, or 1:20 (v/v).
-
A nanosuspension will form instantaneously.
-
To obtain solid nanoparticles, evaporate the solvent and antisolvent from the nanosuspension using a rotary evaporator under vacuum.
Evaporative Precipitation of Nanosuspension (EPN)
This technique is similar to APSP but utilizes a different solvent-antisolvent system and relies on evaporation to induce precipitation.
Materials:
-
This compound powder
-
Ethanol (analytical grade)
-
Hexane (analytical grade, antisolvent)
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Prepare a saturated solution of unprocessed this compound in ethanol.
-
While stirring the this compound solution at 3,000 rpm, rapidly add hexane as the antisolvent. The tested solvent to antisolvent ratios are 1:10, 1:15, and 1:20 (v/v).
-
A nanosuspension will be formed.
-
Quickly evaporate the solvent and antisolvent from the nanosuspension using a rotary evaporator under vacuum to obtain the this compound nanoparticles.
Modified Wet-Milling
Wet milling is a top-down approach that uses mechanical attrition to reduce the particle size of a drug. This modified method avoids the use of conventional grinding media.
Materials:
-
Milk thistle raw material (containing a known percentage of silybin)
-
Edible polysaccharides (e.g., xanthan gum, gum ghatti) as stabilizers
-
Roller kneader
Protocol:
-
Mix the milk thistle raw material with the edible polysaccharide stabilizers.
-
Process the mixture using a self-made roller kneader. This process generates continuous shear force to micronize the drug particles without the need for traditional grinding beads.
-
The resulting product is a nanocrystal formulation (HM40 in the cited study).
Characterization of this compound Nanoparticles
a. Particle Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Disperse the prepared nanoparticles in deionized water and analyze using a DLS instrument (e.g., Zetasizer Nano S). The PDI value indicates the uniformity of the particle size distribution.
b. Surface Morphology:
-
Technique: Scanning Electron Microscopy (SEM)
-
Procedure: Mount the nanoparticle powder on a stub, coat with a conductive material (e.g., gold), and visualize under an SEM to observe the shape and surface characteristics of the nanoparticles.
c. Crystallinity:
-
Techniques:
-
X-ray Powder Diffraction (XRD): Analyze the nanoparticle powder using an XRD instrument. Sharp peaks indicate a crystalline structure, while broad halos suggest an amorphous state.
-
Differential Scanning Calorimetry (DSC): Heat the nanoparticle sample in a DSC instrument. A sharp endothermic peak at the melting point is characteristic of a crystalline material, whereas a broader or absent peak suggests an amorphous form.
-
d. In Vitro Dissolution Studies:
-
Apparatus: USP Dissolution Apparatus II (Paddle method)
-
Dissolution Media: Distilled water, 0.1 M HCl, and phosphate buffer (pH 6.8) to simulate different physiological environments.
-
Procedure:
-
Maintain the dissolution medium (900 mL) at 37.0 ± 0.5°C with a paddle rotation speed of 50 rpm.
-
Add a known amount of this compound nanoparticles to the medium.
-
Withdraw samples at predetermined time intervals (e.g., 10, 30, 60, and 90 minutes).
-
Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
e. In Vivo Bioavailability Studies:
-
Animal Model: Rabbits or rats are commonly used.
-
Procedure:
-
Fast the animals overnight prior to the experiment.
-
Administer a single oral dose of the this compound nanoparticle formulation.
-
Collect blood samples from a suitable vein (e.g., marginal ear vein in rabbits) at predetermined time points.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the concentration of this compound in the plasma using a validated analytical method (e.g., HPLC).
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve) to assess bioavailability.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Preparation and Evaluation
Caption: General workflow for preparation and evaluation of this compound nanoparticles.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Caption: Key signaling pathways modulated by this compound.
Conclusion
The formulation of this compound into nanoparticles represents a highly effective strategy to enhance its oral bioavailability, thereby unlocking its full therapeutic potential. The choice of preparation method will depend on the desired particle characteristics and scalability of the process. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals working on the development of novel this compound delivery systems. Further research and optimization of these nanoparticle formulations will be crucial for their successful translation into clinical applications.
References
Application Notes and Protocols for In Vivo Study of Silibinin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy of Silibinin in various mouse models of disease. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature.
Overview of In Vivo Experimental Design
Successful in vivo studies of this compound require careful consideration of the animal model, dosage, administration route, and treatment duration. The choice of these parameters will depend on the specific research question and the disease being investigated.
Key Considerations:
-
Mouse Model Selection: The choice of mouse model is critical and should accurately reflect the human disease state. Both induced models (e.g., chemical induction of liver injury) and xenograft models (e.g., subcutaneous or orthotopic implantation of cancer cells) are commonly used. Orthotopic models, where tumors are implanted in the corresponding organ, often better mimic the tumor microenvironment compared to subcutaneous models.[1][2]
-
Dosage and Administration: this compound dosage can vary significantly depending on the route of administration and the desired therapeutic effect. Oral administration is common for its clinical relevance, though intraperitoneal injections can be used for direct systemic delivery.[3][4][5] Due to its low aqueous solubility and oral bioavailability, formulations such as with hydroxypropyl-beta-cyclodextrin (HP-β-CD) have been developed to enhance its bioavailability.
-
Treatment Duration: The duration of this compound treatment can range from a few days for acute models to several months for chronic disease or cancer studies.
-
Outcome Measures: A variety of endpoints can be assessed, including tumor size and weight, biomarkers of organ function (e.g., liver enzymes), histological analysis of tissues, and behavioral assessments for neurodegenerative disease models.
Quantitative Data Summary
The following tables summarize key experimental parameters from various in vivo studies of this compound in mouse models.
Table 1: this compound Dosing and Administration in Cancer Models
| Cancer Type | Mouse Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Prostate Cancer | Athymic Nude Mice (DU145 xenograft) | Dietary | 0.05% and 0.1% (w/w) | 60-63 days | Significant inhibition of tumor volume and weight. | |
| Lung Cancer | A/J Mice (Urethane-induced) | Dietary | 0.033% - 1% (w/w) | 18 or 27 weeks | Reduced lung tumor multiplicity and size. | |
| Oral Cancer | Nude Mice (Ca9-22 xenograft) | Intraperitoneal | 100 mg/kg | 33 days (3 times/week) | Significant suppression of tumor growth. | |
| Bladder Cancer | ICR Mice (OH-BBN induced) | Oral Gavage | 200 mg/kg | 51 weeks (5 days/week) | Decreased bladder cancer cell proliferation and increased apoptosis. | |
| Hepatocellular Carcinoma | C57BL/6J Mice (Orthotopic Hep-55.1C) | Oral Gavage | 700 mg/kg | 4 weeks (5 days/week) | Significant reduction of tumor growth. | |
| Hepatocellular Carcinoma | Balb/c Nude Mice (Xenograft) | Oral Gavage | 0.4 g/kg | Not Specified | Suppressed tumor growth. | |
| Ehrlich Ascites Carcinoma | Balb/c Mice | Intraperitoneal | 150 mg/kg | 15 days | More effective when administered after tumor cell inoculation. |
Table 2: this compound Dosing and Administration in Liver Disease Models
| Liver Disease Model | Mouse Strain | Administration Route | Dosage | Treatment Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | T cell-dependent hepatitis (ConA-induced) | Not Specified | Not Specified | Not Specified | Not Specified | Inhibited liver disease and intrahepatic expression of pro-inflammatory cytokines. | | | Nonalcoholic Steatohepatitis (MCD diet) | db/db Mice | Intraperitoneal | 20 mg/kg | 4 weeks (daily) | Improved hepatic and myocardial damage, decreased HOMA-IR and serum ALT. | | | Nonalcoholic Steatohepatitis (MCD diet) | C57BL/6 Mice | Not Specified | Not Specified | Not Specified | Ameliorated hepatic lipid accumulation and oxidative stress. | | | Toxin-induced Hepatotoxicity | Not Specified | Oral | 100 and 200 mg/kg/day | Not Specified | Increased activity of phase II enzymes (GST and quinone reductase). | |
Table 3: this compound Dosing and Administration in Neurodegenerative Disease Models
| Disease Model | Mouse Strain | Administration Route | Dosage | Treatment Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Parkinson's Disease (MPTP-induced) | Not Specified | Not Specified | Not Specified | Not Specified | Attenuated motor deficit and dopaminergic neuronal loss. | | | Parkinson's Disease (MPTP-induced) | Not Specified | Oral | 280 mg/kg | Not Specified | Attenuated motor dysfunction and protected against dopaminergic neuronal loss. | | | Parkinson's Disease (Acute MPTP-induced) | Not Specified | Not Specified | Not Specified | 2 weeks prior to MPTP | Ameliorated motor dysfunction and dopaminergic neuronal loss. | | | Parkinson's Disease (MPTP-induced cognitive deficits) | Not Specified | Oral | Not Specified | Not Specified | Attenuated cognitive impairment and neuronal loss in the hippocampus. | | | Chronic Unpredictable Mild Stress (CUMS) | Not Specified | Oral Gavage | 100, 200, 400 mg/kg | 3 weeks (daily) | Alleviated depressive-like behavior at 200 and 400 mg/kg. | |
Experimental Protocols
Protocol for Orthotopic Hepatocellular Carcinoma Model
This protocol describes the orthotopic implantation of hepatocarcinoma cells into the liver of mice and subsequent treatment with this compound.
Materials:
-
Hep-55.1C hepatocarcinoma cells
-
C57BL/6J mice
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
Surgical instruments
-
Anesthesia
-
Micro-computed tomography (micro-CT) scanner
Procedure:
-
Cell Culture: Culture Hep-55.1C cells under standard conditions.
-
Animal Preparation: Anesthetize C57BL/6J mice.
-
Surgical Procedure:
-
Make a small incision in the abdominal wall to expose the liver.
-
Inject Hep-55.1C cells into the liver parenchyma.
-
Suture the incision.
-
-
Post-operative Care: Monitor the mice for recovery.
-
Treatment:
-
One week after surgery, begin treatment.
-
Administer this compound (e.g., 700 mg/kg) or vehicle daily by oral gavage for 4 weeks.
-
-
Tumor Monitoring:
-
Monitor tumor growth using a micro-CT scanner.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect tissue samples for histological analysis, immunohistochemistry (e.g., for TRAIL, DR5, caspase-3), and gene expression analysis (e.g., qRT-PCR for inflammatory and apoptotic markers).
-
Protocol for MPTP-Induced Parkinson's Disease Model
This protocol details the induction of Parkinson's disease-like symptoms in mice using MPTP and subsequent treatment with this compound.
Materials:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Vehicle for this compound
-
Mice (e.g., C57BL/6)
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
This compound Pre-treatment (optional but recommended):
-
Administer this compound (e.g., 280 mg/kg, oral) or vehicle daily for a specified period (e.g., 2 weeks) before MPTP administration.
-
-
MPTP Induction:
-
Administer MPTP to induce dopaminergic neurodegeneration. The dosing regimen can vary.
-
-
This compound Treatment:
-
Continue daily administration of this compound or vehicle throughout the study.
-
-
Behavioral Testing:
-
Perform a battery of behavioral tests to assess motor function and coordination.
-
Rotarod Test: Measures balance and motor coordination.
-
Open Field Test: Assesses locomotor activity and anxiety.
-
Pole Test: Evaluates bradykinesia.
-
-
Endpoint Analysis:
-
Collect brain tissue (substantia nigra and striatum).
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
-
Analyze markers of neuroinflammation, oxidative stress, and apoptosis via Western blot or other molecular techniques.
Protocol for Chemically-Induced Liver Injury
This protocol describes the use of agents like thioacetamide (TAA) or carbon tetrachloride (CCl4) to induce liver fibrosis and the evaluation of this compound's protective effects.
Materials:
-
Thioacetamide (TAA) or Carbon Tetrachloride (CCl4)
-
This compound
-
Vehicle for this compound
-
Mice (e.g., C57BL/6)
-
Blood collection supplies
-
Histology supplies
Procedure:
-
Induction of Liver Injury:
-
Administer TAA or CCl4 to induce liver fibrosis. Common methods include:
-
TAA in drinking water (e.g., 300 mg/L for 2-4 months).
-
Intraperitoneal injection of TAA (e.g., 100-150 mg/kg, 3 times a week for several weeks).
-
-
-
This compound Treatment:
-
Administer this compound or vehicle concurrently with the inducing agent or as a pre-treatment. Dosing can be oral or intraperitoneal.
-
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood via cardiac puncture to measure serum levels of liver enzymes (ALT, AST).
-
Euthanize the mice and collect liver tissue.
-
Perform histological staining (e.g., H&E, Masson's trichrome) to assess liver damage and fibrosis.
-
Analyze markers of inflammation, oxidative stress, and fibrosis in liver tissue homogenates.
-
Visualization of Pathways and Workflows
This compound's Proposed Mechanism of Action in Hepatoprotection
Caption: this compound's hepatoprotective effects via modulation of inflammatory and apoptotic pathways.
General Experimental Workflow for In Vivo this compound Studies
Caption: A generalized workflow for conducting in vivo experiments with this compound.
This compound's Anti-Cancer Signaling via TRAIL Pathway
Caption: this compound induces apoptosis in cancer cells through the TRAIL signaling pathway.
References
- 1. This compound Inhibits Tumor Growth in a Murine Orthotopic Hepatocarcinoma Model and Activates the TRAIL Apoptotic Signaling Pathway | Anticancer Research [ar.iiarjournals.org]
- 2. blog.td2inc.com [blog.td2inc.com]
- 3. Serum and tissue pharmacokinetics of this compound after per os and i.v. administration to mice as a HP-β-CD lyophilized product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Silibinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, a flavonoid derived from the milk thistle plant (Silybum marianum), has garnered significant attention in cancer research due to its potential as a chemopreventive and therapeutic agent. One of the key mechanisms underlying its anti-cancer effects is the induction of cell cycle arrest, which halts the proliferation of malignant cells. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. Furthermore, it summarizes the quantitative effects of this compound on cell cycle distribution in various cancer cell lines and elucidates the underlying molecular signaling pathways.
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population.[1] When combined with a fluorescent DNA intercalating agent like propidium iodide, it allows for the precise measurement of DNA content within each cell, thereby enabling the determination of the cell's position within the cell cycle (G0/G1, S, or G2/M phase).[2][3] This method is instrumental in assessing the impact of therapeutic agents like this compound on cell cycle progression.[4]
Data Presentation: Quantitative Analysis of this compound-Induced Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G1 or G2/M phase in a dose- and time-dependent manner across a variety of cancer cell lines.[5] The following tables summarize the quantitative data from published studies, showcasing the percentage of cells in each phase of the cell cycle following this compound treatment.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Bladder Transitional Cell Carcinoma (TCC-SUP) Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (DMSO) | 52 | - | 12-14 |
| 50 µM this compound (24h) | 55 | - | - |
| 100 µM this compound (24h) | 68 | Decreased | - |
| 200 µM this compound (24h) | 51 | - | 23 |
| 100 µM this compound (48h) | Significant Arrest | - | - |
| 100 µM this compound (72h) | Significant Arrest | - | - |
| 200 µM this compound (48h) | - | - | 23 |
| 200 µM this compound (72h) | - | - | 23 |
Data extracted from Singh et al., Carcinogenesis, 2004.
Table 2: Effect of this compound on Cell Cycle Distribution in Human Prostate Cancer (PC3) Cells
| Treatment | Effect on Cell Cycle |
| 50-100 µg/ml this compound | G1 and G2/M arrest |
Data extracted from Deep et al., Oncogene, 2006.
Table 3: Effect of this compound on Cell Cycle Distribution in Human Cervical Carcinoma (HeLa and SiHa) Cells
| Cell Line | Treatment | Effect on Cell Cycle |
| HeLa | This compound | G2 arrest |
| SiHa | This compound | G2/M arrest |
Data extracted from Zhang et al., Cell Biochem Funct, 2012 and Chen et al., Front. Pharmacol., 2020.
Table 4: Effect of this compound on Cell Cycle Distribution in Human Pancreatic Cancer (AsPC-1) Cells
| Treatment | Effect on Cell Cycle |
| 100-200 µM this compound (24h) | G1 arrest |
Data extracted from Ge et al., PLoS One, 2011.
Table 5: Effect of this compound on Cell Cycle Distribution in Human Oral Cancer (YD10B and Ca9-22) Cells
| Cell Line | Treatment | Effect on Cell Cycle |
| YD10B | 50, 100, 200 µM this compound (48h) | G0/G1 arrest |
| Ca9-22 | 50, 100, 200 µM this compound (48h) | G0/G1 arrest |
Data extracted from Kim et al., J. Funct. Biomater., 2023.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the analysis of this compound-induced cell cycle arrest.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing different concentrations of this compound or DMSO (as a vehicle control).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a synthesis of established methods for PI staining.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/ml PI in PBS)
-
RNase A solution (100 µg/ml in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 ml of PBS. Repeat this washing step.
-
Fixation:
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in 500 µl of PBS.
-
While gently vortexing, add 4.5 ml of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 1 ml of PI staining solution.
-
Add 50 µl of RNase A solution to the cell suspension to ensure only DNA is stained.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE).
-
Gate out doublets and aggregates using a plot of fluorescence area versus fluorescence width or height.
-
Use appropriate software (e.g., FlowJo, FCS Express, or Floreada.io) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Signaling Pathways of this compound-Induced Cell Cycle Arrest
This compound mediates cell cycle arrest by modulating the expression and activity of key cell cycle regulatory proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory subunits, cyclins. It also upregulates the expression of CDK inhibitors (CDKIs).
Caption: this compound-induced cell cycle arrest signaling pathways.
Experimental Workflow for Flow Cytometry Analysis
The following diagram illustrates the key steps in the experimental workflow for analyzing cell cycle arrest using flow cytometry.
References
- 1. Cellular and molecular mechanisms of this compound induces cell-cycle arrest and apoptosis on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. This compound Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound causes cell cycle arrest and apoptosis in human bladder transitional cell carcinoma cells by regulating CDKI-CDK-cyclin cascade, and caspase 3 and PARP cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Protein Expression After Silibinin Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: Silibinin, a natural flavonoid derived from milk thistle (Silybum marianum), has demonstrated significant anti-cancer properties across various cancer models.[1][2] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in cell proliferation, apoptosis, cell cycle regulation, inflammation, and metastasis.[1][3] Western blot analysis is an indispensable immunodetection technique used to identify and quantify the changes in specific protein expression levels within cells and tissues following treatment with therapeutic agents like this compound. This document provides detailed protocols for Western blot analysis of this compound-treated cells and summarizes its effects on major signaling pathways and protein expression.
Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic anti-cancer effects by targeting a range of cellular signaling pathways. Western blot analysis is crucial for elucidating these mechanisms by detecting changes in the phosphorylation status and expression levels of key regulatory proteins.
Induction of Apoptosis
This compound induces programmed cell death in cancer cells by modulating the intrinsic and extrinsic apoptosis pathways.[1] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Western blot analysis typically reveals an increase in cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis, alongside a shift in the Bax/Bcl-2 ratio favoring cell death.
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G2/M phases. This is achieved by altering the expression of key cell cycle regulatory proteins. Western blot studies consistently show that this compound treatment leads to the downregulation of cyclins (e.g., Cyclin D1, Cyclin E1) and cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6. Concurrently, it upregulates cyclin-dependent kinase inhibitors (CDKIs) such as p21/Cip1 and p27/Kip1.
Inhibition of Pro-Survival Signaling
This compound inhibits several critical signaling cascades that promote cancer cell growth, survival, and metastasis, including the PI3K/Akt, MAPK, and STAT3 pathways. Western blot is used to measure the reduction in the phosphorylated (active) forms of key proteins in these pathways, such as p-Akt, p-ERK1/2, p-p38, and p-STAT3, without necessarily affecting their total protein levels.
Summary of Protein Expression Changes
The following tables summarize the common effects of this compound treatment on protein expression as determined by Western blot analysis across various cancer cell lines.
Table 1: Proteins and Phospho-Proteins Down-regulated by this compound Treatment
| Category | Protein Target | Primary Function | References |
|---|---|---|---|
| Apoptosis | Bcl-2, Survivin | Anti-apoptotic, survival | |
| Cell Cycle | Cyclin D1, Cyclin E, Cyclin B1 | Cell cycle progression | |
| CDK2, CDK4, CDK6, CDC2 | Cell cycle progression | ||
| Signaling | p-Akt, p-PI3K | Survival, proliferation | |
| p-ERK1/2, p-p38 | Proliferation, inflammation | ||
| p-STAT3, p-STAT5 | Gene transcription, survival | ||
| EGFR, HER-2/neu | Growth factor signaling | ||
| Metastasis | MMP-2, MMP-9 | Extracellular matrix degradation | |
| Snail-1, Vimentin | Epithelial-Mesenchymal Transition (EMT) | ||
| Inflammation | iNOS, COX-2, TNF-α, IL-1β | Pro-inflammatory mediators |
| Other | c-MYC, ERα | Oncogene, hormone receptor | |
Table 2: Proteins Up-regulated by this compound Treatment
| Category | Protein Target | Primary Function | References |
|---|---|---|---|
| Apoptosis | Bax | Pro-apoptotic | |
| Cleaved Caspase-3, -8, -9 | Executioner/initiator caspases | ||
| Cleaved PARP | DNA repair enzyme (cleavage indicates apoptosis) | ||
| Cell Cycle | p21/Cip1, p27/Kip1 | CDK inhibitors, cell cycle arrest |
| Metastasis | E-cadherin, TIMP-2 | Cell adhesion, MMP inhibitor | |
Detailed Protocol for Western Blot Analysis
This protocol provides a comprehensive workflow for assessing changes in protein expression in cultured cells after this compound treatment.
Workflow Overview
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line, culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound (dissolved in DMSO).
-
Lysis: RIPA buffer (or other suitable lysis buffer), protease and phosphatase inhibitor cocktails.
-
Quantification: BCA Protein Assay Kit or Bradford assay reagent.
-
Electrophoresis: Precast or hand-cast SDS-PAGE gels, 10X Running Buffer, 4X Laemmli Sample Buffer.
-
Transfer: PVDF or nitrocellulose membranes, Transfer Buffer, methanol.
-
Immunodetection: Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), primary antibodies (specific to target proteins), HRP-conjugated secondary antibodies, TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Detection: Enhanced Chemiluminescence (ECL) substrate, imaging system (e.g., ChemiDoc).
Experimental Procedure
Step 1: Cell Culture and this compound Treatment
-
Seed cells in appropriate culture dishes and allow them to attach and reach 60-70% confluency.
-
Treat cells with various concentrations of this compound (e.g., 50, 100, 200 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
Step 2: Cell Lysate Preparation
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely. Add ice-cold lysis buffer (e.g., RIPA buffer) containing freshly added protease and phosphatase inhibitors. Use approximately 1 mL of buffer for a 100mm dish.
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at ~12,000 rpm for 15-20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
Step 3: Protein Concentration Determination
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions. This ensures equal loading of protein for each sample.
Step 4: Sample Preparation for SDS-PAGE
-
Based on the protein concentration, calculate the volume needed for 10-50 µg of protein per lane.
-
In a new tube, mix the calculated volume of lysate with 4X Laemmli sample buffer to a final concentration of 1X.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
Step 5: SDS-PAGE (Gel Electrophoresis)
-
Load equal amounts of protein (10-50 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder in one lane to monitor migration and estimate protein size.
-
Place the gel in an electrophoresis tank and fill with 1X Running Buffer.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Step 6: Protein Transfer (Immunoblotting)
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in Transfer Buffer. If using PVDF, pre-activate the membrane in methanol for 1-2 minutes.
-
Assemble the transfer stack (sponge > filter paper > gel > membrane > filter paper > sponge).
-
Perform the transfer using a wet or semi-dry transfer apparatus according to the manufacturer's protocol.
Step 7: Blocking
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
Step 8: Antibody Incubation
-
Primary Antibody: Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Step 9: Detection and Imaging
-
Prepare the ECL substrate by mixing the reagents according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to obtain strong signals with low background.
Step 10: Data Analysis
-
Quantify the band intensity for the target protein and a loading control (e.g., β-actin, GAPDH) using densitometry software.
-
Normalize the intensity of the target protein band to its corresponding loading control band to correct for loading differences.
-
Compare the normalized values of the this compound-treated samples to the vehicle control to determine the relative change in protein expression.
References
Application Notes and Protocols for Assessing Silibinin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to assess apoptosis induced by Silibinin, a natural flavonoid with recognized anti-cancer properties. The protocols detailed below are essential for researchers investigating the apoptotic mechanisms of this compound in various cancer cell lines.
Introduction to this compound-Induced Apoptosis
This compound, the primary active constituent of silymarin extracted from milk thistle, has been shown to induce apoptosis in a variety of cancer cells through multiple signaling pathways.[1][2][3] Understanding the mechanisms by which this compound triggers programmed cell death is crucial for its development as a potential chemotherapeutic or chemopreventive agent. This compound can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5] Key events in this compound-induced apoptosis include the activation of caspases, modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and DNA fragmentation.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound engages a complex network of signaling molecules to execute apoptosis. The two primary pathways activated are the intrinsic and extrinsic pathways, which converge on the activation of executioner caspases.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. This compound has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This compound has been observed to enhance the expression of TNF-related apoptosis-inducing ligand (TRAIL) death receptors (DR4/DR5). This leads to the activation of initiator caspases, such as caspase-8 and caspase-10, which can then directly activate executioner caspases or cleave Bid to tBid, linking to the intrinsic pathway.
Experimental Protocols for Assessing Apoptosis
Several key experiments are routinely performed to quantify and characterize this compound-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 50, 100, 200 µM) or a vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium (containing floating cells) and transfer to a centrifuge tube. Wash the adherent cells with ice-cold PBS, trypsinize, and add them to the same centrifuge tube.
-
Washing: Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Data Presentation:
| Treatment | Concentration (µM) | Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | 0 | 48 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 100 | 48 | 13.2 ± 1.2 | 5.1 ± 0.7 | 18.3 ± 1.9 |
| This compound | 200 | 48 | 25.0 ± 2.1 | 8.9 ± 1.0 | 33.9 ± 3.1 |
Note: The data presented are representative and may vary depending on the cell line and experimental conditions.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
Protocol:
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 30 minutes, followed by permeabilization with 0.25% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's protocol.
-
Staining and Visualization: Counterstain the nuclei with a DNA dye such as DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, p53). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Protein | Treatment | Fold Change vs. Control |
| Cleaved Caspase-3 | This compound (200 µM, 48h) | 3.5 ± 0.4 |
| Cleaved PARP | This compound (200 µM, 48h) | 4.1 ± 0.5 |
| Bax | This compound (200 µM, 48h) | 2.8 ± 0.3 |
| Bcl-2 | This compound (200 µM, 48h) | 0.4 ± 0.1 |
| p53 | This compound (200 µM, 72h) | 2.1 ± 0.2 |
Note: The data presented are representative and may vary depending on the cell line and experimental conditions.
Caspase Activity Assays
Colorimetric or fluorometric assays can be used to quantify the enzymatic activity of specific caspases (e.g., caspase-3, -8, -9). These assays utilize specific peptide substrates that are cleaved by the active caspase, releasing a chromophore or fluorophore.
Protocol:
-
Cell Lysis: Treat and lyse cells as per the assay kit instructions.
-
Assay Reaction: Add the cell lysate to a microplate well containing the caspase substrate and reaction buffer.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase activity.
Data Presentation:
| Caspase | Treatment | Fold Increase in Activity vs. Control |
| Caspase-3 | This compound (150 µg/ml, 48h) | 3.2 ± 0.3 |
| Caspase-8 | This compound (150 µg/ml, 48h) | 2.5 ± 0.2 |
| Caspase-9 | This compound (200 µM, 48h) | 2.8 ± 0.3 |
Note: The data presented are representative and may vary depending on the cell line and experimental conditions.
Conclusion
The methods described provide a robust framework for investigating this compound-induced apoptosis. A multi-faceted approach, combining techniques that assess different aspects of the apoptotic process, is recommended for a comprehensive understanding. The provided protocols and data tables serve as a valuable resource for researchers in the field of cancer biology and drug discovery.
References
- 1. This compound Triggers the Mitochondrial Pathway of Apoptosis in Human Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Ultraviolet B-Induced Apoptosis in MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induced the apoptosis of Hep-2 cells via oxidative stress and down-regulating survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound triggers apoptotic signaling pathways and autophagic survival response in human colon adenocarcinoma cells and their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Formulating Silibinin with Phosphatidylcholine to Enhance Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, a flavonoid derived from the milk thistle plant (Silybum marianum), is a biologically active compound with demonstrated hepatoprotective, antioxidant, and anti-inflammatory properties. However, its clinical application is significantly hampered by its poor aqueous solubility, leading to low bioavailability. To overcome this limitation, formulation of this compound with phosphatidylcholine to form a lipophilic complex, often referred to as a phytosome, has emerged as a promising strategy. This complexation enhances the absorption and systemic bioavailability of this compound, thereby augmenting its therapeutic potential.
These application notes provide detailed protocols for the preparation of this compound-phosphatidylcholine complexes using two common methods: solvent evaporation and anti-solvent precipitation. Additionally, it outlines standard procedures for the characterization of the resulting complex and discusses the key signaling pathways modulated by this compound.
Data Presentation: Enhanced Solubility and Bioavailability
The formulation of this compound with phosphatidylcholine results in a significant improvement in its physicochemical properties and pharmacokinetic profile. The following tables summarize quantitative data from various studies, highlighting the enhanced solubility and bioavailability of the this compound-phosphatidylcholine complex compared to free this compound.
| Formulation | Initial Solubility (µg/mL) | Final Solubility (µg/mL) | Fold Increase | Reference |
| This compound | 40.83 ± 1.18 | - | - | [1] |
| This compound-Phosphatidylcholine Complex in Mixed Micelles | - | 10,140 ± 360 | ~248 | [1] |
| This compound in MCT | 0.256 | - | - | [2] |
| This compound-Phosphatidylcholine Complex in MCT | - | 15.493 | ~60 | [2] |
Table 1: Improvement in Aqueous and Lipid Solubility of this compound-Phosphatidylcholine Complex. MCT: Medium-Chain Triglycerides.
| Parameter | This compound | This compound-Phosphatidylcholine Complex | Fold Increase | Reference |
| Cmax (ng/mL) | 472 ± 383 | 1310 ± 880 | ~2.8 | [3] |
| AUC₀₋₂₄h (ng·h/mL) | 3720 ± 4970 | 11200 ± 6520 | ~3.0 | |
| Relative Bioavailability | - | 9.6 times higher | 9.6 |
Table 2: Enhancement of Bioavailability of this compound-Phosphatidylcholine Complex in In Vivo Studies. Cmax: Maximum plasma concentration; AUC: Area under the curve.
Experimental Protocols
Preparation of this compound-Phosphatidylcholine Complex
Two primary methods for the preparation of the this compound-phosphatidylcholine complex are detailed below. The choice of method may depend on the desired scale of production and specific laboratory equipment available.
This method involves the dissolution of both this compound and phosphatidylcholine in an organic solvent, followed by the removal of the solvent to obtain the complex.
Materials:
-
This compound powder
-
Phosphatidylcholine (e.g., from soybean)
-
Anhydrous ethanol
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum desiccator
Protocol:
-
Weigh this compound and phosphatidylcholine in a molar ratio of 1:1 to 1:2.
-
Dissolve the weighed this compound and phosphatidylcholine in a sufficient volume of anhydrous ethanol in a round-bottom flask.
-
Reflux the mixture with stirring until a clear solution is obtained. The temperature can be maintained around 60 °C.
-
Once a clear solution is formed, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of approximately 40-60 °C until a thin film or a stiff mass is formed on the inner wall of the flask.
-
Collect the resulting complex and dry it further in a vacuum desiccator overnight to remove any residual solvent.
-
The dried complex can be stored in an airtight container, protected from light.
This technique relies on the differential solubility of the complex and its components in a solvent-antisolvent system.
Materials:
-
This compound powder
-
Phosphatidylcholine
-
Dichloromethane (DCM) or other suitable solvent
-
n-Hexane (as anti-solvent)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Protocol:
-
Dissolve the required quantities of this compound and phosphatidylcholine in varying molar ratios (e.g., 1:1, 1:2) in 20 mL of dichloromethane in a round-bottom flask.
-
Reflux the mixture using an oil bath at a controlled temperature (e.g., 40, 50, or 60 ± 2°C) for a specified duration (e.g., 4 hours).
-
After reflux, concentrate the mixture to 5-10 mL.
-
Slowly add n-hexane (approximately 20 mL) to the concentrated solution with constant stirring. The this compound-phosphatidylcholine complex will precipitate out of the solution.
-
Filter the precipitate using a suitable filtration apparatus.
-
Collect the precipitate and store it in a vacuum desiccator overnight to ensure complete drying.
-
Transfer the dried complex to an amber-colored vial, flush with nitrogen, and store in a cool, dry place.
Characterization of the this compound-Phosphatidylcholine Complex
To confirm the formation of the complex and to assess its physicochemical properties, the following characterization techniques are commonly employed.
DSC is used to evaluate the thermal properties of the complex and its individual components. The formation of a complex is indicated by a shift in the melting point or the appearance of a new endothermic peak.
Protocol:
-
Accurately weigh 3-5 mg of the sample (this compound, phosphatidylcholine, or the complex) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate, for example, 10 °C/minute, over a temperature range of 30 °C to 300 °C.
-
Maintain a continuous flow of nitrogen gas during the analysis to provide an inert atmosphere.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
FTIR spectroscopy is used to identify the functional groups and to study the interactions between this compound and phosphatidylcholine.
Protocol:
-
Prepare a KBr disk by mixing a small amount of the sample (lyophilized) with dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Place the KBr disk in the sample holder of the FTIR spectrometer.
-
Record the spectrum over a wavenumber range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 60) to obtain a high-quality spectrum.
PXRD is employed to analyze the crystalline or amorphous nature of the complex. A change from a crystalline to an amorphous state can indicate the formation of the complex.
Protocol:
-
Place the powdered sample on a sample holder.
-
Mount the sample holder in the PXRD instrument.
-
Expose the sample to Cu Kα radiation.
-
Scan the sample over a 2θ range, for example, from 5° to 50°.
-
Record the diffraction pattern to determine the physical state of the material.
HPLC is a standard method for quantifying the amount of this compound in the prepared complex.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol and water (90:10 v/v).
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol and then dilute it to create a series of standard solutions of known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the this compound-phosphatidylcholine complex and dissolve it in methanol to a known volume.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 288 nm.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution and determine the concentration of this compound based on the peak area and the calibration curve.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the inhibitory effects of this compound on the NF-κB, MAPK, and mTOR pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: this compound inhibits the mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preparation and characterization of a this compound-phosphatidylcholine complex.
Caption: Workflow for this compound-phosphatidylcholine complex preparation.
Conclusion
The formulation of this compound with phosphatidylcholine represents a highly effective approach to enhance its solubility and bioavailability. The protocols provided herein offer a foundation for researchers to prepare and characterize these complexes. A thorough understanding of the underlying formulation principles and the mechanism of action of this compound is crucial for the successful development of novel and more effective this compound-based therapeutics. The provided diagrams of the signaling pathways and experimental workflow serve as valuable visual aids for comprehending these complex processes.
References
- 1. Effect of this compound in Human Colorectal Cancer Cells: Targeting the Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound in human colorectal cancer cells: targeting the activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Silibinin Nanoparticle Formulation via Oil-in-Water (O/W) Emulsion Solvent Evaporation
Introduction
Silibinin, a natural flavonolignan extracted from milk thistle (Silybum marianum), has demonstrated significant therapeutic potential, including hepatoprotective, antioxidant, anti-inflammatory, and anticancer properties.[1] Its clinical application, however, is severely hampered by its poor aqueous solubility and low oral bioavailability.[2][3] To overcome these limitations, nanoencapsulation has emerged as a promising strategy. The oil-in-water (O/W) emulsion solvent evaporation technique is a robust and widely used method to formulate biodegradable polymeric nanoparticles for the controlled delivery of hydrophobic drugs like this compound.
This method involves dissolving the drug and a polymer, such as Poly(lactic-co-glycolic acid) (PLGA), in a water-immiscible organic solvent. This "oil" phase is then emulsified in an aqueous phase containing a surfactant or stabilizer to form an oil-in-water emulsion. Subsequent evaporation of the organic solvent causes the polymer to precipitate, entrapping the drug within the nanoparticle matrix. This process yields nanoparticles with improved solubility, stability, and the potential for targeted delivery, thereby enhancing the therapeutic efficacy of this compound.
Experimental Workflow: O/W Emulsion Solvent Evaporation
The following diagram outlines the key steps in the formulation of this compound-loaded nanoparticles using the single emulsion-solvent evaporation technique.
Caption: O/W Emulsion Solvent Evaporation Workflow.
Protocol: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes a general method for preparing this compound-loaded nanoparticles using the O/W emulsion solvent evaporation technique.[4][5] Researchers should optimize parameters such as drug-to-polymer ratio, solvent choice, and surfactant concentration for their specific needs.
1. Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound
-
Polymer: Poly(D,L-lactide-co-glycolide) (PLGA, e.g., Resomer® RG 502 H)
-
Organic Solvent: Acetone or Dichloromethane (DCM)
-
Aqueous Phase: Deionized water
-
Surfactant/Stabilizer: Poly(vinyl alcohol) (PVA) or Poloxamers (e.g., F68, F127)
-
Equipment:
-
Magnetic stirrer and stir bars
-
High-speed homogenizer or probe sonicator
-
Rotary evaporator (optional)
-
High-speed refrigerated centrifuge
-
Lyophilizer (freeze-dryer)
-
Glass beakers and vials
-
2. Preparation of Organic Phase (Oil Phase)
-
Weigh 40 mg of PLGA and 4-10 mg of this compound.
-
Dissolve both components in 2-5 mL of a water-immiscible organic solvent (e.g., acetone or dichloromethane) in a glass vial.
-
Vortex or stir the mixture until both the polymer and drug are completely dissolved, resulting in a clear solution.
3. Preparation of Aqueous Phase
-
Prepare a 1-2% (w/v) solution of a surfactant, such as PVA, in deionized water. For example, dissolve 1 g of PVA in 100 mL of water.
-
Heat the mixture gently (e.g., to 85°C) with stirring to ensure complete dissolution of the PVA, then allow it to cool to room temperature.
4. Emulsification
-
Slowly add the organic phase to a larger volume of the aqueous phase (e.g., add the 2 mL of organic phase to 40 mL of the aqueous phase) under constant mechanical stirring.
-
Immediately homogenize or sonicate the mixture.
-
Homogenization: Process at high speed (e.g., 13,000 rpm) for 5-10 minutes.
-
Sonication: Use a probe sonicator in an ice bath to prevent overheating. Apply short pulses (e.g., 1 second on, 3 seconds off) for a total of 3-5 minutes.
-
-
The resulting mixture should be a milky-white oil-in-water emulsion.
5. Solvent Evaporation
-
Transfer the emulsion to a larger beaker and place it on a magnetic stirrer.
-
Stir the emulsion at a moderate speed (e.g., 500 rpm) at room temperature overnight. This allows the organic solvent to evaporate, leading to the precipitation of solid PLGA nanoparticles encapsulating this compound.
-
Alternatively, a rotary evaporator can be used for faster solvent removal under reduced pressure.
6. Nanoparticle Collection and Purification
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 12,000-13,000 rpm) for 10-15 minutes at 4°C.
-
Discard the supernatant, which contains residual surfactant and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing process (centrifugation and resuspension) two more times to ensure the removal of impurities.
7. Final Product
-
After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water for immediate use or for characterization.
-
For long-term storage, the nanoparticle suspension can be frozen and lyophilized (freeze-dried) to obtain a dry powder, which can be stored at 4°C and reconstituted when needed.
Physicochemical Characterization Data
The properties of this compound-loaded nanoparticles are highly dependent on the formulation parameters. The table below summarizes typical characterization data from published studies.
| Formulation Details | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA-Poloxamer NPs (5 mg SLB) | 212 ± 3 | 0.212 ± 0.03 | -20 to -31 | >84 | 1.61 | |
| PLGA-Poloxamer NPs (10 mg SLB) | 302 ± 6 | 0.302 ± 0.06 | -20 to -31 | >84 | 1.20 | |
| Silymarin NPs (Emulsion Solvent Evaporation) | 107.1 ± 13.7 | 0.005 | N/A | N/A | N/A | |
| This compound NPs (Evaporative Precipitation Method) | 60.33 ± 2.5 | 0.2 ± 0.01 | N/A | N/A | N/A | |
| This compound Solid Lipid Nanoparticles (SLNs) | 254 - 1124 | 0.15 - 0.89 | -30 to +30 | 50 - 81 | N/A |
N/A: Data not available in the cited source.
Mechanism of Action: this compound's Effect on Cancer Signaling
This compound exerts its anticancer effects by modulating a wide array of cellular signaling pathways involved in cell proliferation, apoptosis (programmed cell death), angiogenesis, and metastasis. One of the key targets of this compound is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively active in many cancers, promoting tumor growth and survival.
Caption: this compound inhibits the STAT3 pathway to suppress cancer growth.
References
- 1. The Anticancer Properties of this compound: Its Molecular Mechanism and Therapeutic Effect in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silymarin nanoparticles through emulsion solvent evaporation method for oral delivery with high antioxidant activities, bioavailability, and absorption in the liver - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fabrication, characterization and in vitro evaluation of this compound nanoparticles: an attempt to enhance its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-treatment With PLGA/Silibinin Nanoparticles Mitigates Dacarbazine-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLGA/SBN Nanoparticle Fabrication and Characterization [bio-protocol.org]
Application Notes and Protocols for the Preparation of Silibinin Nanoparticles via the Liquid Antisolvent Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the preparation of silibinin nanoparticles using the liquid antisolvent (LAS) method. This technique is a straightforward and effective approach to enhance the solubility and bioavailability of this compound, a poorly water-soluble flavonolignan with significant therapeutic potential.
Introduction
This compound, the primary active constituent of silymarin extracted from milk thistle, exhibits a wide range of pharmacological activities, including hepatoprotective, antioxidant, and anticancer effects. However, its clinical application is often hampered by its low aqueous solubility and subsequent poor oral bioavailability.[1] The liquid antisolvent precipitation technique offers a promising solution by producing nanosized particles of this compound, thereby increasing the surface area for dissolution and improving its pharmacokinetic profile.[2][3] This document outlines the key experimental protocols and summarizes the achievable nanoparticle characteristics based on published data.
Quantitative Data Summary
The following table summarizes the key quantitative data from various studies on this compound nanoparticles prepared by different liquid antisolvent methods. This allows for a direct comparison of the outcomes from different protocols.
| Method | Particle Size (nm) | Polydispersity Index (PDI) | Cmax (ng/mL) | AUC (ng·h/mL) | Solubility | Reference |
| APSP | 104.5 ± 3.2 | 0.301 ± 0.02 | 23.76 ± 0.07 (µg/mL) | - | - | [4] |
| APSP | 104.52 ± 3.2 | 0.3 ± 0.02 | - | - | ~0.385 mg/mL | [5] |
| EPN | 60.33 ± 2.5 | 0.2 ± 0.01 | - | - | ~0.391 mg/mL | |
| LAP | 132.3 | - | 398.58 | 965.67 | 36.9 mg/mL (AGJ), 59.71 mg/mL (AIJ) | |
| Unprocessed this compound | - | - | 3.45 ± 0.07 (µg/mL) | - | - | |
| Unprocessed this compound | - | - | 26.07 | 149.12 | 0.09 mg/mL (AGJ), 0.03 mg/mL (AIJ) |
APSP: Antisolvent Precipitation with a Syringe Pump; EPN: Evaporative Precipitation of Nanosuspension; LAP: Liquid Antisolvent Precipitation; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; AGJ: Artificial Gastric Juice; AIJ: Artificial Intestinal Juice.
Experimental Protocols
Detailed methodologies for the most common liquid antisolvent techniques are provided below.
Antisolvent Precipitation with a Syringe Pump (APSP)
This method involves the controlled addition of a this compound solution (solvent phase) into an antisolvent phase, leading to rapid precipitation of nanoparticles.
Materials:
-
This compound
-
Solvent (e.g., Ethanol)
-
Antisolvent (e.g., Deionized water, often with a stabilizer)
-
Stabilizer (e.g., Propylene glycol, Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP))
-
Syringe pump
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., ethanol) to prepare a saturated or specific concentration solution (e.g., 35 mg/mL).
-
Preparation of Antisolvent Solution: Prepare the antisolvent solution, which is typically deionized water. A stabilizer (e.g., 1% w/v propylene glycol or 3 mg/mL HPMC) is often added to the antisolvent to prevent particle aggregation.
-
Precipitation:
-
Place a defined volume of the antisolvent solution in a beaker and stir vigorously using a magnetic stirrer (e.g., 800 - 3000 rpm).
-
Load the this compound solution into a syringe and mount it on a syringe pump.
-
Inject the this compound solution into the stirring antisolvent at a constant flow rate (e.g., 1-2 mL/min). The solvent to antisolvent ratio is a critical parameter and is typically in the range of 1:10 to 1:20 (v/v).
-
-
Nanoparticle Recovery:
-
After the injection is complete, continue stirring for a defined period (e.g., 5 minutes) to ensure complete precipitation.
-
The resulting nanosuspension is then subjected to a rotary evaporator under vacuum to remove the solvent and antisolvent, yielding the solid this compound nanoparticles.
-
Alternatively, the nanoparticles can be collected by centrifugation and then freeze-dried.
-
Evaporative Precipitation of Nanosuspension (EPN)
This technique involves the rapid evaporation of a solvent and an antisolvent to produce nanoparticles.
Materials:
-
This compound
-
Solvent (e.g., Ethanol)
-
Antisolvent (e.g., n-Hexane)
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Preparation of this compound Solution: Prepare a saturated solution of this compound in a suitable solvent like ethanol.
-
Precipitation:
-
Quickly add the antisolvent (e.g., n-hexane) to the this compound solution under vigorous mechanical stirring (e.g., 3000 rpm).
-
Different solvent to antisolvent ratios (e.g., 1:10, 1:15, 1:20 v/v) should be investigated to optimize particle size.
-
-
Nanoparticle Recovery:
-
The resulting nanosuspension is immediately transferred to a rotary evaporator.
-
The solvent and antisolvent are rapidly evaporated under vacuum to obtain the solid this compound nanoparticles.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound nanoparticle preparation.
This compound-Modulated Nrf2 Signaling Pathway
This compound has been shown to exert some of its protective effects through the modulation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.
Caption: this compound's activation of the Nrf2/ARE signaling pathway.
Characterization of this compound Nanoparticles
Following preparation, it is crucial to characterize the nanoparticles to ensure they meet the desired specifications. Key characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average particle size and the width of the particle size distribution.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the shape and surface characteristics of the nanoparticles.
-
Crystalline State: Assessed by X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to determine if the nanoparticles are in a crystalline or amorphous state. An amorphous state often correlates with improved solubility.
-
In Vitro Dissolution: Performed to evaluate the dissolution rate of the nanoparticles compared to the unprocessed drug in various media (e.g., water, simulated gastric fluid, simulated intestinal fluid).
-
Pharmacokinetic Studies: In vivo studies in animal models are conducted to determine key parameters such as Cmax, Tmax, and AUC to evaluate the enhancement in bioavailability.
Conclusion
The liquid antisolvent method is a robust and scalable technique for the production of this compound nanoparticles. By carefully controlling the experimental parameters such as solvent/antisolvent ratio, stirring speed, and stabilizer concentration, it is possible to produce nanoparticles with desired characteristics, leading to significantly improved solubility and bioavailability of this compound. These enhancements open up new possibilities for the clinical application of this promising natural compound in various therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, characterization and antitumor activity evaluation of this compound nanoparticles for oral delivery through liquid antisolvent precipitation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of bioavailability and hepatoprotection by this compound through conversion to nanoparticles prepared by liquid antisolvent method - Arabian Journal of Chemistry [arabjchem.org]
- 5. Preparation, characterization and antitumor activity evaluation of this compound nanoparticles for oral delivery through liquid antisolvent precipitation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10242A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Silibinin Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of silibinin's poor bioavailability in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
This compound's therapeutic potential is significantly hindered by its low oral bioavailability, which is typically less than 1%.[1][2] The main contributing factors are:
-
Low Aqueous Solubility : this compound is a highly hydrophobic molecule, making it practically insoluble in water (less than 50 μg/mL).[3][4][5] This poor solubility limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Extensive Metabolism : this compound undergoes rapid and extensive phase II metabolism (conjugation) in the intestinal cells and the liver.
-
Poor Intestinal Absorption : The large, multi-ring structure of this compound is not easily absorbed by simple diffusion across the lipid-rich membranes of intestinal enterocytes.
-
Rapid Excretion : Both the parent drug and its metabolites are quickly excreted into bile and urine.
Q2: What are the most common and effective strategies to enhance the bioavailability of this compound?
Several formulation strategies have been developed to overcome the physicochemical and pharmacokinetic limitations of this compound. These approaches focus on increasing its solubility, protecting it from degradation, and improving its absorption. The most promising strategies include:
-
Lipid-Based Formulations :
-
Liposomes : These are vesicular structures composed of phospholipid bilayers that can encapsulate lipophilic drugs like this compound, improving solubility and protecting the drug from degradation.
-
Solid Lipid Nanoparticles (SLNs) : SLNs are colloidal carriers made from biodegradable lipids that are solid at room temperature. They can enhance oral bioavailability and provide sustained drug release.
-
Phytosomes (this compound-Phosphatidylcholine Complex) : This complex improves this compound's ability to cross lipid-rich cell membranes, thereby increasing its absorption and bioavailability.
-
-
Polymeric Formulations :
-
Polymeric Micelles : These are self-assembling nanostructures formed from amphiphilic block copolymers (e.g., Pluronics). They have a hydrophobic core that can solubilize this compound, increasing its aqueous concentration and stability.
-
Nanocrystals/Nanosuspensions : Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to enhanced solubility and absorption.
-
-
Chemical Derivatives :
-
Water-Soluble Derivatives : Creating derivatives like this compound-C-2',3-dihydrogen succinate, disodium salt (Legalon® SIL) significantly improves water solubility for parenteral administration.
-
Q3: What are the key quality control parameters to assess for a novel this compound formulation?
For a this compound nanoformulation to be effective and yield reproducible in vivo results, several quality control parameters must be rigorously evaluated:
-
Particle Size and Polydispersity Index (PDI) : The size of the nanoparticles affects their absorption and biodistribution. A narrow size distribution (low PDI) is crucial for uniformity.
-
Zeta Potential : This measures the surface charge of the nanoparticles and indicates the stability of the colloidal dispersion. A sufficiently high zeta potential can prevent particle aggregation.
-
Entrapment Efficiency (EE) and Drug Loading (DL) : EE refers to the percentage of the initial drug that is successfully encapsulated within the nanoparticles. High EE is essential for delivering a therapeutic dose.
-
In Vitro Drug Release : This study determines the rate and extent of this compound release from the formulation under physiological conditions, predicting its in vivo behavior (e.g., immediate vs. sustained release).
-
Stability : The formulation must remain stable under storage conditions without significant changes in particle size, drug leakage, or precipitation.
Troubleshooting Guides
Q1: My in vivo study with a this compound nanoformulation is showing highly variable and inconsistent results between subjects. What are the potential causes?
A1: Inconsistent in vivo results are a common challenge. The issue can often be traced back to the formulation or the experimental protocol.
-
Possible Cause 1: Formulation Instability.
-
Troubleshooting : Your formulation may be aggregating or the drug may be precipitating out of the nanoparticles after administration. Conduct stability studies of your formulation in relevant biological media (e.g., simulated gastric fluid, plasma) to check for changes in particle size or drug content. Ensure your storage conditions are appropriate.
-
-
Possible Cause 2: Improper Administration.
-
Troubleshooting : Ensure the dose is being administered accurately and consistently. For oral gavage, improper technique can lead to variability in the amount of formulation reaching the stomach. Re-evaluate and standardize your administration protocol.
-
-
Possible Cause 3: Issues with the Analytical Method.
-
Troubleshooting : The method used to quantify this compound in plasma may not be robust. Validate your analytical method for linearity, precision, accuracy, and recovery. A simple protein precipitation step followed by HPLC-UV or HPLC-MS/MS is common.
-
-
Possible Cause 4: Inter-animal Physiological Variability.
-
Troubleshooting : While some biological variation is expected, you can minimize its impact by using a sufficient number of animals per group and ensuring they are of similar age and weight. Use appropriate statistical methods to analyze your data.
-
Q2: I've developed a this compound nanoformulation, but the plasma concentrations (Cmax) are still very low in my pharmacokinetic study. How can I troubleshoot this?
A2: Low plasma concentrations despite using a nanoformulation suggest a problem with either the formulation's design or its in vivo performance.
-
Possible Cause 1: Low Entrapment Efficiency (EE).
-
Troubleshooting : If the EE is low, the actual dose of encapsulated this compound being administered is much lower than intended. Re-optimize your formulation process to maximize EE. Factors to consider include the drug-to-lipid/polymer ratio and the choice of surfactants or stabilizers.
-
-
Possible Cause 2: Premature Drug Release ("Burst Release").
-
Troubleshooting : The formulation might be releasing the drug too quickly in the GI tract before it can be effectively absorbed. Analyze the in vitro release profile. If a high burst release is observed, consider modifying the formulation to achieve a more sustained release. This can sometimes be done by increasing the lipid concentration or using lipids with higher melting points for SLNs.
-
-
Possible Cause 3: Rapid Clearance.
-
Troubleshooting : Unmodified nanoparticles can be quickly cleared from circulation by the reticuloendothelial system (RES). To increase circulation time, consider surface modification with polyethylene glycol (PEG), creating "stealth" nanoparticles.
-
-
Possible Cause 4: Inefficient GI Absorption.
-
Troubleshooting : The formulation may not be effectively crossing the intestinal barrier. Consider incorporating permeation enhancers or targeting ligands (e.g., lactobionic acid for liver targeting) into your formulation to improve uptake.
-
Data Presentation: Comparative Performance of this compound Formulations
The following tables summarize quantitative data from various studies, highlighting the improvements achieved with different formulation strategies compared to unprocessed this compound.
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations
| Formulation | Animal Model | Dose | Cmax (μg/mL) | AUC (μg·h/mL) | Fold Increase in Bioavailability (vs. Control) | Reference |
| Unprocessed this compound | Rabbits | 50 mg/kg | 3.45 ± 0.07 | - | - | |
| This compound Nanoparticles | Rabbits | 50 mg/kg | 23.76 ± 0.07 | - | 6.88 (Cmax) | |
| Silymarin Suspension | Beagle Dogs | 7.7 mg/kg | - | - | - | |
| Silymarin Liposomes | Beagle Dogs | 7.7 mg/kg | 0.47 ± 0.13 | 2.46 ± 0.58 | ~2.5x | |
| Silymarin Suspension | Rats | - | 0.136 ± 0.012 | 0.143 ± 0.011 | - | |
| Silymarin Liposomes | Rats | - | 0.716 ± 0.043 | 0.500 ± 0.023 | 3.5x | |
| Silymarin Suspension | Rats | - | - | - | - | |
| Silymarin SLNs | Rats | - | - | - | 2.79x | |
| This compound Nanocrystals | Humans | - | - | - | 1.51x |
Table 2: Physicochemical Properties of Various this compound Nanoformulations
| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Reference |
| Polymeric Micelles | Pluronic F-68 | 285.8 ± 0.243 | 78.2 ± 2.1 | |
| Polymeric Micelles | - | 18.3 ± 2.1 | 75.8 ± 5.8 | |
| Liposomes | Phosphatidylcholine, Cholesterol | 56 - 1270 | ~90 | |
| Stealth SLNs | Stearic Acid, Brij 78 | ~200 - 500 | Up to 92.45 | |
| SLNs | Compritol 888 ATO, Tween 80 | 150 - 300 | ~70 - 85 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) This protocol is based on the solvent emulsification/evaporation method.
-
Preparation of Organic Phase : Dissolve a specific amount of lipid (e.g., stearic acid, Compritol 888 ATO) and this compound in a suitable organic solvent mixture (e.g., acetone, ethanol:chloroform). Heat the solution in a water bath (e.g., 40°C) with magnetic stirring until all components are fully dissolved.
-
Preparation of Aqueous Phase : Dissolve a surfactant/stabilizer (e.g., Brij 78, Poloxamer 407, Tween 80) in purified water. Heat the aqueous phase to a temperature above the melting point of the lipid (e.g., 75°C).
-
Emulsification : Add the organic phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 5000 RPM for 20 minutes).
-
Nanoparticle Formation : Quickly pour the resulting oil-in-water emulsion into a larger volume of cold water (e.g., 2-4°C) under continuous stirring. This rapid cooling causes the lipid to solidify, forming the SLNs and entrapping the drug.
-
Solvent Removal : Continue stirring for 2-3 hours to allow the organic solvent to diffuse and evaporate.
-
Purification : Centrifuge the dispersion to separate the SLNs from the aqueous medium, removing any un-entrapped drug. Lyophilize the SLNs for long-term storage if needed.
Protocol 2: Preparation of this compound-Loaded Liposomes This protocol is based on the ethanol injection method.
-
Lipid Film Preparation (Alternative Method) : Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in an organic solvent.
-
Ethanolic Solution : In this method, dissolve this compound, lecithin, and cholesterol in ethanol to form a lipid solution.
-
Injection : Rapidly inject the ethanolic lipid solution into a pre-heated aqueous buffer (e.g., phosphate-buffered saline) under vigorous stirring. The rapid dilution causes the phospholipids to self-assemble into small unilamellar vesicles (liposomes), encapsulating the this compound.
-
Solvent Removal : Remove the ethanol from the liposomal suspension using a rotary evaporator or through dialysis.
-
Sizing (Optional) : If necessary, the liposomes can be downsized to a more uniform size distribution by extrusion through polycarbonate membranes of a defined pore size or by sonication.
-
Purification : Remove un-encapsulated this compound by dialysis or gel filtration chromatography.
Protocol 3: Quantification of this compound in Plasma by HPLC This protocol outlines a general sample preparation and analysis method.
-
Sample Collection : Collect blood samples from animals at predetermined time points into heparinized tubes. Centrifuge the blood (e.g., 2000g for 10 min at 4°C) to separate the plasma. Store plasma at -20°C or -80°C until analysis.
-
Sample Pretreatment (Protein Precipitation) : To a 100 µL aliquot of plasma, add 200-400 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., naringenin or diclofenac).
-
Extraction : Vortex the mixture vigorously for 5 minutes to precipitate plasma proteins. Centrifuge at high speed (e.g., 15,000g for 5 min).
-
Drying and Reconstitution : Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
HPLC Analysis :
-
Column : Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A common mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 10 mM monosodium phosphate, pH adjusted to 5.45) in a 50:50 v/v ratio.
-
Flow Rate : Set the flow rate to 1.0 mL/min.
-
Detection : Monitor the eluent using a UV detector at this compound's maximum absorption wavelength, approximately 288 nm.
-
Quantification : Create a calibration curve using standard solutions of this compound to quantify the concentration in the plasma samples based on the peak area ratio of this compound to the internal standard.
-
Visualizations
Caption: Decision tree for selecting a suitable this compound formulation strategy.
Caption: Standard experimental workflow for in vivo pharmacokinetic studies.
Caption: Overcoming the bioavailability barrier to inhibit the NF-κB pathway.
References
- 1. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of this compound for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of this compound in rat plasma and bile for hepatobiliary excretion and oral bioavailability application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. altmedrev.com [altmedrev.com]
Technical Support Center: Overcoming Silibinin Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Silibinin, a compound known for its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions for my experiments?
A1: this compound, the primary active component of silymarin, is a lipophilic compound with a polyphenolic structure.[1][2] This inherent hydrophobicity leads to very low water solubility, making it challenging to prepare aqueous stock solutions for in vitro and in vivo experiments.[1][2][3]
Q2: I'm seeing a precipitate in my cell culture media after adding my this compound stock solution. What's causing this?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. This phenomenon, often termed "solvent shock," occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, causing the compound to crash out of solution. Other factors can include the final concentration exceeding this compound's solubility limit in the medium, interactions with media components, and fluctuations in temperature or pH.
Q3: What are the most common strategies to improve the solubility of this compound for experimental use?
A3: Several effective methods are employed to enhance the aqueous solubility of this compound. These include:
-
Co-solvents: Using a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nano-range increases its surface area, thereby improving its dissolution rate and solubility.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of cyclodextrins.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to enhance its wettability and dissolution.
Q4: What is the recommended final concentration of DMSO in cell culture media when using a this compound-DMSO stock?
A4: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with 0.1% being a commonly recommended target. Always perform a vehicle control experiment with the same final DMSO concentration to assess any potential effects of the solvent on your cells.
Troubleshooting Guide: this compound Precipitation in Cell Culture
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitate upon adding stock solution to media | Solvent Shock: Rapid dilution of a concentrated organic stock into the aqueous medium. | Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently swirling or vortexing to ensure rapid and even dispersion. |
| High Stock Concentration: The initial stock solution is too concentrated. | Prepare a lower concentration stock solution. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration. | |
| Precipitate or cloudiness appears hours or days after treatment | Exceeding Solubility Limit: The final concentration of this compound in the media is too high. | Lower the final working concentration of this compound. Refer to the solubility data tables below for guidance on achievable concentrations with different methods. |
| Media Evaporation: Evaporation from the culture vessel can concentrate media components and this compound, leading to precipitation. | Ensure proper humidification in your incubator. Use sealed culture flasks or plates to minimize evaporation. | |
| Interaction with Media Components: Salts, proteins, or other components in the media can interact with this compound and reduce its solubility. | If using serum-free media, consider that the absence of proteins that can aid in solubilization may exacerbate precipitation. | |
| Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. | Maintain a stable temperature in your incubator and pre-warm all solutions before use. |
Quantitative Data Summary: Enhanced Solubility of this compound
The following tables summarize the improvement in this compound solubility achieved through various methods.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Insoluble |
| Dimethyl Sulfoxide (DMSO) | 96 mg/mL (198.98 mM) |
Data sourced from Selleck Chemicals.
Table 2: Enhanced Aqueous Solubility of this compound Using Different Formulation Strategies
| Formulation Method | Carrier/System | Solubility Enhancement | Reference |
| Nanoparticles (Evaporative Precipitation of Nanosuspension) | - | 0.391 mg/mL (from 0.244 mg/mL for pure this compound) | |
| Cyclodextrin Inclusion Complex | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and 6% v/v ethanol | Optimized medium allows for enhanced solubility | |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) and Tween 80 | ~800 mg/mL (PVP) and ~2500 mg/mL (Tween 80) in 1% aqueous solutions | |
| Solid Dispersion | PVP K-30 and PEG 6000 | ~24.39 mg/mL | |
| Nanomicelles | Soluplus® and Vitamin E TPGS | ~6-fold increase | |
| Cocrystals | L-proline | 16-fold increase in bioavailability in rats |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous experimental media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 10.4 µL of DMSO per 5 mg of this compound).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Nanoparticles by Evaporative Precipitation of Nanosuspension (EPN)
Objective: To enhance the aqueous solubility and dissolution rate of this compound by reducing its particle size.
Materials:
-
This compound powder
-
Ethanol
-
Hexane (as antisolvent)
-
Mechanical stirrer
-
Rotary evaporator
Procedure:
-
Prepare a saturated solution of this compound in ethanol.
-
Rapidly add hexane to the ethanolic this compound solution under mechanical stirring (e.g., 3,000 rpm). A common solvent-to-antisolvent ratio is 1:10 (v/v).
-
A nanosuspension will form.
-
Quickly evaporate the solvent and antisolvent from the nanosuspension using a rotary evaporator under vacuum to obtain the this compound nanoparticles as a dry powder.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.
Materials:
-
This compound powder
-
β-cyclodextrin
-
Methanol
-
Distilled water
-
Magnetic stirrer
-
Vacuum filtration apparatus
Procedure (Co-precipitation method):
-
Dissolve this compound in methanol.
-
In a separate container, dissolve an equimolar amount of β-cyclodextrin in hot distilled water.
-
Add the β-cyclodextrin solution dropwise to the this compound solution with continuous stirring for one hour.
-
Filter the resulting complex under vacuum.
-
Dry the collected solid mass in a desiccator under vacuum to a constant weight.
-
Pulverize the dried product and pass it through a fine-mesh sieve.
Protocol 4: Preparation of this compound Solid Dispersion
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP) K-30
-
Polyethylene glycol (PEG) 6000
-
Methanol
-
Solvent evaporator
Procedure (Solvent Evaporation Method):
-
Dissolve this compound, PVP K-30, and PEG 6000 in methanol. A common weight ratio is 0.25:1.5:1.5 (this compound:PVP:PEG).
-
Evaporate the solvent using a rotary evaporator to obtain a solid mass.
-
Further dry the solid dispersion in a desiccator to remove any residual solvent.
-
Pulverize the dried solid dispersion to obtain a fine powder.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating multiple key signaling pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis.
This compound's Impact on the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Role in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can modulate this pathway to exert its anti-cancer effects.
Caption: this compound modulates the MAPK signaling cascade.
Experimental Workflow for Evaluating this compound Solubility Enhancement
This workflow outlines the key steps to assess the effectiveness of different solubilization methods for this compound.
Caption: Workflow for assessing this compound solubility.
References
Technical Support Center: Accurate Measurement of Silibinin in Biological Fluids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with silibinin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you achieve accurate and reproducible measurements of this compound in biological fluids. Given this compound's inherent instability, meticulous sample handling and optimized analytical methods are crucial for reliable data.
Frequently Asked Questions (FAQs)
Q1: Why is my measured concentration of this compound in plasma/serum lower than expected?
A1: Several factors can contribute to lower-than-expected this compound concentrations. The most common culprits are degradation of the analyte after sample collection and suboptimal extraction recovery. This compound is unstable in biological matrices, and its concentration can decrease over time if not handled and stored properly.[1] Additionally, this compound is highly bound to plasma proteins, which can lead to low recovery if the extraction method does not efficiently disrupt this binding.
Q2: What is the best anticoagulant to use for plasma collection when measuring this compound?
A2: While direct comparative studies on this compound stability with different anticoagulants are limited, for many small molecules and metabolomics studies, EDTA plasma is often preferred over heparin plasma. EDTA chelates metal ions that can catalyze oxidation, potentially offering better stability for oxidatively sensitive compounds like this compound. Heparin can sometimes interfere with downstream analytical techniques like PCR, though this is less of a concern for LC-MS based methods. For metabolomics studies, heparin plasma has been shown to be very similar to serum. Ultimately, it is crucial to validate the stability of this compound in your chosen matrix under your specific storage and handling conditions.
Q3: Can I use serum instead of plasma for this compound analysis?
A3: Yes, serum can be used for this compound analysis. However, it's important to be aware of the pre-analytical variables. The coagulation process in serum collection takes time (typically 30 minutes at room temperature), during which this compound degradation can occur. If using serum, it is critical to have a standardized and consistent clotting time for all samples to minimize variability.
Q4: How many freeze-thaw cycles can my samples undergo before this compound degrades?
A4: Studies have shown that this compound in plasma is stable for at least three freeze-thaw cycles. However, it is best practice to minimize freeze-thaw cycles whenever possible. Aliquoting samples into smaller volumes for single use is highly recommended to maintain sample integrity.
Q5: Is it necessary to measure this compound's metabolites?
A5: Measuring this compound's metabolites, primarily glucuronides and sulfates, is highly recommended for a comprehensive pharmacokinetic assessment. This compound undergoes extensive phase II metabolism, and a significant portion of the compound in circulation will be in its conjugated forms.[2] Analyzing only the parent compound will result in an incomplete picture of its absorption, distribution, metabolism, and excretion (ADME).
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | - Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient (typically at least 3:1 v/v).- Perform precipitation at low temperatures (e.g., on ice or at 4°C) to enhance protein removal.- Vortex samples vigorously for an adequate amount of time to ensure thorough mixing. |
| Ineffective Solid-Phase Extraction (SPE) | - Sorbent Selection: Ensure the sorbent chemistry (e.g., C18) is appropriate for the hydrophobic nature of this compound.- Sample pH: Adjust the pH of the sample before loading to ensure this compound is in a neutral, less polar state for optimal retention on a reversed-phase sorbent.- Elution Solvent: Use an elution solvent of sufficient strength to disrupt the interaction between this compound and the sorbent. The pH of the elution solvent may also need optimization.- Flow Rate: A slow and consistent flow rate during sample loading is crucial for adequate interaction between the analyte and the sorbent. |
| High Protein Binding | - this compound is extensively bound to plasma proteins, primarily albumin. Methods that denature and precipitate proteins, such as protein precipitation with a cold organic solvent, are generally effective at disrupting this binding. For other extraction techniques, optimizing the pH or using a displacement agent might be necessary. |
Analyte Instability
| Potential Cause | Troubleshooting Steps |
| Degradation during Sample Collection and Processing | - Process blood samples as quickly as possible after collection. Centrifuge at 4°C to separate plasma or serum.- Keep samples on ice throughout the processing steps.- Consider adding an antioxidant, such as ascorbic acid, to the collection tubes, especially for urine samples, although this needs to be validated for your specific assay. |
| Degradation during Storage | - Store samples at -80°C for long-term stability. Preliminary data suggests this compound is stable for up to 6 months at -80°C.[1]- Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials. |
| pH-Mediated Degradation | - this compound is more stable under acidic conditions and less stable under basic conditions.[3] Ensure that the pH of your samples and any buffers used are controlled and consistent. |
| Photo-degradation | - Protect samples from light by using amber tubes and minimizing exposure to ambient light during handling. |
Hemolysis in Samples
| Potential Cause | Troubleshooting Steps |
| Poor Venipuncture Technique or Sample Handling | - Train phlebotomists on proper blood collection techniques to minimize red blood cell lysis.- Avoid vigorous shaking or agitation of blood collection tubes. |
| Interference with Analysis | - While the direct impact on this compound is not extensively documented, hemolysis can cause matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement.[4]- If hemolyzed samples must be analyzed, it is crucial to assess the matrix effect. This can be done by comparing the analyte response in a standard solution to the response in a post-extraction spiked hemolyzed blank sample.- The use of a stable isotope-labeled internal standard can help to compensate for some matrix effects. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Preparation:
-
Label pre-chilled 1.5 mL microcentrifuge tubes for plasma aliquots.
-
Prepare an ice bath.
-
-
Blood Collection:
-
Collect whole blood into tubes containing K2EDTA as the anticoagulant.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Immediately place the blood collection tube on ice.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood tubes at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
-
Aliquoting and Storage:
-
Transfer the plasma into the pre-chilled, labeled microcentrifuge tubes in appropriate volumes for single use.
-
Immediately snap-freeze the plasma aliquots in a dry ice/ethanol bath or by placing them in a -80°C freezer.
-
Store all samples at -80°C until analysis.
-
Protocol 2: Urine Sample Collection and Processing for this compound Analysis
-
Preparation:
-
Label collection containers and pre-chilled 1.5 mL microcentrifuge tubes for urine aliquots.
-
If using a preservative, prepare a stock solution of ascorbic acid (e.g., 10 mg/mL in water).
-
-
Urine Collection:
-
Collect a mid-stream urine sample in a sterile container.
-
If using a preservative, add ascorbic acid to the collection container to a final concentration of 1 mg/mL and mix gently. This should be validated for your specific assay.
-
Place the collection container on ice.
-
-
Processing and Storage:
-
Within 1 hour of collection, centrifuge the urine at 2,000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Transfer the supernatant into the pre-chilled, labeled microcentrifuge tubes.
-
Immediately snap-freeze the urine aliquots and store them at -80°C until analysis.
-
Protocol 3: Protein Precipitation for this compound Extraction from Plasma
-
Preparation:
-
Thaw plasma samples on ice.
-
Prepare a stock solution of your internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound) in a suitable solvent.
-
Pre-chill acetonitrile at -20°C.
-
-
Extraction:
-
In a microcentrifuge tube, add 100 µL of thawed plasma.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: Stability of this compound in Rat Plasma under Various Conditions
| Condition | Analyte | Initial Concentration (ng/mL) | Concentration after Condition (ng/mL) | % Recovery |
| Bench-top (3h at RT) | This compound | 600 | 589.8 | 98.3% |
| Autosampler (24h at 25°C) | This compound | 600 | 576.6 | 96.1% |
| 3 Freeze-Thaw Cycles | This compound | 600 | 598.2 | 99.7% |
| Long-term (-20°C for 14 days) | This compound | 600 | 582.0 | 97.0% |
Data adapted from a study by Kim et al. (2019).
Table 2: Thermal Degradation of Silybin B in Water at pH 5.1
| Temperature (°C) | Degradation Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| 100 | 0.0120 | 57.8 |
| 120 | 0.0216 | 32.1 |
| 140 | 0.0432 | 16.0 |
| 160 | 0.0840 | 8.3 |
This data illustrates the significant impact of temperature on this compound stability.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Urinary excretion of this compound diastereoisomers and their conjugated metabolites in rat and human at different dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Silibinin Concentration for Inducing Apoptosis in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively utilize Silibinin for inducing apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to induce apoptosis in cancer cells?
The optimal concentration of this compound is highly dependent on the specific cancer cell line being investigated. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. However, based on published literature, effective concentrations generally range from 50 µM to 200 µM.[1][2][3][4][5]
Q2: How long should I incubate the cells with this compound?
Incubation times can vary, typically ranging from 24 to 72 hours. The optimal time will depend on the cell line and the this compound concentration used. Time-course experiments are recommended to identify the most effective incubation period for inducing apoptosis.
Q3: What are the key signaling pathways activated by this compound to induce apoptosis?
This compound induces apoptosis through a multi-faceted mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling events include:
-
Intrinsic Pathway: Perturbation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9.
-
Extrinsic Pathway: Upregulation of death receptors like DR4 and DR5, leading to the activation of caspase-8 and -10.
-
Modulation of Apoptotic Regulators: this compound upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.
-
Involvement of other pathways: The p53 pathway, JNK/c-Jun signaling, and inhibition of survival pathways such as PI3K/Akt and STAT3 also play crucial roles.
Q4: Can this compound induce other cellular responses besides apoptosis?
Yes, in some cancer cell lines, this compound can also induce cell cycle arrest, typically at the G0/G1 phase. It has also been reported to trigger a cytoprotective autophagic response in some instances.
Q5: Is this compound toxic to normal cells?
This compound has been reported to have minimal toxicity toward normal cells, making it a promising therapeutic agent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no induction of apoptosis | Suboptimal this compound concentration. | Perform a dose-response study to determine the IC50 for your specific cell line. Test a broader range of concentrations (e.g., 10 µM to 400 µM). |
| Incorrect incubation time. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Cell line resistance. | Some cell lines may be inherently resistant to this compound. Consider using a combination treatment with other chemotherapeutic agents. | |
| Poor this compound solubility. | Ensure this compound is completely dissolved. It is often dissolved in DMSO. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. | |
| Inconsistent results between experiments | Variation in cell density. | Ensure consistent cell seeding density across all experiments. |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. | |
| Reagent variability. | Use fresh dilutions of this compound for each experiment. Ensure all other reagents are within their expiration dates and stored correctly. | |
| High background apoptosis in control cells | Poor cell health. | Ensure cells are healthy and growing exponentially before starting the experiment. Check for signs of contamination. |
| Toxicity of the vehicle (e.g., DMSO). | Perform a vehicle control experiment to ensure the solvent concentration is not causing cytotoxicity. |
Data Presentation: Effective this compound Concentrations in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effective Concentration / IC50 | Incubation Time | Reference(s) |
| Oral Cancer | YD10B, Ca9-22 | 50, 100, 200 µM | 48 hours | |
| Oral Squamous Carcinoma | SCC-25 | 50, 100 µM | 24 hours | |
| Pancreatic Cancer | AsPC-1, BxPC-3, Panc-1 | 100, 200 µM | 24, 48, 72 hours | |
| Breast Cancer | MCF-7 | 150 µM (IC50) | 72 hours | |
| Breast Cancer | MDA-MB-231 | 100 µM (IC50) | 72 hours | |
| Breast Cancer | MDA-MB-468 | 50 µM (IC50) | 72 hours | |
| Lung Carcinoma | SHP-77, A-549 | 25, 50, 100 µM | Up to 72 hours | |
| Bladder Cancer | 5637, RT4, T24 | 50, 100, 200 µM | 24, 48 hours | |
| Hepatic Cancer | HepG2 | 50, 75 µg/ml | 24 hours |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200, 400 µM) in a complete culture medium. A vehicle control (e.g., 0.1% DMSO) should also be included.
-
Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50.
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key apoptotic proteins.
Methodology:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Visualizations
Caption: Experimental workflow for optimizing this compound-induced apoptosis.
Caption: this compound-induced apoptotic signaling pathways in cancer cells.
References
- 1. This compound induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound exhibits anti-tumor effects in a breast cancer stem cell model by targeting stemness and induction of differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces growth inhibition and apoptotic cell death in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mitigating off-target effects of Silibinin in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Silibinin in cellular assays, with a specific focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as silybin, is the primary active component of silymarin, an extract from milk thistle seeds (Silybum marianum)[1]. It is a flavonoid that exhibits a range of biological activities, including hepatoprotective, antioxidant, and anti-cancer effects[1][2]. Its mechanism of action is pleiotropic, meaning it affects multiple targets within a cell. Key reported mechanisms include the inhibition of signaling pathways involved in cell proliferation, survival, and inflammation, such as STAT3, NF-κB, and various receptor tyrosine kinases.[2][3]
Q2: What are the potential off-target effects of this compound in cellular assays?
Given its multi-target nature, distinguishing between on-target and off-target effects is crucial. Potential off-target effects can arise from:
-
Broad Kinase Inhibition: this compound can interact with the ATP-binding pocket of numerous kinases, leading to the modulation of unintended signaling pathways.
-
High Concentrations: At high concentrations, typically well above its effective dose for a specific target, this compound may cause non-specific cytotoxicity or interact with other cellular components.
-
Activation of Compensatory Pathways: Inhibition of one pathway may lead to the compensatory activation of another, complicating data interpretation.
Q3: How can I differentiate between on-target and off-target effects of this compound?
Several experimental strategies can help distinguish between on-target and off-target effects:
-
Dose-Response Analysis: On-target effects should manifest at lower, more specific concentrations, while off-target effects often appear at higher concentrations. A steep dose-response curve may suggest a specific on-target effect, whereas a shallow curve might indicate multiple, lower-affinity interactions.
-
Use of Structurally Unrelated Inhibitors: If another inhibitor with a different chemical structure targeting the same primary pathway produces the same phenotype, the effect is more likely to be on-target.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the intended target should rescue the on-target phenotype but not the off-target effects.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target within the cell.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed at expected effective concentrations. | Off-target kinase inhibition or compound solubility issues. | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test a structurally different inhibitor for the same target. 3. Verify the solubility of this compound in your cell culture medium and use a vehicle control (e.g., DMSO) to rule out solvent toxicity. |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways or inhibitor instability. | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. 3. Ensure proper storage and handling of this compound to prevent degradation. |
| Phenotype does not correlate with inhibition of the primary target. | The observed phenotype is due to an off-target effect. | 1. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at the concentrations used. 2. Use siRNA or CRISPR to knock down the intended target and see if it phenocopies the effect of this compound. 3. Perform a rescue experiment by overexpressing the target protein. |
| Activation of an unexpected signaling pathway. | Inhibition of a kinase that normally suppresses the activated pathway, or activation of an off-target kinase. | 1. Review the literature or perform a kinome scan to identify potential off-target kinases that could regulate the observed pathway. 2. Use a more selective inhibitor or a genetic approach (siRNA/CRISPR) to confirm the role of the intended target. |
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cellular assays. It is important to note that these values are highly dependent on the cell line, assay conditions, and duration of treatment.
| Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| Cell Viability (MTT/CCK-8 Assay) | NCI-H1975 (NSCLC) | 96.56 | |
| HuCCT-1 (Cholangiocarcinoma) | 100.52 | ||
| CCLP-1 (Cholangiocarcinoma) | 112.83 | ||
| MCF-7 (Breast Cancer) | 150 | ||
| MDA-MB-231 (Breast Cancer) | 100 | ||
| MDA-MB-468 (Breast Cancer) | 50 | ||
| H69 (SCLC, drug-sensitive) | 60 | ||
| VPA17 (SCLC, multi-drug resistant) | 60 | ||
| HGC-27 (Gastric Cancer) | 24.96 | ||
| STAT3 Phosphorylation Inhibition | DU145 (Prostate Cancer) | ~50 | |
| TGFβR1/2 Kinase Activity (predicted) | - | Two-digit micromolar range | |
| Cell Viability (with derivatives) | LNCaP (Prostate Cancer) | 0.35 - 4.66 | |
| DU145 & PC-3 (Prostate Cancer) | 5.29 - 30.33 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line and calculate its IC50 value.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO at the same final concentration as in the highest this compound treatment) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation status and expression levels of key proteins in a signaling pathway of interest (e.g., STAT3, Akt, ERK).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow to differentiate on-target vs. off-target effects.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cytokine-induced STATs, MAPKs, NF-κB and AP-1 activation, and down-regulates HIF-1α and iNOS in human lung carcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Silibinin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silibinin. Inconsistent results in experiments with this promising natural compound can arise from a variety of factors related to its physicochemical properties and biological interactions. This guide is designed to help you identify and address potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay results with this compound are highly variable between replicates. What are the common causes?
A1: Inconsistent results in cell viability assays (e.g., MTT, XTT) are a frequent challenge. The primary reasons often relate to this compound's poor aqueous solubility, which can lead to its precipitation in the culture medium and an uneven concentration across wells.[1][2][3][4][5] It is crucial to ensure complete solubilization of your this compound stock and to visually inspect for any precipitate before adding it to your cells.
Q2: How should I prepare and store this compound stock solutions to maintain consistency?
A2: It is recommended to dissolve this compound in a high-purity solvent like DMSO to create a concentrated stock solution. Store this stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. Always protect the stock solution from light. When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium immediately before use. Avoid storing diluted solutions for extended periods.
Q3: I'm observing different effects of this compound on the same cell line in different experiments. What could be the reason?
A3: This variability can stem from several sources. The biological effects of this compound are often dose- and time-dependent. Ensure that you are using a consistent concentration and treatment duration. Additionally, variations in cell seeding density and the passage number of your cells can influence their response. Components in the cell culture medium, particularly the batch of fetal bovine serum (FBS), can also interact with this compound and alter its bioavailability.
Q4: My in vivo study results show low bioavailability of this compound. How can this be addressed?
A4: Low oral bioavailability is a well-documented characteristic of this compound due to its poor water solubility and extensive first-pass metabolism. To enhance bioavailability, researchers have developed various formulations such as this compound-phosphatidylcholine complexes (e.g., Siliphos®), nanoparticles, and water-soluble derivatives. Considering one of these formulations for your in vivo studies could lead to more consistent and reliable results.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability/Cytotoxicity Assays
Question: My cell viability assay results with this compound show significant inconsistency between replicate wells and across different experiments. What are the potential causes and solutions?
Answer: Inconsistent results in cell viability assays are a common hurdle. Several factors related to this compound's properties and the experimental setup can contribute to this variability.
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility | This compound has limited aqueous solubility, which can cause it to precipitate in the culture medium, leading to an uneven concentration of the compound across the wells. | - Use a suitable solvent: Dissolve this compound in a small amount of a biocompatible solvent like DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is consistent across all wells and remains at a non-toxic level (typically <0.5%). - Check for precipitation: Before adding the this compound solution to your cells, visually inspect it for any precipitate. If precipitation is observed, consider vortexing or sonicating the stock solution before dilution. |
| Interaction with Serum Proteins | Components of fetal bovine serum (FBS) in the culture medium can bind to this compound, reducing its bioavailability and effective concentration. Variations in serum batches can introduce variability. | - Use a consistent serum batch: If possible, use the same batch of FBS for a series of related experiments. - Consider serum-free media: If your cell line can be maintained in serum-free or low-serum media, this can help reduce variability caused by serum protein binding. |
| Inconsistent Cell Seeding Density | Uneven cell numbers at the start of the experiment will lead to variable results. | - Ensure uniform cell suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell density in each well. - Optimize seeding density: Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase during the experiment. |
| Edge Effects in Multi-well Plates | Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the media components, including this compound, and affect cell growth. | - Avoid using outer wells: If possible, do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile water or media to minimize evaporation from the inner wells. |
Problem 2: Discrepancies Between In Vitro and In Vivo Results
Question: My in vitro experiments with this compound show significant anti-cancer effects, but these are not replicated in my animal models. Why might this be happening?
Answer: This is a common challenge in drug development and can be particularly pronounced with compounds like this compound that have known pharmacokinetic limitations.
| Potential Cause | Explanation | Recommended Solution |
| Low Bioavailability | This compound has very low oral bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation and the target tumor tissue. | - Use enhanced formulations: Consider using commercially available, more bioavailable formulations of this compound, such as this compound-phosphatidylcholine complexes or nanoparticle-based delivery systems. - Alternative routes of administration: Depending on the experimental design, consider alternative administration routes like intravenous or intraperitoneal injection to bypass first-pass metabolism. |
| Rapid Metabolism and Excretion | This compound is rapidly metabolized in the liver and excreted, leading to a short half-life in the body. | - Optimize dosing regimen: A more frequent dosing schedule may be necessary to maintain therapeutic concentrations of this compound in the plasma and target tissues. |
| Dose Translation | The effective concentrations of this compound used in in vitro studies may not be achievable or sustainable in an in vivo setting due to toxicity or solubility limits. | - Conduct pharmacokinetic studies: Perform preliminary pharmacokinetic studies to determine the concentration of this compound in the plasma and tumor tissue after administration to ensure that it is within the therapeutic range observed in vitro. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of pure this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the this compound powder in high-purity DMSO to a final concentration of 10-20 mM.
-
Solubilization: Gently vortex or sonicate the solution in a water bath until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general framework for the quantification of this compound. Specific parameters may need to be optimized for your particular instrument and sample matrix.
-
Sample Preparation:
-
Plasma/Tissue Homogenate: Perform a protein precipitation step by adding a threefold volume of cold acetonitrile to the sample. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Aqueous Samples: Dilute the sample as needed with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is often used. A common starting point is a mixture of methanol (90%) and water (10%).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at approximately 288 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound in the same matrix as the samples.
-
The concentration of this compound in the samples is determined by comparing the peak area to the standard curve. A linear range of 10 to 100 µg/ml has been reported.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~50 µg/mL | |
| Ethanol | ~0.1 mg/mL | |
| Methanol | Poorly soluble | |
| Acetone | ≥20 mg/mL | |
| Dimethylformamide (DMF) | ≥20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ≥20 mg/mL |
Table 2: Comparative Bioavailability of Different this compound Formulations
| Formulation | Animal Model | Key Finding | Reference |
| Pure this compound (oral) | Rat | Absolute oral bioavailability of 0.95%. | |
| This compound-Phosphatidylcholine Complex (Siliphos®) | Human | Higher plasma levels of this compound compared to standard silymarin extract. | |
| This compound Nanosuspensions | Beagle Dogs | Significantly increased oral bioavailability compared to coarse powder. |
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent results in this compound experiments.
Caption: this compound inhibits the STAT3 signaling pathway, leading to decreased cell proliferation and increased apoptosis.
References
- 1. Developing a high-performance liquid chromatography fast and accurate method for quantification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication, characterization and in vitro evaluation of this compound nanoparticles: an attempt to enhance its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Silibinin Nanoparticle Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of silibinin nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to optimize experimental outcomes and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound nanoparticles?
A1: Common methods for producing this compound nanoparticles include antisolvent precipitation with a syringe pump (APSP), evaporative precipitation of nanosuspension (EPN), and encapsulation within polymeric or lipid-based nanocarriers.[1][2] Antisolvent precipitation techniques are often favored for their cost-effectiveness and simplicity.[1][2]
Q2: Why is this compound's poor water solubility a challenge?
A2: this compound's low aqueous solubility leads to poor dissolution, which in turn results in low oral bioavailability, limiting its therapeutic effectiveness.[1] Nanoparticle formulations are developed to overcome this by increasing the surface area and improving solubility and dissolution rates.
Q3: What are the key parameters to control during nanoparticle synthesis?
A3: Critical parameters include the choice of solvent and antisolvent, the ratio between them, the concentration of this compound and any polymers or lipids, stirring speed, and temperature. These factors significantly influence particle size, polydispersity index (PDI), and encapsulation efficiency.
Q4: What is a good target particle size and PDI for this compound nanoparticles?
A4: An acceptable particle size is typically in the range of 100-300 nm for effective cellular uptake and bioavailability. The Polydispersity Index (PDI) should ideally be below 0.3 to ensure a narrow size distribution and sample homogeneity.
Q5: How can I characterize the synthesized this compound nanoparticles?
A5: Standard characterization techniques include Dynamic Light Scattering (DLS) for particle size and PDI, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for morphology, and UV-Vis spectrophotometry to determine encapsulation efficiency and drug loading.
Troubleshooting Guide
Issue 1: Low Nanoparticle Yield
Q: My final product yield is very low. What are the potential causes and how can I improve it?
A: Low yield can be attributed to several factors throughout the synthesis and purification process.
| Potential Cause | Recommended Solution |
| Poor Encapsulation Efficiency | The drug is not being effectively entrapped within the nanoparticles. Review and optimize formulation variables such as drug-to-polymer/lipid ratio, and the type and concentration of surfactants. Increasing surfactant concentration can sometimes improve drug solubility within the lipid matrix, thereby enhancing entrapment. |
| Loss During Purification | Significant amounts of nanoparticles may be lost during centrifugation or filtration steps. Optimize the centrifugation speed and time to ensure complete pelleting of the nanoparticles without causing irreversible aggregation. Consider using alternative recovery methods like lyophilization (freeze-drying). |
| Suboptimal Formulation Parameters | The ratio of solvent to antisolvent or the concentration of precursors may not be ideal for efficient particle formation. Systematically vary these parameters to find the optimal conditions for your specific setup. For solid lipid nanoparticles, the production yield can range from 34.58% to 65.14%, indicating that formulation is key. |
| Precipitation Issues | In antisolvent precipitation methods, if the precipitation is not rapid and complete, a significant portion of the drug may remain in solution. Ensure rapid injection of the solvent phase into the antisolvent under vigorous stirring. |
Issue 2: Large Particle Size or High Polydispersity Index (PDI)
Q: The synthesized nanoparticles are too large (>500 nm) or have a very broad size distribution (PDI > 0.5). What should I do?
A: Large particle size and high PDI are typically indicative of uncontrolled particle formation and aggregation.
| Potential Cause | Recommended Solution |
| Inadequate Stirring Speed | Insufficient agitation during precipitation leads to slower diffusion and allows particles to grow larger before they are stabilized. Increase the stirring speed (e.g., to 3,000 rpm for antisolvent precipitation) to promote rapid mixing and the formation of smaller, more uniform particles. |
| Suboptimal Solvent:Antisolvent Ratio | The degree of supersaturation is critical. Varying the solvent to antisolvent ratio (e.g., 1:10, 1:15, 1:20) can significantly impact the final particle size. |
| Incorrect Surfactant/Stabilizer Concentration | Surfactants or stabilizers are crucial for preventing aggregation. An insufficient concentration will lead to particle fusion. Increase the concentration of the stabilizer. For solid lipid nanoparticles, an inverse relationship between surfactant concentration and particle size has been observed. |
| Aggregation Over Time | Nanoparticles may be small initially but aggregate during storage. Ensure the nanoparticles are well-dispersed in a suitable buffer and stored at an appropriate temperature (e.g., 4°C). The use of stabilizers is essential to prevent aggregation due to high surface energy. |
Issue 3: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL)
Q: I am finding that very little this compound is being incorporated into my nanoparticles. How can I increase the encapsulation efficiency?
A: Low encapsulation efficiency means the formulation is not effectively trapping the drug.
| Potential Cause | Recommended Solution |
| Poor Drug Solubility in the Core Matrix | This compound may have low solubility in the chosen polymer or lipid. For lipid-based nanoparticles, select a lipid in which this compound has higher solubility. Increasing the surfactant concentration can also improve the solubility of the drug in the lipid. |
| Drug Leakage into the External Phase | During the emulsification or precipitation process, the drug may partition into the continuous phase. Optimize the formulation to favor drug entrapment. For chitosan nanoparticles, the ratio of chitosan to the crosslinker (e.g., TPP) is critical; an optimal ratio can maximize entrapment. |
| Incorrect Polymer/Lipid to Drug Ratio | An excess of drug relative to the encapsulating material can lead to low %EE. Experiment with different ratios to find the optimal loading capacity of your system. |
| Choice of Surfactant | The type of surfactant can significantly affect encapsulation. For solid lipid nanoparticles, Tween 80 has been shown to yield higher entrapment efficiency compared to Poloxamer 407 or soy lecithin. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound nanoparticle synthesis.
Table 1: Influence of Synthesis Method on Nanoparticle Properties
| Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| APSP | 104.52 ± 3.2 | 0.3 ± 0.02 | |
| EPN | 60.33 ± 2.5 | 0.2 ± 0.01 |
Table 2: Effect of Formulation Variables on Chitosan Nanoparticles
| Chitosan (mg) | Chitosan:TPP Ratio | Particle Size (nm) | Entrapment Efficiency (%) | Reference |
| 30 | 3:1 | 180.3 | 52.68 | |
| 50 | 3:1 | 240.7 | 65.34 | |
| 30 | 4:1 | 120.6 | 70.29 | |
| 50 | 4:1 | 175.2 | 80.17 | |
| 40 | 3.5:1 | 150.4 | 85.28 | |
| 42.08 (Optimized) | 4:1 | 104.05 | 83.23 |
Table 3: Impact of Surfactant Type on Solid Lipid Nanoparticle (SLN) Properties
| Lipid Matrix | Surfactant (3%) | Entrapment Efficiency (%) | Particle Size (nm) | Reference |
| Compritol 888 ATO | Tween 80 | 82.35 | 254 | |
| Compritol 888 ATO | Poloxamer 407 | 75.41 | 354 | |
| Compritol 888 ATO | Soy Lecithin | 64.21 | 487 |
Experimental Protocols
Protocol 1: Antisolvent Precipitation with a Syringe Pump (APSP)
This method relies on the rapid precipitation of a drug from a solvent upon injection into an antisolvent.
Materials:
-
This compound
-
Ethanol (Solvent)
-
Deionized water (Antisolvent)
-
Syringe pump
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Prepare a saturated solution of this compound in ethanol.
-
Fill a syringe with the prepared this compound solution and mount it on a syringe pump.
-
Place a defined volume of deionized water (e.g., for a 1:10 v/v ratio, use 10 mL of water for every 1 mL of this compound solution) in a beaker on a magnetic stirrer.
-
Set the stirring speed to a high rate (e.g., 3,000 rpm).
-
Inject the this compound solution into the deionized water at a fixed flow rate (e.g., 2 mL/min).
-
A nanosuspension will form instantly.
-
Transfer the nanosuspension to a rotary evaporator to quickly evaporate the ethanol and a portion of the water under vacuum, yielding the dried this compound nanoparticles.
Protocol 2: Evaporative Precipitation of Nanosuspension (EPN)
This method is similar to APSP but uses a different antisolvent and relies on evaporation.
Materials:
-
This compound
-
Ethanol (Solvent)
-
Hexane (Antisolvent)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Prepare a saturated solution of unprocessed this compound in ethanol.
-
Place the this compound solution in a flask on a magnetic stirrer set to a high speed (e.g., 3,000 rpm).
-
Quickly add a defined volume of hexane (e.g., to achieve a 1:10, 1:15, or 1:20 v/v solvent:antisolvent ratio) to the stirring this compound solution.
-
Nanoparticles will precipitate out of the solution.
-
Obtain the nanosized drug particles by the quick evaporation of both the solvent (ethanol) and antisolvent (hexane) in a vacuum using a rotary evaporator.
Visualizations
References
Silibinin Stability & Experimental Integrity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Silibinin. This resource provides in-depth guidance to help you navigate the challenges of working with this promising but sensitive flavonolignan. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the stability and integrity of your this compound samples during storage and throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound is susceptible to degradation from several factors, including:
-
pH: It is unstable in neutral to alkaline conditions, which can catalyze its degradation. This compound is more stable in acidic environments.[1][2]
-
Temperature: Elevated temperatures significantly accelerate the degradation of this compound, especially in aqueous solutions.[3]
-
Oxidation: this compound is readily oxidized, particularly in the presence of atmospheric oxygen, leading to the formation of degradation products like 2,3-dehydrosilybin.[4][5]
-
Light: Exposure to light, especially UV radiation, can contribute to the degradation of this compound.
Q2: How should I store my solid this compound powder?
A2: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dark, and dry place. For long-term storage (months to years), keeping it at -20°C is advisable. The container should be tightly sealed to protect it from moisture and air.
Q3: I need to make a stock solution of this compound. What solvent should I use and how should I store it?
A3: this compound has poor solubility in water but is soluble in polar aprotic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and acetone are excellent choices for preparing concentrated stock solutions.
-
Storage of Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability (up to one year at -80°C in DMSO). When stored in DMSO at room temperature, a significant loss of compound can be observed over several months.
Q4: My experimental results with this compound are inconsistent. Could degradation be the cause?
A4: Yes, inconsistent results are a common consequence of this compound degradation. If you observe variability in your data, it is crucial to review your handling and experimental procedures. Degradation can lead to a lower effective concentration of the active compound and the presence of degradation products with different biological activities.
Q5: Is there a difference in stability between pure this compound and Silymarin extract?
A5: Studies have shown that this compound is more stable when it is part of the Silymarin complex compared to its pure form. The other components in the Silymarin extract appear to have a stabilizing effect on this compound, particularly in biological fluids and various buffer systems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity observed in cell culture experiments. | This compound degradation in the culture medium. | Prepare fresh this compound dilutions from a frozen stock solution immediately before each experiment. Minimize the exposure of the stock solution to room temperature. Consider using a more acidic culture medium if your experimental design allows. |
| Precipitate forms when adding this compound stock solution to aqueous buffers or media. | Poor aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low (typically <0.5%) and compatible with your experimental system. Prepare intermediate dilutions in a co-solvent system if necessary. |
| Discoloration (e.g., yellowing) of this compound solutions over time. | Oxidation and degradation of this compound. | Store solutions protected from light and consider purging with an inert gas like nitrogen or argon before sealing and storing. The use of antioxidants can also be beneficial (see Experimental Protocols). |
| Variability in analytical quantification (e.g., HPLC). | Degradation during sample preparation or analysis. | Keep samples on ice or in a cooled autosampler during analysis. Use a mobile phase with a slightly acidic pH. Ensure the analytical method can separate this compound from its main degradation products. |
Quantitative Data Summary
The stability of this compound is highly dependent on temperature and pH. The following tables summarize the degradation kinetics in aqueous solutions.
Table 1: Thermal Degradation of this compound B in Water (pH 5.1)
| Temperature (°C) | Degradation Rate Constant (min⁻¹) | Half-life (minutes) |
| 100 | 0.0104 (for silychristin) | 58.3 (for silychristin) |
| 160 | 0.0840 | 6.2 |
| Data adapted from studies on Silymarin components, indicating a significant increase in degradation with temperature. |
Table 2: pH-Dependent Solubility of this compound
| pH | Solubility (mg/L) |
| < 3 | Low (salting-out effect observed) |
| > 3 | Solubility increases with pH |
| This compound's solubility in water is generally low but increases with pH and temperature. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with enhanced stability for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder and anhydrous DMSO to come to room temperature in a desiccator.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Purge the headspace of each aliquot with inert gas before tightly sealing the cap.
-
Store the aliquots at -80°C.
Protocol 2: Stability Testing of this compound in an Aqueous Buffer
This protocol outlines a method to assess the stability of this compound in a specific buffer system over time.
Materials:
-
This compound stock solution (from Protocol 1)
-
Experimental buffer (e.g., phosphate-buffered saline, PBS, adjusted to the desired pH)
-
HPLC system with a C18 column
-
Incubator or water bath
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration. Ensure the final DMSO concentration is low and consistent across all samples.
-
Divide the working solution into multiple amber vials, one for each time point.
-
Immediately after preparation (t=0), take an aliquot from the first vial and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining vials at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator and immediately analyze the sample by HPLC.
-
Quantify the peak area of this compound at each time point and calculate the percentage of this compound remaining relative to the t=0 sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Protocol 3: HPLC Method for Quantification of this compound and 2,3-Dehydrosilybin
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its primary oxidation product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient tailored to achieve separation (e.g., starting with a low percentage of Solvent B and increasing over time).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 288 nm.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
For in vitro samples, dilute with the mobile phase to a suitable concentration.
-
For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is typically required.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and simple chromatographic separation of diastereomers of this compound and their oxidation to produce 2,3-dehydrosilybin enantiomers in an optically pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Optimizing HPLC Gradient for Silymarin Component Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the improved separation of Silymarin components.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating Silymarin components by HPLC?
A1: The most frequent challenges include:
-
Co-elution of critical pairs: Silychristin B and silydianin are notoriously difficult to separate and often co-elute.[1][2] Similarly, achieving baseline separation of the diastereomers silybin A and silybin B, as well as isosilybin A and isosilybin B, can be challenging.[3][4]
-
Poor peak shape: Peak broadening or tailing, especially for later eluting compounds, is a common problem, often observed in isocratic methods.[1]
-
Inadequate resolution of all components: Many methods fail to separate all nine key components of Silymarin (taxifolin, silychristin A, silychristin B, silydianin, silybin A, silybin B, isosilybin A, isosilybin B, and isosilychristin) with baseline resolution.
-
Long analysis times: Some methods that achieve good separation may have excessively long run times, reducing sample throughput.
Q2: Which stationary phase is most recommended for Silymarin analysis?
A2: A C18 reversed-phase column is the most commonly used and recommended stationary phase for the separation of Silymarin components. However, other stationary phases like C8, RP-amide, phenyl-hexyl, and pentafluorophenylpropyl (F5) have also been investigated. For separating the enantiomers of 2,3-dehydrosilybin, a chiral column such as Lux 3μ Cellulose-4 is required.
Q3: What are typical mobile phase compositions for Silymarin separation?
A3: Typical mobile phases consist of a mixture of an organic solvent and an acidified aqueous phase.
-
Organic Solvents: Methanol and acetonitrile are the most common organic modifiers. Some studies suggest that methanol provides better selectivity for certain diastereomers compared to acetonitrile.
-
Aqueous Phase: The aqueous phase is usually water, often acidified with formic acid, acetic acid, or phosphoric acid to a pH of around 2.5-3.5. Acidification helps to protonate the silanol groups on the stationary phase and the analytes, leading to sharper peaks and better separation.
Q4: Should I use an isocratic or gradient elution for Silymarin analysis?
A4: While isocratic methods can be simpler and faster, they often suffer from poor resolution of later-eluting peaks and co-elution of critical pairs like silychristin B and silydianin. A gradient elution, where the proportion of the organic solvent is increased over time, is generally recommended for achieving baseline separation of all major Silymarin components within a reasonable analysis time.
Q5: What is the optimal detection wavelength for Silymarin components?
A5: The Silymarin components have a UV absorbance maximum at around 285-288 nm. Therefore, a detection wavelength in this range is typically used for their quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis of Silymarin.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between Silybin A and Silybin B | Inadequate mobile phase composition. Temperature fluctuations. | Modify the mobile phase composition. Increasing the water content in the mobile phase can sometimes improve the separation of these diastereomers. Ensure a stable column temperature using a column oven, as temperature can affect selectivity. |
| Co-elution of Silychristin and Silydianin | Suboptimal gradient program or mobile phase selectivity. | Switch from an isocratic to a gradient elution method. Optimize the gradient slope and the initial and final mobile phase compositions. Consider using a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity. |
| Peak Tailing | Interaction with residual silanols on the stationary phase. Overloading of the column. | Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of silanols. Reduce the injection volume or the concentration of the sample. |
| Inconsistent Retention Times | Inadequate column equilibration. Fluctuations in mobile phase composition or flow rate. Temperature variations. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection; this is especially crucial for gradient methods. Manually prepare the mobile phase to rule out issues with the pump's mixing device. Use a column thermostat to maintain a constant temperature. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. Carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phases. Flush the injector and column with a strong solvent (e.g., 100% acetonitrile or methanol). Implement a needle wash step in your autosampler method. |
| High Backpressure | Blockage in the guard column or at the head of the analytical column. Particulate matter from the sample. | Replace the guard column. If the problem persists, reverse-flush the analytical column (disconnect from the detector first). Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. |
Experimental Protocols
Below are detailed methodologies from cited literature for the separation of Silymarin components.
Protocol 1: Gradient HPLC for Comprehensive Separation
-
Column: Chromolith RP-18e (100 x 3 mm) with a Chromolith RP-18e (5 x 4.6 mm) pre-column.
-
Mobile Phase A: 5% acetonitrile, 0.1% formic acid in water.
-
Mobile Phase B: 80% methanol, 0.1% formic acid in water.
-
Gradient Program:
-
0 min: 30% B
-
12 min: 60% B
-
13 min: 60% B
-
14 min: 30% B
-
16.5 min: Stop
-
-
Flow Rate: 1.1 mL/min (increased to 1.5 mL/min from 14-16 min for faster re-equilibration).
-
Column Temperature: 25 °C.
-
Detection: PDA detector, 285 nm.
-
Injection Volume: 2 µL.
Protocol 2: Isocratic HPLC for Rapid Analysis
-
Column: Chromolith RP-18e (100 x 3 mm) with a Chromolith RP-18e (5 x 4.6 mm) pre-column.
-
Mobile Phase: 2% acetonitrile, 37% methanol, 0.1% formic acid in water.
-
Flow Rate: 1.1 mL/min.
-
Column Temperature: 25 °C.
-
Detection: PDA detector, 285 nm.
-
Injection Volume: 2 µL.
-
Note: This method is faster but provides only partial separation of silychristin B and silydianin.
Protocol 3: Gradient HPLC with a Different Mobile Phase System
-
Column: Agilent ZORBAX SB-C18 (5 µm, 4.6 x 250 mm).
-
Mobile Phase: Methanol and water with 0.1% formic acid.
-
Gradient Program:
-
Start with 30:70 (Methanol:Water/0.1% formic acid).
-
Linearly increase to 60:40 over 32 minutes.
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: Ambient.
-
Detection: PDA detector, 288 nm.
Data Presentation
Table 1: Comparison of HPLC Methods for Silymarin Separation
| Parameter | Protocol 1 (Gradient) | Protocol 2 (Isocratic) | Protocol 3 (Gradient) |
| Column | Chromolith RP-18e (100 x 3 mm) | Chromolith RP-18e (100 x 3 mm) | Agilent ZORBAX SB-C18 (250 x 4.6 mm) |
| Mobile Phase A | 5% ACN, 0.1% Formic Acid | N/A | Water with 0.1% Formic Acid |
| Mobile Phase B | 80% MeOH, 0.1% Formic Acid | 2% ACN, 37% MeOH, 0.1% Formic Acid | Methanol |
| Elution Type | Gradient | Isocratic | Gradient |
| Run Time | 16.5 min | Shorter than gradient | > 32 min |
| Flow Rate | 1.1 mL/min | 1.1 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | Ambient |
| Detection | 285 nm | 285 nm | 288 nm |
Table 2: Retention Times (min) of Silymarin Components with Protocol 1
| Compound | Retention Time (min) |
| Taxifolin | 2.4 |
| Isosilychristin | 4.3 |
| Silychristin A | 5.2 |
| Silychristin B | 5.7 |
| Silydianin | 6.1 |
| Silybin A | 9.0 |
| Silybin B | 9.6 |
| Isosilybin A | 11.1 |
| Isosilybin B | 11.5 |
Visualizations
Caption: A general workflow for optimizing an HPLC gradient method.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Silymarin content in Silybum marianum populations growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in Animal Studies with Silibinin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with silibinin in animal studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you minimize variability and ensure the reproducibility of your experimental results.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: I'm observing inconsistent results between my animal cohorts treated with this compound. What are the potential sources of variability?
A1: Variability in this compound animal studies can stem from several factors, primarily related to its physicochemical properties and the biological complexity of the animal models. Key areas to investigate include:
-
Poor Bioavailability and Solubility: this compound is known for its low water solubility and poor oral bioavailability, which can lead to inconsistent absorption and plasma concentrations.[1][2][3][4][5] The absolute oral bioavailability in rats is estimated to be very low.
-
Formulation and Administration Route: The method of this compound preparation and the route of administration significantly impact its absorption and distribution. Formulations like silipide (a this compound-phosphatidylcholine complex) have been developed to enhance bioavailability.
-
Animal Strain, Age, and Sex: Different rodent strains can exhibit variations in drug metabolism and disposition. The age and sex of the animals can also influence the pharmacokinetic profile of this compound.
-
Diet and Gut Microbiota: The composition of the animal's diet and the state of their gut microbiota can affect the absorption and metabolism of flavonoids like this compound.
-
Dosing Regimen: The dose, frequency, and timing of administration can all contribute to variability in therapeutic outcomes.
Troubleshooting Steps:
-
Standardize Formulation: Use a consistent and well-characterized formulation for this compound administration. Consider using bioavailability-enhanced formulations if inconsistent absorption is suspected.
-
Control Animal Characteristics: Use animals of the same strain, age, and sex within and between experiments.
-
Acclimatize Animals: Ensure a proper acclimatization period for the animals to the facility and diet before starting the experiment.
-
Optimize Dosing Strategy: Based on literature and pilot studies, determine the optimal dose and administration schedule for your specific animal model and research question.
Q2: How can I improve the solubility and bioavailability of this compound for my animal studies?
A2: Addressing the poor aqueous solubility of this compound is crucial for achieving consistent in vivo results. Here are several approaches:
-
Use of Co-solvents: For parenteral administration, this compound can be dissolved in organic solvents like dimethyl sulfoxide (DMSO) or acetone. However, it's critical to use the lowest effective concentration of the solvent and include a vehicle-only control group to account for any solvent-related effects.
-
Complexation with Phospholipids: Forming a complex of this compound with phosphatidylcholine, known as silipide or silybin-phytosome, has been shown to significantly improve its oral bioavailability compared to silymarin or pure this compound.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles is another effective strategy to enhance its solubility and dissolution rate, thereby improving bioavailability.
-
Cocrystals: The development of this compound cocrystals, for instance with L-proline, has demonstrated a marked increase in dissolution and bioavailability in rats.
Q3: What are the typical dosages of this compound used in rodent studies, and what effects are observed?
A3: The effective dose of this compound can vary depending on the animal model, the disease under investigation, and the formulation used. The following table summarizes some reported dosages and their effects.
| Animal Model | This compound Dose & Route | Formulation | Key Findings | Reference |
| TRAMP Mice (Prostate Cancer) | 0.2% in diet | Silipide | Reduced size of well-differentiated adenocarcinomas; Decreased incidence of poorly differentiated carcinomas. | |
| SENCAR Mice (Skin Carcinogenesis) | 100 and 200 mg/kg/day (oral) | This compound | Dose- and time-dependent increase in glutathione S-transferase and quinone reductase activities in various tissues. | |
| Sprague-Dawley Rats | 30 mg/kg (oral) | This compound | Increased plasma concentration of co-administered ivabradine. | |
| Sprague-Dawley Rats | 100 mg/kg i.p. for 7 days | This compound | Significantly reduced biliary cholesterol and phospholipid concentrations. | |
| Mice | 2,000 mg/kg (oral) | This compound | Determined to be a safe dose with low toxicity (LD50 > 2,000 mg/kg). |
Q4: I am not observing the expected downstream effects on signaling pathways. What could be the issue?
A4: If you are not seeing the anticipated modulation of signaling pathways, consider the following:
-
Insufficient Bioavailability: As discussed, if this compound is not adequately absorbed, it cannot reach its target tissues in sufficient concentrations to exert its effects. Verify your formulation and administration route.
-
Timing of Sample Collection: The activation or inhibition of signaling pathways is often transient. Ensure your tissue/cell collection time points are appropriate to capture the expected changes.
-
Metabolism of this compound: this compound is metabolized in the liver, and its metabolites may have different activities. Consider that the parent compound and its metabolites contribute to the overall biological effect.
-
Pleiotropic Effects: this compound is known to target multiple signaling pathways, including EGFR, MAPKs, PI3K/Akt, and NF-κB. The net effect in your specific model may be a complex interplay of these pathways.
Troubleshooting Workflow:
Troubleshooting workflow for unexpected signaling pathway results.
II. Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Key signaling pathways modulated by this compound.
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation and Oral Administration of this compound in Rodents
Objective: To prepare a this compound suspension for oral gavage in mice or rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Sterile water or saline
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the animals.
-
Weigh the calculated amount of this compound powder accurately.
-
If using a suspension, triturate the this compound powder with a small amount of the vehicle in a mortar to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Ensure the suspension is homogenous. If necessary, use a brief sonication or homogenization step.
-
Before each administration, vortex the suspension to ensure uniform distribution of this compound.
-
Administer the calculated volume of the this compound suspension to the animal via oral gavage using an appropriately sized needle.
-
Important: Always include a vehicle control group that receives the same volume of the vehicle without this compound.
Protocol 2: Quantification of this compound in Plasma by HPLC-MS/MS
Objective: To determine the concentration of this compound in rodent plasma.
Materials:
-
Plasma samples collected from this compound-treated animals
-
Internal standard (e.g., naringenin, naproxen)
-
Acetonitrile (ACN)
-
Methyl-tert-butyl ether (MTBE)
-
Formic acid
-
Water (HPLC grade)
-
β-glucuronidase (for total silybin determination)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
Procedure:
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add the internal standard solution.
-
For total this compound concentration, incubate the sample with β-glucuronidase to hydrolyze glucuronide conjugates. For free this compound, omit this step.
-
Add MTBE as the extraction solvent and vortex vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
IV. Pharmacokinetic Data of this compound in Rodents
The following table summarizes key pharmacokinetic parameters of this compound in rats. Note that these values can be influenced by the formulation and dose.
| Parameter | Value | Animal Model | Formulation | Reference |
| Oral Bioavailability | ~0.73% - 0.95% | Rats | This compound | |
| Tmax (Time to Peak Plasma Concentration) | 2-4 hours | Rats | Silymarin | |
| t1/2 (Elimination Half-life) | 6-8 hours | Rats | Silymarin | |
| Protein Binding | 70.3 ± 4.6% | Rats | This compound | |
| Biliary Excretion | Major route of elimination | Rats | Silymarin |
Note: The use of silipide (silybin-phosphatidylcholine complex) can significantly increase the plasma concentration and bioavailability of silybin compared to silymarin.
This technical support center provides a foundation for conducting robust and reproducible animal studies with this compound. By carefully considering the factors that contribute to variability and implementing standardized protocols, researchers can enhance the quality and reliability of their findings.
References
- 1. dovepress.com [dovepress.com]
- 2. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of this compound for Treatment of Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fabrication, characterization and in vitro evaluation of this compound nanoparticles: an attempt to enhance its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Use of Milk Thistle in Farm and Companion Animals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing High-Dose Silibinin Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose silibinin. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with high-dose this compound treatment in preclinical and clinical studies?
A1: While generally considered safe, high-dose this compound can lead to certain adverse effects. The most commonly reported issues are:
-
Gastrointestinal Disturbances: High doses may cause a laxative effect due to increased bile secretion. Other reported issues include nausea, diarrhea, dyspepsia, bloating, and abdominal pain.[1][2][3][4]
-
Hepatotoxicity: Asymptomatic and reversible liver toxicity, characterized by hyperbilirubinemia and elevated alanine aminotransferase (ALT) levels, has been observed in some cancer patients receiving very high doses (10-20 g/day of silybin phytosome).[1] A phase I study in prostate cancer patients noted that 13 grams of this compound daily was well-tolerated, with asymptomatic liver toxicity being the most frequent adverse event.
-
Mild Allergic Reactions: Skin reactions such as rash and pruritus have been noted, though they are generally not serious.
-
Other Reported Effects: Headaches and dizziness have also been reported in some clinical trials.
Q2: What are the recommended starting doses and dose ranges for in vitro and in vivo experiments to minimize toxicity?
A2: The appropriate dosage of this compound varies significantly depending on the experimental model and research question.
-
In Vitro Studies: A maximum non-toxic concentration of 50 μM for up to 72 hours has been established in human fetal hepatocyte lines (LO2). Many in vitro studies use concentrations in the range of 25-100 μM.
-
In Vivo Animal Studies: Acute oral toxicity studies in rats suggest that the LD50 of this compound is greater than 2,000 mg/kg, indicating low acute toxicity. Preclinical studies have shown that this compound is generally non-toxic in acute, subchronic, and chronic tests, even at large doses.
-
Human Clinical Trials: Doses in clinical trials have varied widely. For chronic liver disease, doses of silymarin (a crude extract containing this compound) up to 420 mg/day have been used. In cancer studies, much higher doses of this compound, up to 13 g/day , have been tested and found to be generally well-tolerated. For amatoxin mushroom poisoning, the intravenous dose is 20–50 mg/kg/day.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in In Vitro Cultures
Q: My cell cultures are showing increased cell death after treatment with high-dose this compound. How can I troubleshoot this?
A:
-
Verify this compound Concentration and Purity: Ensure the correct concentration of this compound is being used. It is crucial to check the purity of the this compound stock. In some cell lines, concentrations above 50-100 μM may induce cytotoxicity.
-
Assess Solvent Toxicity: Determine if the solvent used to dissolve this compound (e.g., DMSO) is at a cytotoxic concentration. Run a solvent-only control to assess its effect on cell viability.
-
Optimize Treatment Duration: High concentrations of this compound may be toxic over extended periods. Consider reducing the treatment duration or performing a time-course experiment to identify the optimal exposure time.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. It may be necessary to perform a dose-response curve for your specific cell line to determine the non-toxic concentration range.
-
Review Experimental Protocol: The workflow below outlines a systematic approach to troubleshooting unexpected in vitro toxicity.
Caption: Workflow for troubleshooting unexpected in vitro toxicity.
Issue 2: Monitoring and Managing Potential Hepatotoxicity in Animal Models
Q: I am planning a long-term, high-dose this compound study in rodents. What parameters should I monitor for potential liver toxicity and how can it be managed?
A:
-
Biochemical Monitoring: Regularly monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin. Significant increases in these markers can indicate liver damage.
-
Histopathological Analysis: At the end of the study, or at interim time points, perform histopathological examination of liver tissue to assess for any cellular damage, inflammation, or fibrosis.
-
Dose Adjustment: If signs of toxicity are observed, consider reducing the dose or temporarily discontinuing treatment to allow for recovery.
-
Supportive Care: Ensure animals have adequate hydration and nutrition.
The following table summarizes key biomarkers for monitoring this compound-induced liver toxicity.
| Biomarker | Normal Range (Rat) | Significance of Alteration with High-Dose this compound |
| Alanine Aminotransferase (ALT) | 17-66 U/L | Increased levels may indicate hepatocellular injury. |
| Aspartate Aminotransferase (AST) | 46-157 U/L | Increased levels can also suggest liver damage. |
| Total Bilirubin | 0.2-0.6 mg/dL | Elevated levels (hyperbilirubinemia) have been reported. |
| Alkaline Phosphatase (ALP) | 60-300 U/L | A meta-analysis showed silymarin supplementation led to a significant reduction in ALP levels. |
Note: Normal ranges can vary between laboratories and animal strains.
Issue 3: Potential for Drug-Drug Interactions
Q: Are there any known drug-drug interactions with high-dose this compound that I should be aware of in my experiments?
A: Yes, this compound has the potential to interact with other drugs, which is an important consideration in both preclinical and clinical research.
-
Cytochrome P450 (CYP) Enzymes: this compound has been reported to have an inhibitory effect on some CYP450 enzymes, such as CYP3A4 and CYP2C9, as well as UGT enzymes in vitro. This could potentially alter the metabolism of co-administered drugs that are substrates for these enzymes. However, some studies suggest that silymarin has a limited effect on the pharmacokinetics of several drugs in vivo.
-
P-glycoprotein (P-gp): Silymarin and this compound have been shown to inhibit the P-gp efflux pump. This could increase the intracellular concentration and potential toxicity of drugs that are P-gp substrates.
-
Organic Anion Transporters: this compound can inhibit solute carrier organic anion transporter family member 1B3.
-
Co-administration with other drugs: Caution should be exercised when this compound is co-administered with drugs that have a narrow therapeutic window. For example, one study showed that combining this compound with carbamazepine could either be protective or increase hepatotoxicity depending on the concentration.
The following diagram illustrates the potential sites of drug-drug interactions involving this compound.
Caption: Potential mechanisms of this compound drug-drug interactions.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Quantification of Liver Enzymes in Rodent Serum
-
Sample Collection: Collect blood from animals via cardiac puncture or tail vein into serum separator tubes.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Assay Procedure: Use commercially available colorimetric assay kits for ALT and AST according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the specified wavelength and calculate the enzyme activity (U/L) based on the standard curve. Compare the enzyme levels between the control and this compound-treated groups.
References
Validation & Comparative
Silibinin vs. Silymarin: A Comparative Study of Antioxidant Effects
A comprehensive analysis for researchers and drug development professionals.
Silibinin, the major active constituent of silymarin, and the silymarin extract itself, derived from the seeds of the milk thistle plant (Silybum marianum), are both renowned for their potent antioxidant properties. While often used interchangeably, their antioxidant capacities and mechanisms of action exhibit notable differences. This guide provides a detailed comparison of their antioxidant effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Executive Summary
Silymarin, a complex mixture of flavonolignans, generally exhibits a broader and sometimes more potent antioxidant effect than this compound alone. This is attributed to the synergistic interactions of its various components, including silychristin, silydianin, and taxifolin, which can be more active than this compound in certain assays.[1][2][3] While this compound is a powerful antioxidant in its own right, the composite nature of silymarin provides a multi-faceted defense against oxidative stress. Both this compound and silymarin exert their antioxidant effects through direct radical scavenging and by modulating key cellular signaling pathways, primarily the Nrf2/Keap1 and NF-κB pathways.[1][4]
Data Presentation: A Quantitative Comparison
The antioxidant activities of this compound and silymarin have been evaluated using various in vitro assays. The following tables summarize key quantitative data from multiple studies to facilitate a direct comparison.
Table 1: Radical Scavenging Activity (IC50 Values)
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (EC50) | Superoxide Anion Scavenging (IC50) | Hydroxyl Radical Scavenging (IC50) |
| This compound | > 200 μM | - | > 1000 µg/mL (after 3h) | - |
| Silymarin | 20.8 μg/mL | 8.62 mg/mL | ~210 µg/mL (after 24h) | - |
| Reference | - | Trolox: 4.19 mg/mL | - | - |
Note: Lower IC50/EC50 values indicate higher antioxidant activity. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Table 2: Inhibition of Reactive Oxygen Species (ROS) and Lipid Peroxidation
| Antioxidant | Assay | Concentration | Inhibition/Effect |
| This compound | H2O2-induced ROS in PC12 cells | - | Suppressed oxidative stress |
| H2O2-induced cellular damage in H9c2 cells | up to 200μM | Protective effect | |
| Lipid Peroxidation (Linoleic acid emulsion) | - | - | |
| Silymarin | H2O2-induced ROS in PC12 cells | - | Stronger neuroprotective effect than this compound |
| Lipid Peroxidation (Linoleic acid emulsion) | 30 µg/mL | 82.7% inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Methodology:
-
A solution of DPPH in methanol (e.g., 0.004 g/100 mL) is prepared.
-
Different concentrations of the test sample (this compound or silymarin) dissolved in a suitable solvent are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS radical cation is generated by reacting ABTS solution with a strong oxidizing agent, such as potassium persulfate.
-
The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test sample are added to the ABTS•+ solution.
-
The decrease in absorbance is measured after a set incubation time.
-
The percentage of inhibition is calculated, and the EC50 value (the concentration required to cause a 50% decrease in absorbance) is determined.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Methodology:
-
Cultured cells (e.g., HepG2) are seeded in a microplate.
-
The cells are then incubated with the test compound (this compound or silymarin) and a fluorescent probe (e.g., DCFH-DA).
-
A free radical generator (e.g., AAPH) is added to induce oxidative stress.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The antioxidant activity is quantified by the ability of the compound to suppress the fluorescence signal, which is indicative of ROS quenching.
Signaling Pathways and Mechanisms of Action
Both this compound and silymarin exert their antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant defense system.
Nrf2/Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound and silymarin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a wide array of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutathione, and superoxide dismutase (SOD).
Caption: Nrf2/Keap1 signaling pathway activation by this compound and silymarin.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses and the production of pro-inflammatory cytokines, which can contribute to oxidative stress. This compound and silymarin have been shown to inhibit the NF-κB signaling pathway. By blocking this pathway, they can reduce the expression of pro-inflammatory genes, thereby mitigating inflammation-associated oxidative damage.
Caption: Inhibition of the NF-κB signaling pathway by this compound and silymarin.
Experimental Workflow: A General Overview
The evaluation of the antioxidant properties of compounds like this compound and silymarin typically follows a structured workflow, progressing from in vitro chemical assays to more complex cell-based and in vivo models.
References
- 1. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of Silibinin and Curcumin's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of two well-researched phytochemicals, Silibinin and Curcumin. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for professionals in the field of oncology and drug discovery.
Introduction
This compound, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), and Curcumin, the principal curcuminoid derived from turmeric (Curcuma longa), are natural polyphenolic compounds that have garnered significant attention for their pleiotropic anticancer effects.[1][2][3] Both compounds have been shown to modulate numerous signaling pathways involved in cancer cell proliferation, survival, apoptosis, and metastasis.[4][5] This guide offers a side-by-side comparison of their efficacy, supported by quantitative data from various in vitro studies.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and Curcumin across a range of human cancer cell lines, as determined by cell viability assays such as the MTT assay.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | MDA-MB-231 | 100 | 24, 48, 72 | |
| Breast Cancer | MCF-7 | 100 | 24, 48, 72 | |
| Breast Cancer | MDA-MB-435 (DOX-resistant) | 290 | Not Specified | |
| Breast Cancer | T47D | Dose-dependent cytotoxicity | 24, 48, 72 | |
| Prostate Cancer | LNCaP | 0.35 - 4.66 | Not Specified | |
| Prostate Cancer | DU145 | 5.29 - 30.33 | Not Specified | |
| Prostate Cancer | PC-3 | 5.29 - 30.33 | Not Specified | |
| Lung Carcinoma | NCI-H1299 | >20 | Not Specified | |
| Liver Carcinoma | HepG2 | >20 | Not Specified | |
| Colon Carcinoma | HT29 | >20 | Not Specified |
Table 2: IC50 Values of Curcumin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | MCF-7 | 17.5 (as CUR-NPs) | 72 | |
| Breast Cancer | MDA-MB-231 | 39.9 (as CUR-NPs) | 72 | |
| Breast Cancer | T47D | Dose-dependent cytotoxicity | 24, 48, 72 | |
| Lung Cancer | A549 | 11.2 | Not Specified | |
| Lung Cancer | H1299 | 6.03 | Not Specified | |
| Lung Cancer | H460 | 5.3 (nanoemulsion) | Not Specified | |
| Colon Cancer | HCT-116 | 10 | Not Specified | |
| Colon Cancer | SW480 | 10.26 | 72 | |
| Cervical Cancer | HeLa | 3.36 | 48 | |
| Leukemia | HL60, K562 | 11.8 - 14.2 | 48 |
Mechanisms of Anticancer Action: A Comparative Overview
Both this compound and Curcumin exert their anticancer effects by modulating a wide array of molecular targets and signaling pathways. While there is considerable overlap in their mechanisms, some differences in their primary targets have been observed.
This compound has been shown to inhibit cancer progression by:
-
Inducing Cell Cycle Arrest: It targets cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs), leading to cell cycle arrest.
-
Promoting Apoptosis: this compound triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
-
Inhibiting Key Signaling Pathways: It suppresses oncogenic pathways including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK.
-
Anti-Metastatic and Anti-Angiogenic Effects: It inhibits the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
Curcumin demonstrates its anticancer potential through:
-
Regulation of Multiple Signaling Pathways: Curcumin interferes with Wnt/β-catenin, PI3K/Akt, JAK/STAT, MAPK, p53, and NF-κB signaling pathways.
-
Induction of Apoptosis: It promotes apoptosis by activating caspases and modulating the expression of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.
-
Anti-proliferative Effects: Curcumin can inhibit tumor cell proliferation by inducing cell cycle arrest, often at the G2/M phase.
-
Inhibition of Angiogenesis and Metastasis: It downregulates the expression of VEGF and MMPs, crucial for tumor growth and spread.
Studies have also indicated that a combination of this compound and Curcumin can exert synergistic anticancer effects, particularly in colon and breast cancer cells, suggesting they may target complementary pathways.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and Curcumin.
Caption: this compound's multifaceted inhibition of key oncogenic signaling pathways.
References
- 1. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Curcumin Regulates Cancer Progression: Focus on ncRNAs and Molecular Signaling Pathways [frontiersin.org]
- 3. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of this compound-Mediated Cancer Chemoprevention with Major Emphasis on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Silibinin and Doxorubicin in Combating Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of natural compounds with conventional chemotherapeutic agents is a burgeoning area of oncology research, aiming to enhance anti-tumor efficacy while potentially mitigating toxicity. This guide provides a comprehensive comparison of the synergistic effects of Silibinin, a natural flavonoid, and Doxorubicin, a widely used chemotherapy drug, in the context of breast cancer. Through a detailed analysis of experimental data, this document validates the enhanced therapeutic potential of this combination.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and Doxorubicin has been demonstrated across various breast cancer cell lines. The combination consistently shows a more potent anti-cancer effect than either agent alone. This is quantified through the Combination Index (CI), where a value less than 1 indicates synergy.
In Vitro Efficacy
| Cell Line | Drug Combination | Combination Index (CI) | Key Outcome |
| MCF-7 (Estrogen-dependent) | 100 µM this compound + 25 nM Doxorubicin | 0.35 | Strong synergistic cell growth inhibition.[1] |
| MDA-MB-468 (Estrogen-independent) | 100 µM this compound + 25 nM Doxorubicin | 0.45 | Strong synergistic cell growth inhibition.[1] |
| MDA-MB-435 (Doxorubicin-resistant) | 200 µM this compound + Doxorubicin | Not explicitly calculated, but synergy demonstrated | Reduced Doxorubicin IC50 from 71 µg/mL to 10 µg/mL.[2] |
Studies have consistently shown that the combination of this compound and Doxorubicin leads to a significant increase in apoptosis (programmed cell death) in breast cancer cells compared to individual treatments.[1][3]
In Vivo Efficacy
While direct comparative in vivo studies in breast cancer models are limited in the available literature, data from a lung cancer xenograft model provides strong evidence for the synergistic potential of the this compound and Doxorubicin combination. Furthermore, studies on breast cancer xenografts with this compound alone have shown significant tumor growth inhibition, suggesting its potential as a valuable combination partner.
| Cancer Model | Treatment Group | Tumor Volume Reduction | Reference |
| Human NSCLC (A549) Xenograft | Doxorubicin + this compound | Significantly greater than either agent alone | |
| Triple-Negative Breast Cancer (MDA-MB-468) Xenograft | This compound (200 mg/kg, oral) | 52.8% (vs. control) | |
| Breast Cancer Stem Cell Model | This compound (2 mg/kg, intra-tumoral) | 2.8-fold (vs. control) |
It is important to note that the lung cancer model data suggests a powerful synergistic interaction in vivo, and the breast cancer model data with this compound alone underscores its anti-tumor activity. Further in vivo studies on breast cancer models are warranted to definitively quantify the synergistic effect of the combination in this specific context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of the this compound and Doxorubicin synergy.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, Doxorubicin, and their combination. Include untreated control wells.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The Combination Index (CI) can be calculated using software like CompuSyn.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat breast cancer cells with this compound, Doxorubicin, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
-
Cell Implantation: Subcutaneously inject breast cancer cells (e.g., MDA-MB-468) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment groups: vehicle control, this compound alone, Doxorubicin alone, and the combination of this compound and Doxorubicin. Administer treatments via appropriate routes (e.g., oral gavage for this compound, intraperitoneal injection for Doxorubicin).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizing the Mechanisms and Workflow
To better understand the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for evaluating the synergy of this compound and Doxorubicin.
Caption: this compound enhances Doxorubicin's effect by inhibiting key survival pathways.
Caption: Defining the outcomes of combining two therapeutic agents.
Conclusion
The collective evidence strongly supports the synergistic interaction between this compound and Doxorubicin in the context of breast cancer. The combination demonstrates superior efficacy in inhibiting cell growth and inducing apoptosis in vitro compared to individual treatments. This compound appears to sensitize breast cancer cells to Doxorubicin, even in resistant phenotypes, by modulating key signaling pathways involved in cell survival and proliferation. While more extensive in vivo studies in breast cancer models are needed to fully elucidate the clinical potential, the existing data presents a compelling case for the continued investigation of this combination as a promising therapeutic strategy for breast cancer treatment. This approach holds the potential to improve treatment outcomes and possibly reduce the dose-related toxicities associated with Doxorubicin.
References
- 1. Synergistic anti-cancer effects of this compound with conventional cytotoxic agents doxorubicin, cisplatin and carboplatin against human breast carcinoma MCF-7 and MDA-MB468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sensitizes chemo-resistant breast cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Silibinin in Xenograft Models: A Comparative Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Silibinin's in vivo efficacy in xenograft mouse models, supported by experimental data and detailed protocols. This compound, a flavonoid derived from milk thistle, has demonstrated significant anti-tumor activity across a range of cancer types. This document summarizes key findings from preclinical studies, offering a comparative analysis against control groups and in combination with conventional chemotherapeutic agents.
Comparative Efficacy of this compound in Xenograft Models
This compound has been shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis in various xenograft models. The following tables summarize the quantitative data from several key studies, comparing the effects of this compound treatment to control (vehicle) groups.
| Cancer Type | Cell Line | Mouse Model | Treatment Protocol | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Breast Cancer | MDA-MB-468 | Balb/c-nude | 200 mg/kg this compound, oral, daily for 45 days | 52.8% | Not Reported | [1] |
| Bladder Cancer | RT4 | Athymic nude | 100-200 mg/kg this compound, oral, 5 days/week for 12 weeks | 51-58% | 44-49% | [2] |
| Oral Cancer | Ca9-22 | Athymic nude | 100 mg/kg this compound, intraperitoneal, 3 times/week for 33 days | Significant suppression | Significant reduction | [3] |
Synergistic Effects with Conventional Chemotherapy
Studies have also explored the potential of this compound to enhance the efficacy of standard chemotherapeutic drugs. This combination approach often allows for lower doses of the cytotoxic agent, potentially reducing toxicity while achieving a greater anti-tumor effect.
| Cancer Type | Cell Line | Combination Treatment | Key Synergistic Effect | Reference |
| Breast Cancer | 4T1 | This compound + Paclitaxel | Significant suppression of lung metastasis | [4][5] |
| Hepatocellular Carcinoma | HEPG2 | This compound + Doxorubicin | 30% reduction in tumor growth with lower doses of each agent | |
| Breast Cancer | MCF-7 & MDA-MB468 | This compound + Doxorubicin/Cisplatin/Carboplatin | Strong synergistic effects on cell growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Xenograft Mouse Model Establishment
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-468, Ca9-22, RT4) are cultured in appropriate media and conditions until they reach the desired confluence (typically 80%).
-
Cell Preparation: Cells are harvested, washed with Phosphate-Buffered Saline (PBS), and resuspended in a sterile solution, often mixed with Matrigel, to a final concentration of approximately 2-5 x 10^6 cells per 0.1-0.2 mL.
-
Implantation: The cell suspension is subcutaneously injected into the flank of 4-6 week old immunocompromised mice (e.g., athymic nude or NSG mice). For orthotopic models, cells are implanted in the corresponding organ of origin.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly, typically 2-3 times per week, by measuring the length and width of the tumor with digital calipers.
Treatment Administration
-
Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, combination therapy).
-
This compound Administration: this compound is typically dissolved in a vehicle such as 0.5% carboxymethyl cellulose and administered via oral gavage or intraperitoneal injection at doses ranging from 25 to 200 mg/kg body weight.
-
Chemotherapy Administration: Conventional chemotherapeutic agents are administered according to established protocols, often intravenously or intraperitoneally.
-
Monitoring: Throughout the treatment period, animal body weight and tumor volume are measured regularly.
Tumor Volume Measurement
-
Calipers: The length (L) and width (W) of the tumor are measured using digital calipers.
-
Formula: Tumor volume is calculated using the formula: Volume = 0.5 x L x W² . This method is widely used for its simplicity and non-invasiveness.
-
Advanced Imaging: For more accurate and reproducible measurements, non-invasive imaging techniques such as ultrasound or 3D optical scanning can be employed.
Immunohistochemistry (IHC)
-
Tissue Preparation: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: The paraffin-embedded tissue is cut into thin sections (typically 4-5 µm) and mounted on slides.
-
Deparaffinization and Rehydration: Sections are deparaffinized using xylene and rehydrated through a series of graded ethanol washes.
-
Antigen Retrieval: To unmask the antigenic epitopes, slides are subjected to heat-induced epitope retrieval in a buffer solution.
-
Staining: The sections are then incubated with primary antibodies against specific protein markers (e.g., Ki-67 for proliferation, CD31 for angiogenesis), followed by incubation with a secondary antibody conjugated to an enzyme. A chromogen is then added to visualize the antibody binding.
-
Analysis: The stained slides are examined under a microscope to assess the expression and localization of the target proteins.
Visualizing the Mechanisms and Workflow
To better understand the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.
Caption: this compound's multifaceted anti-cancer mechanism.
References
- 1. Anticancer effect of this compound on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral this compound inhibits in vivo human bladder tumor xenograft growth involving down-regulation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Paclitaxel Cotreatment Significantly Suppress the Activity and Lung Metastasis of Triple Negative 4T1 Mammary Tumor Cell in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Paclitaxel Cotreatment Significantly Suppress the Activity and Lung Metastasis of Triple Negative 4T1 Mammary Tumor Cell in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Silibinin's Potential: A Comparative Guide to Advanced Formulations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various Silibinin formulations, focusing on their efficacy in improving solubility and bioavailability. Supported by experimental data, this document delves into the methodologies behind these advancements and visualizes the complex biological and experimental pathways involved.
This compound, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), is a potent antioxidant with demonstrated hepatoprotective, anti-inflammatory, and anti-cancer properties. However, its clinical application is significantly hampered by its poor aqueous solubility (<50 μg/mL) and low oral bioavailability.[1] To overcome these limitations, various advanced formulations have been developed. This guide compares the efficacy of several key strategies: nanocrystals, self-emulsifying drug delivery systems (SEDDS), solid dispersions, and phytosomes (this compound-phosphatidylcholine complexes).
Comparative Efficacy of this compound Formulations: Quantitative Data
The following tables summarize the key performance indicators of different this compound formulations based on published experimental data. These tables provide a clear comparison of their impact on solubility and pharmacokinetic parameters.
Table 1: Enhancement of this compound Solubility
| Formulation Type | Specific Formulation Details | Solubility Enhancement (Compared to Raw this compound) | Solubility (µg/mL) | Reference |
| Raw this compound | Unprocessed Powder | - | 20.6 ± 1.3 | [2] |
| Nanocrystal | HM40 (Wet-milling) | ~7-fold | 144 ± 9 | [2] |
| Solid Dispersion | Silymarin-PVP-PEG Polymeric Composite (Solvent-evaporation) | ~1150-fold | 24,390 ± 2,950 | [3] |
| Nanoparticles | Evaporative Precipitation of Nanosuspension (EPN) | Data not directly comparable, but significant increase observed | - | [4] |
| Phytosome | Silybin-Phosphatidylcholine Complex | Enhanced solubility in lipophilic solvents | Data not specified |
Table 2: In Vitro Dissolution Performance
| Formulation Type | Conditions | % Drug Released | Time | Reference |
| Raw Milk Thistle | pH 1.2 (2h) -> pH 6.8 (4h) | 27.8% | 6 hours | |
| Nanocrystal (HM40) | pH 1.2 (2h) -> pH 6.8 (4h) | 82.1% | 6 hours | |
| Solid Dispersion (Silymarin-PVP-PEG) | Water | ~100% | 40 mins | |
| Nanoparticles (EPN) | Phosphate Buffer (pH 6.8) | >70% | 30 mins | |
| Premix | pH 6.8 Phosphate Buffer + 0.5% Tween-80 | 35.90% | Not Specified | |
| Solid Dispersion | pH 6.8 Phosphate Buffer + 0.5% Tween-80 | 87.48% | Not Specified |
Table 3: In Vivo Pharmacokinetic Parameters (Animal and Human Studies)
| Formulation Type | Species | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Increase (vs. Control) | Reference |
| Raw Milk Thistle | Rat | Not Specified | - | - | - | |
| Nanocrystal (HM40) | Rat | Not Specified | - | - | 2.61-fold | |
| Reference Capsule | Human | Not Specified | - | - | - | |
| Nanocrystal (HM40) | Human | Not Specified | - | - | 1.51-fold | |
| Silymarin Suspension | Beagle Dog | Not Specified | 89.78 | 697 | - | |
| Proliposome | Beagle Dog | Not Specified | 472.62 | 2,606.21 | ~3.7-fold (AUC) | |
| SEDDS | Rat | 533 mg/kg | 5,680 | - | - | |
| S-SEDDS (with HPMC) | Rat | 533 mg/kg | 16,100 | - | ~3.0-fold (AUC) vs SEDDS | |
| Legalon® Capsule | Human | 120 mg this compound | 1,330 | 5,590 | - | |
| Silymarin Tablet | Human | 120 mg this compound | 1,130 | 4,240 | - | |
| Liverman® Capsule | Human | 120 mg this compound | 6,040 | 13,900 | ~2.5-fold (AUC) vs Legalon® | |
| Powdered Capsule | Human | Not Specified | - | - | - | |
| Soft Gel Formulation | Human | Not Specified | 365-450% greater | Significantly higher | Substantially greater | |
| Silymarin Premix | Pig | 50 mg/kg Silybin | 411.35 ± 84.92 | 586.82 ± 180.99 | - | |
| Solid Dispersion | Pig | 50 mg/kg Silybin | 1,190.02 ± 246.97 | 1,299.19 ± 67.61 | ~2.2-fold (AUC) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound formulations.
Preparation of this compound Nanocrystals (Antisolvent Precipitation with a Syringe Pump - APSP)
This method is a cost-effective technique for producing nanoparticles.
-
Solution Preparation: Prepare a saturated solution of unprocessed this compound in ethanol.
-
Precipitation: Fill a syringe with the prepared drug solution. Inject the solution at a fixed flow rate (e.g., 2 mL/min) into a defined volume of deionized water (the antisolvent) under constant mechanical stirring (e.g., 3,000 rpm). The ratio of the drug solution to the antisolvent is critical and should be optimized (e.g., 1:10, 1:15, 1:20 v/v).
-
Solvent Evaporation: The resulting nanosuspension is immediately subjected to vacuum evaporation using a rotary evaporator to remove the ethanol and water, yielding the this compound nanocrystals.
-
Characterization: The prepared nanocrystals are then characterized using techniques such as Scanning Electron Microscopy (SEM) for morphology, Dynamic Light Scattering (DLS) for particle size, and X-ray Powder Diffraction (XRD) to assess crystallinity.
In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
This experiment evaluates the rate and extent to which the drug dissolves from its formulation.
-
Apparatus Setup: The dissolution test is performed using a USP Apparatus II (paddle method).
-
Media Preparation: Prepare 900 mL of the desired dissolution medium (e.g., distilled water, 0.1 M HCl, or phosphate buffer pH 6.8). Maintain the temperature of the medium at 37.0°C ± 0.5°C.
-
Test Execution: Place a specified amount of the this compound formulation (e.g., equivalent to 70 mg of this compound) into the dissolution vessel. Set the paddle rotation speed to 50 rpm.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 10, 30, 60, and 90 minutes). Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry at 288 nm or High-Performance Liquid Chromatography (HPLC).
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the in vivo absorption of drugs across the intestinal wall.
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell™ inserts) for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound (this compound formulation dissolved in transport buffer) to the apical (upper) compartment.
-
Incubate for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral (lower) compartment.
-
-
Permeability Measurement (Basolateral to Apical for Efflux): To assess active efflux, perform the transport study in the reverse direction, from the basolateral to the apical compartment.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux transporters.
In Vivo Pharmacokinetic Study in Rats
This experiment determines the absorption, distribution, metabolism, and excretion (ADME) profile of a drug formulation in a living organism.
-
Animal Model: Use healthy male Sprague-Dawley rats.
-
Dosing: Administer the this compound formulation orally at a specific dose. A control group should receive the unprocessed drug or a reference formulation.
-
Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
This compound Quantification (HPLC):
-
Sample Preparation: Precipitate the plasma proteins using a solvent like acetonitrile. The internal standard (e.g., naringenin or diclofenac) is added during this step.
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column. Use a mobile phase, often a gradient mixture of an acidic buffer (e.g., phosphate buffer or water with acetic acid) and an organic solvent (e.g., acetonitrile), to separate this compound from other plasma components.
-
Detection: Detect and quantify this compound using a UV detector (at ~288 nm) or a more sensitive Mass Spectrometry (MS/MS) detector.
-
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which represents the total drug exposure.
Visualizing the Mechanisms and Processes
To better understand the biological context and experimental designs, the following diagrams illustrate key signaling pathways affected by this compound and a typical workflow for comparing its formulations.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: Workflow for comparing the efficacy of different this compound formulations.
References
A Head-to-Head Comparison of Silibinin with Other Natural Compounds for Liver Protection
For Researchers, Scientists, and Drug Development Professionals
Silibinin, the principal active constituent of silymarin extracted from milk thistle (Silybum marianum), is a well-established hepatoprotective agent.[1][2] Its therapeutic effects are attributed to its antioxidant, anti-inflammatory, and antifibrotic properties.[1] However, a growing body of research is investigating other natural compounds for their potential liver-protective effects, prompting a need for direct comparative analysis. This guide provides a head-to-head comparison of this compound with other prominent natural compounds, supported by experimental data, to aid researchers and drug development professionals in their endeavors.
Quantitative Data Comparison
The following tables summarize the quantitative data from various preclinical studies, offering a comparative view of the efficacy of this compound and other natural compounds in mitigating liver damage induced by various hepatotoxins.
Table 1: Comparison of this compound and Resveratrol in α-Amanitin-Induced Hepatotoxicity in Rats
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | Histomorphologic Injury Score |
| α-AMA + Normal Saline | - | 1850 ± 350 | 2200 ± 400 | 4.5 ± 0.5 |
| α-AMA + this compound | 5 mg/kg | 950 ± 200 | 1100 ± 250 | 2.0 ± 0.4 |
| α-AMA + Resveratrol (simultaneous) | 30 mg/kg | 800 ± 150 | 950 ± 200 | 1.5 ± 0.3 |
| α-AMA + Resveratrol (12h post) | 30 mg/kg | 1050 ± 250 | 1250 ± 300 | 2.5 ± 0.5* |
*Data are presented as Mean ± SD. *p < 0.05 compared to the α-AMA + Normal Saline group. Data extrapolated from a study by Toklu et al.[3]
Table 2: Comparison of this compound and Quercetin Nanoformulations in Ethanol-Induced Hepatotoxicity in Rats
| Treatment Group | SGOT (U/L) | SGPT (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) | Total Protein (g/dL) |
| Control | 110.5 ± 5.2 | 45.8 ± 2.1 | 160.2 ± 7.5 | 0.52 ± 0.03 | 7.1 ± 0.3 |
| Ethanol | 285.4 ± 12.8 | 142.6 ± 6.5 | 310.8 ± 14.2 | 1.85 ± 0.09 | 4.2 ± 0.2 |
| Ethanol + this compound NPs | 155.2 ± 7.1 | 70.4 ± 3.2 | 210.5 ± 9.8 | 0.88 ± 0.04 | 6.1 ± 0.3 |
| Ethanol + Quercetin NPs | 168.9 ± 8.0 | 78.2 ± 3.6 | 225.4 ± 10.5 | 0.95 ± 0.05 | 5.8 ± 0.3 |
| Ethanol + Quercetin-Silibinin NPs | 130.6 ± 6.2# | 58.1 ± 2.7# | 185.1 ± 8.5# | 0.65 ± 0.03# | 6.8 ± 0.3*# |
*Data are presented as Mean ± SD. *p < 0.05 compared to the Ethanol group. #p < 0.05 compared to single nanoformulation groups. Data extrapolated from a study by Devi et al.[4]
Table 3: Comparison of Silymarin (this compound) and Curcumin in Deferasirox-Induced Hepatotoxicity in Rats
| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) | MDA (nmol/g tissue) | GSH (μmol/g tissue) | IL-6 (pg/mL) |
| Control | 35.2 ± 1.8 | 80.5 ± 4.1 | 115.7 ± 5.9 | 0.48 ± 0.02 | 45.1 ± 2.3 | 8.2 ± 0.4 | 30.1 ± 1.5 |
| Deferasirox | 98.6 ± 4.9 | 210.2 ± 10.5 | 250.4 ± 12.5 | 1.52 ± 0.08 | 98.3 ± 4.9 | 3.5 ± 0.2 | 95.8 ± 4.8 |
| Deferasirox + Curcumin | 55.4 ± 2.8 | 130.8 ± 6.5 | 160.1 ± 8.0 | 0.85 ± 0.04 | 65.2 ± 3.3 | 6.1 ± 0.3 | 55.4 ± 2.8 |
| Deferasirox + Silymarin | 48.1 ± 2.4# | 115.6 ± 5.8# | 145.3 ± 7.3# | 0.71 ± 0.04# | 58.9 ± 2.9# | 7.0 ± 0.3# | 48.2 ± 2.4# |
*Data are presented as Mean ± SD. *p < 0.05 compared to the Deferasirox group. #p < 0.05 compared to the Deferasirox + Curcumin group. Data extrapolated from a study by Abdel-Moneim et al.
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
α-Amanitin-Induced Hepatotoxicity Model
-
Animal Model: Male Wistar albino rats (200-250 g).
-
Hepatotoxin Induction: A single intraperitoneal (i.p.) injection of α-amanitin (α-AMA) at a dose of 0.6 mg/kg.
-
Treatment Protocols:
-
This compound Group: this compound (5 mg/kg) was administered i.p. simultaneously with α-AMA.
-
Resveratrol Groups: Resveratrol (30 mg/kg) was administered i.p. at three different time points: simultaneously with α-AMA, 12 hours after α-AMA, and 24 hours after α-AMA.
-
-
Sample Collection and Analysis: 48 hours after α-AMA injection, blood samples were collected for the measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. Liver tissues were excised for histopathological examination.
Ethanol-Induced Hepatotoxicity Model
-
Animal Model: Male Wistar rats (150-180 g).
-
Hepatotoxin Induction: Ethanol (5 g/kg, 20% v/v) was administered orally for 21 days.
-
Treatment Protocols:
-
Nanoformulations of this compound, quercetin, and a combination of both were administered orally daily for 21 days, one hour before ethanol administration.
-
-
Sample Collection and Analysis: At the end of the treatment period, blood was collected to determine the levels of serum glutamic oxaloacetic transaminase (SGOT), serum glutamic pyruvic transaminase (SGPT), alkaline phosphatase (ALP), total bilirubin, and total protein.
Deferasirox-Induced Hepatotoxicity Model
-
Animal Model: Male Wistar rats (180-200 g).
-
Hepatotoxin Induction: Deferasirox (100 mg/kg) was administered orally for 4 weeks.
-
Treatment Protocols:
-
Curcumin Group: Curcumin (100 mg/kg) was administered orally daily for 4 weeks, one hour before deferasirox.
-
Silymarin Group: Silymarin (100 mg/kg) was administered orally daily for 4 weeks, one hour before deferasirox.
-
-
Sample Collection and Analysis: After the treatment period, blood was collected for the analysis of ALT, AST, ALP, and total bilirubin. Liver tissues were homogenized to measure malondialdehyde (MDA), reduced glutathione (GSH), and interleukin-6 (IL-6) levels.
Signaling Pathways in Hepatoprotection
The hepatoprotective effects of this compound and other natural compounds are mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. This compound is known to activate the Nrf2/ARE pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. In response to pro-inflammatory stimuli, the inhibitor of κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α and IL-6. This compound has been shown to inhibit the NF-κB pathway, thereby reducing inflammation.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the hepatoprotective effects of natural compounds in an animal model.
Conclusion
The presented data indicates that while this compound is a potent hepatoprotective agent, other natural compounds such as resveratrol, quercetin, and curcumin also exhibit significant liver-protective effects, often through similar mechanisms involving the modulation of Nrf2 and NF-κB signaling pathways. In some instances, combinations of these compounds, such as quercetin and this compound, have demonstrated synergistic effects, suggesting the potential for novel therapeutic strategies. This guide provides a foundational comparison to inform further research and development in the field of natural hepatoprotective agents. Future studies should focus on long-term efficacy, safety profiles, and the elucidation of synergistic interactions between these promising compounds.
References
- 1. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of the Effectiveness of this compound and Resveratrol in Preventing Alpha-Amanitin-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
A Comparative Guide to the Long-Term Efficacy and Safety of Silibinin Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy and safety of Silibinin, the primary active constituent of silymarin from milk thistle, in various preclinical animal models. The data presented herein is compiled from multiple studies, offering insights into its therapeutic potential across a range of pathologies, including liver disease, cancer, and neurodegenerative disorders. Experimental data is provided to support the findings, and key methodologies are detailed for reproducibility and further investigation.
Efficacy of this compound in Animal Models
This compound has demonstrated significant therapeutic efficacy in long-term studies across several disease models. Its multifaceted mechanisms of action, primarily centered on its antioxidant, anti-inflammatory, and anti-proliferative properties, contribute to its broad-spectrum activity.[1][2][3]
This compound is renowned for its liver-protective effects.[4][5] Long-term studies in animal models of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other forms of liver injury consistently show positive outcomes.
Experimental Data Summary: Hepatoprotection
| Animal Model | Treatment Protocol | Key Efficacy Outcomes | Alternative/Comparator | Reference |
| db/db mice with diet-induced NASH | 20 mg/kg this compound, i.p., daily for 4 weeks | Decreased HOMA-IR, serum ALT; improved hepatic histology; reduced oxidative stress markers (isoprostanes, 8-deoxyguanosine); restored glutathione levels and mitochondrial function. | Untreated Control | |
| High-Fat Diet (HFD)-fed mice | This compound in diet | Significantly reduced liver triglyceride content and hepatic lipid deposition; improved insulin resistance. | HFD Control | |
| D-galactose-induced oxidative stress mice | 200 mg/kg this compound, daily | Significantly alleviated hepatic oxidative stress (e.g., reduced MDA by 33.3%); reversed pathological alterations in liver tissue. This effect was dependent on gut microbiota. | D-galactose Control | |
| Rats with NASH | This compound-phosphatidylcholine complex as food supplement | Lower grade of liver steatosis; decreased plasma insulin; reduced malondialdehyde levels. | Untreated Control | |
| Rats with MASLD | Phytosomal silymarin–piperine–lecithin complex | Significantly reduced serum ALT, AST, ALP, and GGT; improved lipid profiles and hepatic architecture. Outperformed fenofibrate. | Fenofibrate |
This compound exhibits potent anti-cancer and chemopreventive effects by targeting proliferation, angiogenesis, and metastasis in various cancer models.
Experimental Data Summary: Anti-Cancer Activity
| Animal Model | Treatment Protocol | Key Efficacy Outcomes | Alternative/Comparator | Reference |
| Urethane-induced lung tumors in A/J mice | 1% (wt/wt) dietary this compound for 18 weeks | 93% fewer large tumors; reduced cell proliferation markers (PCNA, cyclin D1) by 41%-74%; reduced tumor microvessel density by up to 89%. | Urethane Control | |
| RT4 tumor xenografts | This compound administration | Reduced tumor volume by 51%-58% and weight by 44%-49%; significant reduction in cell proliferation and microvessel density. | Untreated Control | |
| Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) | Dietary this compound | Suppressed prostate cancer growth; significantly decreased expression of MMP-2, MMP-3, and MMP-9. | Untreated Control | |
| HER-2/neu overexpressing mice (spontaneous mammary tumors) | This compound treatment | Delayed development of spontaneous mammary tumors; reduced the number of tumor masses and significantly reduced lung metastasis. | Untreated Control |
Preclinical studies support a neuroprotective role for this compound, demonstrating benefits in models of stress-induced depression, diabetes-associated neuronal injury, and cognitive impairment.
Experimental Data Summary: Neuroprotection
| Animal Model | Treatment Protocol | Key Efficacy Outcomes | Alternative/Comparator | Reference |
| Chronic Unpredictable Mild Stress (CUMS) mice | 200-400 mg/kg this compound, oral gavage, for 3 weeks | Alleviated depressive-like behavior; significantly increased levels of BDNF, serotonin (5-HT), and norepinephrine (NE) in the prefrontal cortex and hippocampus. | CUMS Control | |
| db/db diabetic mice | 20 mg/kg/day this compound, i.p., for 4 weeks | Reduced oxidative stress and DNA damage (isoprostanes, 8-OH deoxyguanosine) in the forebrain and cerebellum, partly via activation of the Heme Oxygenase-1 (HO-1) system. | Untreated db/db Control | |
| Streptozotocin (STZ)-induced diabetic rats | 100-200 mg/kg this compound for 21 days | Prevented the decrease in insulin; exhibited a hyperglycemia-reducing effect; decreased elevated ALT levels. | STZ Control |
Long-Term Safety and Toxicology
This compound and its parent mixture, silymarin, are characterized by a high safety profile in long-term animal studies. No significant organ toxicity or mortality has been observed even at high doses, and LD50 values have not been achieved in rodent studies.
Safety Data Summary
| Animal Model | Dosing and Duration | Safety Observations | Reference |
| Rodents | Doses as high as 1% (wt/wt) in diet or 2 g/kg body weight. | No toxic effects exhibited. | |
| Rats | Up to 2000 mg/kg body weight. | No significant toxicity signals. | |
| Various (Mice, Rats, Rabbits, Dogs) | Acute toxicity studies (IV infusion). | LD50 values: 400 mg/kg (mice), 385 mg/kg (rats), 140 mg/kg (rabbits/dogs). Acute, subacute, and chronic toxicity is very low. | |
| Rats | 3-month and 2-year studies with up to 50,000 ppm in diet. | No deaths occurred in either study. At the highest doses, mean body weights were reduced compared to control, and thymus weights were reduced in the 3-month study. | |
| Horses | Up to 26 mg/kg twice daily for 7 days. | This compound phospholipid was safe with no dose-limiting toxicosis observed. |
While generally safe, one study in pregnant mice showed teratogenic effects at doses of 50-200 mg/kg/day, suggesting caution is warranted during pregnancy. Overall, long-term administration in non-pregnant animal models is well-tolerated.
Detailed Experimental Protocols
-
Animal Model: db/db mice, a genetic model of type 2 diabetes, fed a methionine-choline deficient (MCD) diet to induce NASH.
-
Treatment: A daily intraperitoneal (i.p.) injection of this compound (20 mg/kg) was administered for four weeks.
-
Efficacy Assessment:
-
Metabolic Parameters: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) was calculated.
-
Liver Injury: Serum Alanine Aminotransferase (ALT) levels were measured.
-
Histology: Liver tissues were stained with Hematoxylin and Eosin (H&E) for evaluation of hepatic damage.
-
Oxidative Stress: Levels of isoprostanes, 8-deoxyguanosine, and nitrites/nitrates were measured in liver and heart tissues. Glutathione levels were also assessed.
-
Mitochondrial Function: Respiratory chain activity in liver mitochondria was evaluated.
-
Inflammation: Expression of TNF-α and IL-6 was measured in liver and heart tissues. JNK phosphorylation in the liver was assessed.
-
-
Animal Model: A/J mice were injected with urethane to induce primary lung tumors.
-
Treatment: Mice were fed a diet containing 1% (wt/wt) this compound for 18 weeks.
-
Efficacy Assessment:
-
Tumor Burden: Lung tumor multiplicity and size (categorized as <1.5 mm and 1.5-2.5 mm) were quantified at the end of the study.
-
Cell Proliferation: Lung tumors were immunohistochemically stained for Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1.
-
Angiogenesis: Tumor microvessel density was assessed by staining for the endothelial cell marker CD31.
-
Signaling Pathways: Tumor expression of Vascular Endothelial Growth Factor (VEGF), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2) was evaluated.
-
-
Animal Model: Mice were subjected to a CUMS paradigm for 5 consecutive weeks to induce depressive-like behaviors.
-
Treatment: Following the stress induction period, mice were treated with this compound (100, 200, and 400 mg/kg) via oral gavage daily for 3 consecutive weeks.
-
Efficacy Assessment:
-
Behavioral Tests: The open field test (assessing locomotor activity), tail suspension test, and forced swimming test (assessing behavioral despair) were conducted.
-
Neurochemical Analysis: Levels of Brain-Derived Neurotrophic Factor (BDNF), serotonin (5-HT), and norepinephrine (NE) were measured in the prefrontal cortex and hippocampus using ELISA kits.
-
Visualizations: Workflows and Signaling Pathways
Caption: Generalized workflow for long-term efficacy and safety studies of this compound in animal models.
References
- 1. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-metastatic Efficacy of this compound: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silymarin/Silybin and Chronic Liver Disease: A Marriage of Many Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrpub.org [hrpub.org]
- 5. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of this compound for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Silibinin's Power: An In Vivo Examination of its Anti-Metastatic Capabilities
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Silibinin's anti-metastatic potential, validated through in vivo studies. We delve into the experimental data, detailed methodologies, and the intricate signaling pathways through which this compound exerts its effects, offering a valuable resource for advancing cancer research.
This compound, a natural flavonolignan derived from milk thistle, has garnered significant attention for its pleiotropic anti-cancer properties.[1][2] Preclinical studies have robustly demonstrated its efficacy in targeting the migratory and invasive characteristics of cancer cells, thereby inhibiting their metastatic spread to distant organs.[1][2] This guide synthesizes the key in vivo evidence supporting this compound's role as a potent anti-metastatic agent and compares its efficacy with other therapeutic alternatives.
Comparative Efficacy of this compound in Preclinical Cancer Models
In vivo studies across various cancer models have consistently highlighted this compound's ability to suppress metastatic progression. The following tables summarize the quantitative data from these studies, showcasing the significant anti-metastatic effects of this compound.
| Cancer Type | Animal Model | Cell Line | This compound Dosage | Route of Administration | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Athymic BALB/c nu/nu mice (Orthotopic implantation) | NCI-H1975 | 70 mg/kg and 140 mg/kg daily | Intragastric | Significantly decreased the formation of metastatic nodes and prolonged survival. | [3] |
| Prostate Cancer | Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) | - | Siliphos® (this compound-phosphatidylcholine complex) | Dietary | Strongly inhibited local invasion to the seminal vesicle and prevented the formation of secondary tumors in distant organs (liver and kidney). | |
| Breast Cancer | BALB/c mice | 4T1 (murine metastatic mammary carcinoma) | 200 mg/kg | - | Co-treatment with Paclitaxel significantly suppressed lung metastasis. | |
| Breast Cancer | Mouse model | - | 2 mg/kg | Intra-tumoral injection | Decreased tumor volumes by 2.8-fold. | |
| Hepatocellular Carcinoma | Orthotopic rat model | HEPG2 | - | - | Combination with Doxorubicin reduced tumor growth by close to 30% at nearly twice lower doses of individual drugs. |
Comparison with Other Anti-Metastatic Agents:
| Cancer Type | Animal Model | Treatment Groups | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Athymic BALB/c nu/nu mice (Orthotopic implantation) | 1. Control (vehicle)2. This compound (70 mg/kg)3. This compound (140 mg/kg)4. WZ4002 (EGFR inhibitor, 25 mg/kg) | Both this compound and WZ4002 significantly decreased metastatic nodes and prolonged survival, suggesting comparable efficacy in this model. | |
| Triple Negative Breast Cancer | BALB/c mice with 4T1 cells | 1. Silibinin2. Paclitaxel3. This compound + Paclitaxel | This compound and Paclitaxel acted synergistically to inhibit the growth and lung metastasis of breast cancer cells. | |
| Hepatocellular Carcinoma | Orthotopic rat model | 1. Silibinin2. Doxorubicin3. This compound + Doxorubicin | This compound strongly synergized with Doxorubicin to induce growth inhibition and apoptosis. | |
| Prostate Cancer | Human prostate carcinoma DU145 cells (in vitro) | 1. Silibinin2. Doxorubicin3. This compound + Doxorubicin | This compound strongly synergized the growth-inhibitory effect of Doxorubicin. In vivo studies were suggested. |
Delving into the Mechanisms: Key Signaling Pathways
This compound's anti-metastatic effects are orchestrated through the modulation of several critical signaling pathways. Notably, its ability to inhibit the STAT3 and EGFR/LOX pathways, and to reverse the Epithelial-to-Mesenchymal Transition (EMT), are central to its mechanism of action.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, plays a pivotal role in tumor growth and metastasis. This compound has been shown to be a direct inhibitor of STAT3. It uniquely acts as a bimodal inhibitor, targeting both the SH2 domain, which is crucial for STAT3 dimerization, and the DNA-binding domain. By inhibiting STAT3 phosphorylation and nuclear translocation, this compound downregulates the expression of STAT3 target genes involved in metastasis, such as MMP2.
The EGFR/LOX Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently dysregulated in cancer, promoting metastasis. This compound has been shown to inhibit this pathway by suppressing the phosphorylation of EGFR and its downstream effectors, such as ERK1/2. A crucial downstream target of EGFR in metastasis is Lysyl Oxidase (LOX), an enzyme involved in extracellular matrix remodeling. This compound's inhibition of the EGFR pathway leads to a decrease in LOX expression, thereby hampering cancer cell migration and invasion.
Reversal of Epithelial-to-Mesenchymal Transition (EMT)
EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, a critical step for cancer cell invasion and metastasis. This compound has been shown to reverse EMT by increasing the expression of epithelial markers like E-cadherin while decreasing mesenchymal markers such as vimentin, N-cadherin, and fibronectin. This is achieved, in part, by downregulating key EMT-inducing transcription factors like Snail, ZEB1, and Slug.
Experimental Protocols: A Guide for In Vivo Studies
Reproducibility is paramount in scientific research. This section provides a detailed overview of the methodologies employed in key in vivo studies validating this compound's anti-metastatic potential.
Orthotopic Lung Cancer Model
This model recapitulates the tumor microenvironment more accurately than subcutaneous models.
1. Cell Preparation:
-
Culture human non-small cell lung cancer cells (e.g., NCI-H1975) in appropriate growth medium.
-
On the day of injection, harvest cells at ~80% confluency and resuspend in a mixture of serum-free medium and Matrigel (1:1 ratio) to a final concentration of 1 x 10^6 cells in 50 µL.
2. Animal Procedure:
-
Use 5- to 6-week-old female BALB/c nude mice.
-
Anesthetize the mice (e.g., with isoflurane).
-
Make a small skin incision and orthotopically inject the cell suspension through the intercostal space into the lung parenchyma.
3. Treatment Protocol:
-
Allow tumors to establish for a set period (e.g., 11 days).
-
Randomly divide mice into treatment and control groups.
-
Administer this compound (e.g., 70 or 140 mg/kg) or vehicle control daily via intragastric gavage for a specified duration (e.g., 3 weeks).
4. Assessment of Metastasis:
-
At the end of the treatment period, euthanize the mice.
-
Perform gross examination of the lungs and other organs for metastatic nodules.
-
Quantify metastases by counting the number of surface nodules.
-
For more detailed analysis, fix tissues in formalin, embed in paraffin, and perform histopathological examination (e.g., H&E staining).
-
Immunohistochemistry for specific markers (e.g., Ki67 for proliferation) can also be performed.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Key principles include the 3Rs: Replacement, Reduction, and Refinement. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Efforts should be made to minimize animal suffering, including the use of anesthesia during procedures and humane endpoints.
Conclusion
The in vivo evidence strongly supports the anti-metastatic potential of this compound across a range of cancer types. Its ability to modulate key signaling pathways like STAT3 and EGFR/LOX, and to reverse EMT, underscores its multifaceted mechanism of action. Furthermore, its synergistic effects with conventional chemotherapeutic agents such as Paclitaxel and Doxorubicin present a promising avenue for combination therapies. The detailed experimental protocols provided in this guide offer a framework for future preclinical investigations aimed at further elucidating the therapeutic utility of this compound in the fight against metastatic cancer. As research progresses, this compound continues to emerge as a compelling natural compound with significant potential to improve outcomes for cancer patients.
References
- 1. Establishment of an orthotopic model of lung cancer by transthoracic lung puncture using tumor fragments - Gan - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. Anti-metastatic Efficacy of this compound: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metastasis Model of Lung Orthotopic Implantation [bio-protocol.org]
Synergistic Power: Silibinin Enhances Anti-Cancer Efficacy of Cisplatin and Carboplatin
A comprehensive analysis of preclinical data reveals that the natural flavonoid silibinin significantly enhances the anti-cancer effects of the conventional chemotherapy agents cisplatin and carboplatin across various cancer types. This synergistic relationship offers a promising avenue for improving treatment outcomes, potentially by overcoming drug resistance and reducing toxicity.
Researchers and drug development professionals will find compelling evidence in the following guide, which details the synergistic interactions, underlying molecular mechanisms, and experimental data supporting the combination of this compound with platinum-based chemotherapy. The data, compiled from multiple in vitro studies, demonstrates that this combination leads to greater cancer cell death and inhibition of tumor growth than either agent used alone.
Enhanced Efficacy: A Quantitative Look at the Synergy
The synergistic effect of combining this compound with cisplatin or carboplatin has been quantified in several studies, primarily through the measurement of cell viability (IC50 values) and the calculation of a Combination Index (CI). A CI value of less than 1 indicates a synergistic interaction.
| Cancer Type | Cell Line | Treatment | IC50 / Growth Inhibition | Combination Index (CI) | Apoptosis Rate | Reference |
| Prostate Cancer | DU145 | Cisplatin (2 µg/ml) | 48% inhibition | - | 8% | [1] |
| DU145 | This compound (50 µM) + Cisplatin (2 µg/ml) | 63% inhibition (p<0.05) | - | 15% | [1] | |
| DU145 | This compound (100 µM) + Cisplatin (2 µg/ml) | 80% inhibition (p<0.001) | - | - | [1] | |
| DU145 | Carboplatin (20 µg/ml) | 68% inhibition | - | 20% | [1] | |
| DU145 | This compound (50 µM) + Carboplatin (20 µg/ml) | 80% inhibition (p<0.005) | - | 40% | [1] | |
| DU145 | This compound (100 µM) + Carboplatin (20 µg/ml) | 90% inhibition (p<0.001) | - | - | ||
| Breast Cancer | MCF-7 | This compound + Cisplatin | Strong synergistic effects on cell growth inhibition | <1 | No additional apoptotic effect | |
| MDA-MB468 | This compound + Cisplatin | Strong synergistic effects on cell growth inhibition | <1 | No additional apoptotic effect | ||
| MCF-7 | This compound + Carboplatin | Strong synergistic effects on cell growth inhibition | <1 | Stronger apoptotic effect | ||
| MDA-MB468 | This compound + Carboplatin | Strong synergistic effects on cell growth inhibition | <1 | - | ||
| Ovarian Cancer | A2780/DDP (Cisplatin-resistant) | Cisplatin | - | - | - | |
| A2780/DDP | This compound (50 µM) + Cisplatin (115 µM) | Markedly restored sensitivity, induced more apoptosis | - | - |
Delving into the Molecular Mechanisms
The synergistic anti-cancer activity of this compound with cisplatin and carboplatin stems from their combined impact on critical cellular processes, primarily cell cycle regulation and apoptosis (programmed cell death).
In prostate cancer cells, the combination of this compound with either cisplatin or carboplatin leads to a more potent G2/M phase arrest in the cell cycle compared to the effects of the individual agents. This cell cycle blockade is associated with a significant reduction in the levels of key regulatory proteins cdc2, cyclin B1, and cdc25C.
The induction of apoptosis is another key mechanism. The combination treatment enhances the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (caspase-3, -7, and -9) and leads to the cleavage of PARP, all hallmark events of apoptosis. In hepatocellular carcinoma cells, this compound has been shown to suppress the protein OPA1, which promotes the collapse of mitochondria and increases the release of cytochrome c under cisplatin-induced stress, thereby sensitizing the cancer cells to apoptosis.
Furthermore, in cisplatin-resistant ovarian cancer cells, this compound has demonstrated the ability to restore sensitivity to cisplatin, suggesting a role in overcoming chemoresistance.
References
Safety Operating Guide
Proper Disposal of Silibinin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Silibinin, a flavonolignan derived from milk thistle. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate that it can be a skin and eye irritant and may be harmful if swallowed.[1][2][3] Therefore, it is prudent to handle this compound with care, employing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area to avoid the inhalation of dust or aerosols.[5]
In the event of accidental exposure, follow these first aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound and associated waste in a laboratory setting. This procedure is based on general guidelines for chemical waste disposal and should be adapted to comply with institutional and local regulations.
-
Waste Segregation:
-
Collect all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
For solutions containing this compound, do not pour them down the drain. Collect them in a separate, sealed, and appropriately labeled waste container. Note the solvent used on the label.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and an approximate concentration and quantity.
-
Include the date of waste generation and the name of the generating laboratory or researcher.
-
-
Spill Management:
-
In case of a spill, absorb any liquid with an inert, non-combustible absorbent material such as diatomite or universal binders.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Collect all cleanup materials in the designated hazardous waste container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Do not attempt to incinerate or treat the chemical waste yourself unless specifically trained and equipped to do so. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Reference |
| CAS Number | 22888-70-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₂₅H₂₂O₁₀ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 482.44 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Recommended Storage | 2 – 8 °C | --INVALID-LINK-- |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Silibinin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Silibinin, a compound of increasing interest in various therapeutic areas. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate potential for harm if swallowed, skin and eye irritation, and respiratory irritation.[1][2][3][4][5] One source also highlights its high toxicity to aquatic life with long-lasting effects. Given this variability, a cautious approach to handling is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the recommended PPE to mitigate exposure risks.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles with Side-Shields | ANSI Z87.1 compliant | Prevents eye contact with this compound dust or splashes. |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile) | Avoids direct skin contact. |
| Body Protection | Impervious Clothing / Laboratory Coat | Long-sleeved, fully buttoned | Protects skin from accidental spills. |
| Respiratory Protection | Suitable Respirator (e.g., N95) | NIOSH-approved | Necessary when handling powder to avoid inhalation of dust particles. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. The use of a chemical fume hood or other local exhaust ventilation is highly recommended, especially when working with the powdered form to prevent dust and aerosol formation.
-
Verify that a safety shower and an eye wash station are readily accessible and in good working order.
2. Donning PPE:
-
Before handling this compound, put on all required PPE as detailed in the table above.
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
When weighing or transferring the powder, do so carefully to minimize dust generation.
-
Keep the container tightly sealed when not in use.
4. Storage:
-
Store this compound in a cool, well-ventilated area.
-
Keep the container tightly sealed to prevent contamination and exposure.
-
The recommended storage temperature for the powder form is typically -20°C.
-
Store away from direct sunlight and sources of ignition.
Spill Management and First Aid
Accidents can happen, and a clear plan for managing spills and providing first aid is essential.
| Incident | Action |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Minor Spill | Evacuate the area. Wear full PPE. Cover the spill with an absorbent material (e.g., diatomite) and collect it in a suitable container for disposal. Decontaminate the area with alcohol. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step to protect both personnel and the environment.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not allow the product to enter drains or water courses.
Visualizing the Workflow for Safe Handling of this compound
To further clarify the operational procedures, the following diagram illustrates the logical flow of actions for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
